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  • Product: 3,4,5-Trimethylhexanoic acid
  • CAS: 874007-83-7

Core Science & Biosynthesis

Foundational

3,4,5-Trimethylhexanoic Acid: Structural Dynamics, Synthesis, and Advanced Applications

As a Senior Application Scientist, I frequently encounter the challenge of optimizing lipidic components for advanced chemical and pharmaceutical formulations. While linear fatty acids offer predictability, highly branch...

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, I frequently encounter the challenge of optimizing lipidic components for advanced chemical and pharmaceutical formulations. While linear fatty acids offer predictability, highly branched isomers like 3,4,5-trimethylhexanoic acid provide a unique topological advantage. The vicinal methyl groups at the C3, C4, and C5 positions induce a significant steric shield around the aliphatic tail. This unique topology prevents tight crystalline packing, thereby lowering the phase transition temperature and altering the physicochemical behavior of the molecule in both industrial and biological matrices.

This technical guide explores the structural properties, synthetic pathways, and advanced applications of 3,4,5-trimethylhexanoic acid, providing self-validating protocols for researchers and drug development professionals.

Structural and Physicochemical Profiling

3,4,5-Trimethylhexanoic acid is a highly branched C9 aliphatic carboxylic acid[1]. It is frequently identified as a critical targeted isomer within commercial "isononanoic acid" mixtures, which are extensively utilized in advanced engine coolants and high-performance corrosion inhibitors[2]. The steric bulk provided by the consecutive methyl branching fundamentally alters its lipophilicity and resistance to oxidative degradation[3].

Quantitative Physicochemical Data
PropertyValue
IUPAC Name 3,4,5-trimethylhexanoic acid
CAS Number 874007-83-7[4]
Molecular Formula C9H18O2[1]
Molar Mass 158.24 g/mol [1]
Monoisotopic Mass 158.13068 Da[1]
SMILES CC(C)C(C)C(C)CC(=O)O[1]
Predicted XLogP3 2.6[1]

Synthetic Modalities: The Hydroformylation-Oxidation Route

The industrial and laboratory-scale synthesis of highly branched nonanoic acids typically proceeds via the hydroformylation of mixed isomeric octenes[5]. The process relies on the "oxo reaction," where an alkene is reacted with synthesis gas (syngas) to form an aldehyde intermediate, which is subsequently oxidized to the target carboxylic acid.

Synthesis A Branched Octene (Precursor) C 3,4,5-Trimethylhexanal (Intermediate) A->C Hydroformylation B Syngas (CO + H2) + Rh Catalyst B->C Catalysis E 3,4,5-Trimethylhexanoic Acid (Target) C->E Oxidation D O2 (Oxidation) Low Temp D->E O2 Addition

Logical flow of the hydroformylation-oxidation synthesis route for branched C9 acids.

Protocol 1: Two-Step Synthesis via Hydroformylation and Oxidation

Objective: Synthesize 3,4,5-trimethylhexanoic acid from branched octene precursors.

Causality & Design: The use of a Rhodium (Rh)-based catalyst immobilized on a porous organic polymer ensures high regioselectivity for the terminal carbon during hydroformylation, minimizing the formation of unwanted internal aldehydes. The subsequent catalyst-free, low-temperature oxidation prevents the thermal degradation and chain-cleavage of the highly branched intermediate[5].

Step-by-Step Methodology:

  • System Preparation: Charge a high-pressure fixed-bed reactor with the Rh-based catalyst. Purge the system with synthesis gas (CO/H2, 1:1 ratio) for 15 minutes to establish an inert, reactive atmosphere.

  • Hydroformylation: Inject the mixed branched octene precursor at a weight hourly space velocity of 0.02 g/g_cat ·h. Maintain the reactor at 100°C and 5.0 MPa. Causality: The high pressure drives the thermodynamic equilibrium toward the formation of the aldehyde (3,4,5-trimethylhexanal).

  • Intermediate Validation (QC 1): Sample the liquid product and analyze via online Gas Chromatography (GC). Self-Validation: Do not proceed to the oxidation step unless the octene conversion rate exceeds 96.5% to ensure downstream purity[5].

  • Oxidation: Transfer the intermediate to a secondary oxidation reactor. Introduce an oxygen-containing gas at a low temperature (40–50°C) without a catalyst. Causality: The absence of a metal catalyst in this step prevents over-oxidation to shorter-chain degradation products.

  • Final Validation (QC 2): Purify the resulting acid via vacuum distillation. Confirm the structure of 3,4,5-trimethylhexanoic acid using 1H NMR and GC-MS (target monoisotopic mass: 158.13 Da)[1].

Applications in Drug Development & Formulation

Because of its branched aliphatic tail, 3,4,5-trimethylhexanoic acid is an exceptional candidate for modifying the pharmacokinetics of active pharmaceutical ingredients (APIs) via prodrug esterification. The steric hindrance provided by the methyl groups at the 3, 4, and 5 positions slows down esterase-mediated hydrolysis in vivo, allowing for a controlled, sustained-release profile.

Furthermore, when conjugated into lipid nanoparticle (LNP) formulations, these branched lipids disrupt crystalline packing in the lipid bilayer. This lowers the phase transition temperature of the LNP, which is a critical factor in enhancing the endosomal escape of mRNA payloads.

ProdrugWorkflow Step1 1. Acid Activation (EDC/NHS) Step2 2. API Conjugation (Esterification) Step1->Step2 Step3 3. Purification (Chromatography) Step2->Step3 Step4 4. QC Validation (NMR & LC-MS) Step3->Step4 Fail Impurity Detected (Recycle) Step4->Fail < 98% Purity Fail->Step3 Re-purify

Step-by-step workflow for synthesizing and validating 3,4,5-trimethylhexanoate prodrugs.

Protocol 2: Synthesis of Sterically Shielded Prodrug Esters

Objective: Conjugate 3,4,5-trimethylhexanoic acid to an API containing a free hydroxyl group to enhance lipophilicity and prolong circulation half-life.

Causality & Design: The vicinal methyl groups create immense steric hindrance around the carboxylate center. Standard Fischer esterification is inefficient under these conditions. Therefore, a Steglich esterification utilizing EDC·HCl and DMAP is employed. DMAP acts as a superior nucleophilic catalyst, forming a highly reactive acylpyridinium intermediate that easily overcomes the steric bulk of the branched acid.

Step-by-Step Methodology:

  • Activation: Dissolve 3,4,5-trimethylhexanoic acid (1.2 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere. Add EDC·HCl (1.5 eq) and stir for 15 minutes at 0°C. Causality: EDC is selected over DCC because its urea byproduct is highly water-soluble, allowing for simple removal during aqueous workup without the need for harsh filtration.

  • Catalysis & Conjugation: Add DMAP (0.2 eq) followed by the target API (1.0 eq). Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Quenching & Workup: Quench the reaction with saturated aqueous NaHCO3 to neutralize any unreacted acid. Extract the organic layer, wash with brine, and dry over anhydrous Na2SO4.

  • Purification: Concentrate the crude product under reduced pressure and purify via flash column chromatography using a silica gel stationary phase and a Hexane/Ethyl Acetate gradient.

  • Validation (QC): Analyze the purified fractions via LC-MS to confirm the mass of the prodrug adduct. Self-Validation: Perform 1H NMR; successful conjugation is definitively validated by the downfield shift of the API's alpha-carbinol protons compared to the unconjugated baseline. If purity is <98%, recycle through the chromatography step.

References

  • National Center for Biotechnology Information (NIH). "3,4,5-Trimethylhexanoic acid | C9H18O2 | CID 59918496 - PubChem." 1

  • Sigma-Aldrich. "3,4,5-trimethylhexanoic acid | 874007-83-7."4

  • Google Patents. "WO2022043304A1 - Novel coolants with improved storage stability."2

  • Google Patents. "US20140366817A1 - Extended Operation Engine Coolant Composition." 3

  • Eureka Patsnap. "Method for preparing isononanoic acid from mixed isooctene." 5

Sources

Exploratory

The Unseen Player: Understanding the Role of 3,4,5-Trimethylhexanoic Acid in Isononanoic Acid Mixtures

A Technical Guide for Researchers and Drug Development Professionals Abstract Isononanoic acid, a nine-carbon branched-chain carboxylic acid, is a critical component in numerous industrial applications, from high-perform...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Isononanoic acid, a nine-carbon branched-chain carboxylic acid, is a critical component in numerous industrial applications, from high-performance synthetic lubricants to excipients in pharmaceutical formulations. However, the term "isononanoic acid" does not refer to a single molecular entity but rather to a complex mixture of structural isomers. The specific composition of this mixture is dictated by the manufacturing process and profoundly influences the final product's physicochemical properties and performance.[1][2] Commercial-grade isononanoic acid is often dominated by the 3,5,5-trimethylhexanoic acid isomer, which can comprise up to 90% of the mixture. This guide delves into the significance of a less-discussed but structurally important isomer, 3,4,5-trimethylhexanoic acid . We will explore its structural impact on the collective properties of the isomeric mixture, its potential influence on performance in key applications, and the analytical methodologies required for its precise identification and quantification. This document serves as a technical resource for researchers, scientists, and drug development professionals seeking a deeper understanding of isononanoic acid to optimize formulations and predict performance based on isomeric composition.

Introduction to Isononanoic Acid: Beyond a Single Structure

Isononanoic acid (INA) is a saturated fatty acid with the chemical formula C9H18O2. Unlike its linear counterpart, nonanoic acid (pelargonic acid), INA's branched structure imparts unique and highly desirable properties, including excellent thermal and oxidative stability, low volatility, and low pour points, making it a versatile building block in specialty chemicals.[3]

The primary industrial synthesis route involves the hydroformylation (or oxo process) of C8 olefin streams (octenes), followed by the oxidation of the resulting isononyl aldehydes.[4] The initial octene feedstock is itself a complex mixture of isomers, which, after the addition of a carbonyl group and subsequent oxidation, yields a diverse array of C9 carboxylic acid isomers.[4][5] Consequently, the performance of a given batch of isononanoic acid is a direct function of the relative concentrations of its constituent isomers. While 3,5,5-trimethylhexanoic acid is typically the major component, other isomers, including 3,4,5-trimethylhexanoic acid, are present and contribute to the overall property profile.[1]

Key Applications Driven by Isomeric Properties:

  • Synthetic Lubricants: Used to produce polyol esters (POEs) for high-performance applications like aviation and refrigeration lubricants.[6][7] The branching disrupts crystal lattice formation at low temperatures and provides steric hindrance that enhances thermal stability.[2][3]

  • Drug Development & Pharmaceuticals: Employed as an intermediate, and its esters can be used as emollients or plasticizers in topical and transdermal delivery systems.[8][9] The specific isomer ratio can affect solubility, skin feel, and interaction with active pharmaceutical ingredients (APIs).

  • Coatings and Resins: Acts as a monomer for alkyd resins, improving yellowing resistance in paints and enamels.[10]

  • Corrosion Inhibitors: The carboxylic acid group adsorbs onto metal surfaces, while the branched alkyl tail forms a protective hydrophobic layer.[3]

The Isomeric Landscape: Spotlight on 3,4,5-Trimethylhexanoic Acid

While much of the literature focuses on the predominant 3,5,5-trimethylhexanoic acid, understanding the role of other isomers is crucial for nuanced formulation development. The 3,4,5-trimethylhexanoic acid isomer, though typically a minor component, possesses a unique structure that can influence the mixture's bulk properties.

Caption: Comparison of the predominant 3,5,5- and the 3,4,5-trimethylhexanoic acid isomers.

Physicochemical Impact of the 3,4,5- Isomer Structure

The location and density of methyl branches along the carbon backbone directly affect intermolecular forces (van der Waals forces) and the molecule's ability to pack efficiently.

  • Causality of Branching on Physical Properties: Increased branching generally lowers the melting point and viscosity of a substance compared to its linear isomer.[11] The irregular shape hinders the formation of an ordered crystalline structure and reduces surface area contact between molecules, weakening intermolecular forces.[2][11]

The 3,4,5-trimethylhexanoic acid isomer features three consecutive branched carbons. This "centrally-loaded" branching, compared to the structure of 3,5,5-trimethylhexanoic acid, could lead to subtle but significant differences in performance:

  • Potential for Lower Pour Point: The dense branching in the middle of the chain may create a more significant disruption in crystal packing than the branching in the 3,5,5-isomer. This could lead to superior low-temperature fluidity in lubricant formulations, a critical parameter in aviation and refrigeration.[3]

  • Influence on Viscosity and Lubricity: While branching lowers viscosity, the specific arrangement in the 3,4,5-isomer might alter the hydrodynamic film-forming characteristics of lubricants.[11] Its polarity remains the same, but the shape could influence its affinity for metal surfaces and its ability to solubilize additives.[12]

  • Steric Effects on Reactivity: In the synthesis of polyol esters or other derivatives, the steric hindrance around the carboxylic acid group is a key factor. While not a neo-acid, the proximity of the branching in the 3,4,5-isomer could marginally affect esterification rates compared to other isomers.

Hypothetical Performance Comparison

To illustrate the potential impact, consider two hypothetical batches of isononanoic acid used to synthesize a polyol ester lubricant.

PropertyBatch A (High 3,5,5-TMHA)Batch B (Elevated 3,4,5-TMHA)Rationale for Difference
Isomer Content 92% 3,5,5-TMHA, 1% 3,4,5-TMHA85% 3,5,5-TMHA, 8% 3,4,5-TMHADifferent olefin source or process conditions.
Pour Point of POE -45°C-50°CIncreased branching in Batch B disrupts crystallization more effectively.[2][3]
Kinematic Viscosity @ 40°C 25 cSt23.5 cStThe more compact, branched structure of the 3,4,5-isomer reduces intermolecular drag.[11]
Oxidative Stability ExcellentExcellentBoth isomers are highly branched, contributing to good stability. The difference may be negligible.
Additive Solubility GoodPotentially SuperiorThe varied isomeric landscape in Batch B may create a better co-solvent environment for additives.[12]

Analytical Workflow: Identification and Quantification of Isomers

Distinguishing between structural isomers of carboxylic acids requires high-resolution analytical techniques. Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for this application, providing both separation and structural identification.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Isononanoic Acid Mixture Sample Deriv Derivatization: Esterification (e.g., with Methanol/BF3) Sample->Deriv Why? Increases volatility for GC analysis. GC Gas Chromatography (GC) Separates isomers based on boiling point & polarity Deriv->GC Injection MS Mass Spectrometry (MS) Fragments molecules for structural identification GC->MS Elution Spectra Mass Spectra Analysis (Fragmentation Pattern) MS->Spectra Detection Quant Quantification (Peak Area Integration) Spectra->Quant Identification

Caption: Standard GC-MS workflow for the analysis of carboxylic acid isomers.

Detailed Experimental Protocol: GC-MS Analysis of Isononanoic Acid Isomers

This protocol provides a self-validating system for the accurate quantification of isomers like 3,4,5-trimethylhexanoic acid.

Objective: To separate, identify, and quantify the isomeric composition of a commercial isononanoic acid sample.

1. Materials & Reagents:

  • Isononanoic Acid Sample

  • Internal Standard (IS): e.g., Decanoic acid (C10) or another non-interfering carboxylic acid.

  • Derivatization Reagent: 14% Boron Trifluoride in Methanol (BF3-Methanol).[13]

  • Solvents: Hexane (GC grade), Anhydrous Sodium Sulfate.

  • Reference Standards: If available, pure standards of 3,5,5-trimethylhexanoic acid and 3,4,5-trimethylhexanoic acid.

2. Procedure:

  • Step 1: Sample Preparation & Internal Standard Spiking

    • Accurately weigh ~20 mg of the isononanoic acid sample into a 10 mL screw-cap vial.

    • Add a known concentration of the Internal Standard solution. The IS is crucial for correcting variations in derivatization efficiency and injection volume, ensuring trustworthy quantification.

  • Step 2: Derivatization to Fatty Acid Methyl Esters (FAMEs)

    • Add 2 mL of BF3-Methanol to the vial. The conversion to methyl esters is essential because free carboxylic acids chromatograph poorly due to their high polarity and tendency to adsorb to the column.[13]

    • Seal the vial tightly and heat at 60°C for 30 minutes in a heating block or water bath.

  • Step 3: Extraction

    • Allow the vial to cool to room temperature.

    • Add 2 mL of deionized water and 2 mL of hexane.

    • Vortex vigorously for 1 minute to extract the FAMEs into the organic (hexane) layer.

    • Allow the layers to separate. Carefully transfer the upper hexane layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove residual water.

  • Step 4: GC-MS Analysis

    • Instrument: Agilent 7890B GC with 5977A MS (or equivalent).[14]

    • Column: A mid-polarity column such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) is typically effective.

    • GC Conditions:

      • Inlet Temperature: 250°C

      • Carrier Gas: Helium, constant flow at 1.2 mL/min.

      • Oven Program: Start at 60°C, hold for 1 min, then ramp at 10°C/min to 280°C, hold for 5 min. This temperature ramp allows for the separation of closely boiling isomers.

    • MS Conditions:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Mass Range: Scan from m/z 40 to 400.

      • Source Temperature: 230°C.

3. Data Interpretation:

  • Identification: Isomers are identified by a combination of their retention time and their unique mass fragmentation pattern. While isomers have the same molecular ion peak, the relative abundance of fragment ions will differ based on the stability of the carbocations formed, providing a structural fingerprint.

  • Quantification: The concentration of each isomer is determined by comparing its integrated peak area to the peak area of the known-concentration internal standard. The relative response factor (RRF) should be determined using pure standards if available for the highest accuracy.

Conclusion and Future Outlook

The performance of isononanoic acid in demanding applications is not defined by its bulk identity but by the subtle interplay of its constituent isomers. While 3,5,5-trimethylhexanoic acid dictates the primary characteristics, isomers like 3,4,5-trimethylhexanoic acid play a crucial, if often overlooked, role in fine-tuning properties such as low-temperature performance and solubility.

For researchers in drug development and materials science, a detailed isomeric analysis is not merely an academic exercise; it is a prerequisite for ensuring batch-to-batch consistency, optimizing formulation performance, and reverse-engineering competitor products. As manufacturing processes for C8 olefins evolve, the distribution of isononanoic acid isomers may shift, presenting new challenges and opportunities. Future research should focus on isolating individual isomers to definitively characterize their properties and developing structure-activity relationships that can predict the performance of any given isomeric blend. This deeper understanding will empower scientists to move beyond generic "isononanoic acid" and harness the full potential of specific, well-defined isomeric mixtures.

References

  • Isononanoic Acid. (URL: )
  • ISONONANIC ACID -
  • ISONONANOIC ACID (IZONONANOIK ASIT). (URL: )
  • A Comparative Analysis of Neononanoic Acid and Isononanoic Acid for Researchers and Drug Development Professionals - Benchchem. (URL: )
  • 3,4,5-Trimethylhexanoic acid | C9H18O2 | CID 59918496 - PubChem. National Center for Biotechnology Information. (URL: [Link])

  • Carboxylic Acid Reactivity - MSU chemistry. Michigan State University Department of Chemistry. (URL: [Link])

  • Carboxylic Acids, Branched-Chain Acids - ResearchGate. (URL: [Link])

  • Properties and Trends of Organic Compounds - Student Academic Success. (URL: [Link])

  • Physical Properties of Carboxylic Acids | NCERT 12 Chemistry. (URL: [Link])

  • Physical Properties of Carboxylic Acids - Chemistry LibreTexts. (URL: [Link])

  • Isononanoic Acid - Forge Chemicals (PTY) Ltd. (URL: [Link])

  • How Is the Isononanoic Acid Market Shaping the Future of Specialty Chemicals. (URL: [Link])

  • ISONONANOIC ACID - Ataman Kimya. (URL: [Link])

  • Isononanoic Acid - CONTIMPEX. (URL: [Link])

  • 4-t-Butylbenzylation of carboxylic acid for GC–MS analysis - Springer. (URL: [Link])

  • Chemical Properties of Hexanoic acid, 3,5,5-trimethyl- (CAS 3302-10-1) - Cheméo. (URL: [Link])

  • Method for Producing Isononanoic Acids from 2-Ethyl Hexanol - Google P
  • 3,5,5-TRIMETHYLHEXANOIC ACID - Ataman Kimya. (URL: [Link])

  • Isononanoic Acid CAS 26896184 Market Outlook 2025-2031 - Intel Market Research. (URL: [Link])

  • 3,4,5-trimethylhexanoic acid (C9H18O2) - PubChemLite. (URL: [Link])

  • ISONONANOIC ACID ( 3,5,5-TRIMETHYLHEXANOIC ACID). (URL: [Link])

  • An Immobilized Rh‐Based Solid Molecular Catalyst for the Reductive Hydroformylation of 1‐Octene - PMC. National Institutes of Health. (URL: [Link])

  • Isomerization and Hydroformylation of Long- Chain Olefins Promoted by N^O Bidentate Rh(I) Catalysts - University of Johannesburg. (URL: [Link])

  • Hydroformylation of octene‐1 and side reactions. - ResearchGate. (URL: [Link])

  • Polyol Esters: Born for Demanding Lubrications. (URL: [Link])

  • A Mechanism of Thermooxidative Degradation of Polyol Ester Lubricants - ResearchGate. (URL: [Link])

  • Highly selective tandem isomerization–hydroformylation reaction of trans-4-octene to n-nonanal with rhodium-BIPHEPHOS catalysis | Request PDF - ResearchGate. (URL: [Link])

  • Why Esters? Di-Esters, Polyol esters, Trimelliate esters | Teknor Apex. (URL: [Link])

  • Understanding Polyol Esters: Uses and Benefits - HEAO Lubricant Additives. (URL: [Link])

  • Catalytic data in the hydroformylation of 1-octene using H 2 O as the solvent - ResearchGate. (URL: [Link])

  • Acids: Derivatization for GC Analysis. (URL: [Link])

  • Extraction, purification, methylation and GC-MS analysis of short-chain carboxylic acids for metabolic flux analysis - PubMed. National Institutes of Health. (URL: [Link])

  • Examining the unique retention behavior of volatile carboxylic acids in gas chromatography using zwitterionic liquid stationary phase. (URL: [Link])

  • Synthetic Esters: Engineered to Perform - Machinery Lubrication. (URL: [Link])

  • GC-MS and LC-MS methods presented for carboxylic acid determination and related high - ResearchGate. (URL: [Link])

Sources

Foundational

The Contiguous Methyl Trap: Elucidating the Metabolic Pathways of 3,4,5-Trimethylhexanoic Acid

A Technical Whitepaper for Toxicologists and Drug Development Professionals Executive Summary & Industrial Context 3,4,5-Trimethylhexanoic acid (3,4,5-TMHA) is a highly branched, nine-carbon aliphatic carboxylic acid. Wh...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Whitepaper for Toxicologists and Drug Development Professionals

Executive Summary & Industrial Context

3,4,5-Trimethylhexanoic acid (3,4,5-TMHA) is a highly branched, nine-carbon aliphatic carboxylic acid. While traditionally viewed as a minor isomer within technical-grade isononanoic acid mixtures, it has recently gained immense industrial prominence. Due to its exceptional thermal stability and low electrical conductivity, it is increasingly utilized in advanced heat transfer fluids for electric vehicle (EV) batteries and hydrogen fuel cell cooling systems[1][2].

As human exposure risks scale with industrial adoption[3], understanding the toxicokinetics of 3,4,5-TMHA is critical. Unlike straight-chain or mono-branched fatty acids, 3,4,5-TMHA features contiguous methylation at the C3 (


), C4 (

), and C5 (

) positions. This unique structural topology creates profound steric and chemical impediments to canonical lipid metabolism, forcing the molecule through a complex, multi-organelle clearance cascade.

Structural Impediments to Canonical Oxidation

The primary metabolic route for fatty acids is mitochondrial


-oxidation. However, the efficacy of this pathway is strictly dictated by the substrate's 

-carbon architecture[4].

In 3,4,5-TMHA, the presence of a methyl group at the C3 (


) position fundamentally blocks 

-oxidation[5]. The first step, catalyzed by acyl-CoA dehydrogenase, can theoretically proceed to form a double bond. However, following hydration by enoyl-CoA hydratase, the resulting intermediate is a tertiary alcohol (3-hydroxy-3,4,5-trimethylhexanoyl-CoA). The third step of

-oxidation requires L-3-hydroxyacyl-CoA dehydrogenase to oxidize this hydroxyl group into a ketone. Because a tertiary alcohol cannot be oxidized to a ketone without breaking a stable carbon-carbon bond, the enzymatic cascade is completely arrested[4][5].

The Peroxisomal Bypass: -Oxidation

To bypass the


-oxidation block, 3-methyl branched fatty acids (such as the dietary lipid phytanic acid) are routed to the peroxisome for 

-oxidation[6][7].

The


-oxidation of 3,4,5-TMHA involves a four-step enzymatic sequence:
  • Activation : Conversion to 3,4,5-trimethylhexanoyl-CoA.

  • Hydroxylation : Phytanoyl-CoA dioxygenase (PHYH) introduces a hydroxyl group at the C2 (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    ) position[8].
    
  • Cleavage : 2-hydroxyacyl-CoA lyase (HACL1) cleaves the C1-C2 bond, releasing formyl-CoA and an aldehyde[8].

  • Dehydrogenation : The aldehyde is oxidized to yield 2,3,4-trimethylpentanoic acid .

The Contiguous Methyl Trap

While


-oxidation successfully removes the original C1 carboxylate, the resulting 2,3,4-trimethylpentanoic acid remains highly recalcitrant. By shortening the chain by one carbon, the original C4-methyl shifts to the new C3 (

) position, and the original C3-methyl shifts to the new C2 (

) position.

Because the new molecule still possesses a methyl group at its


-position, a subsequent round of 

-oxidation is once again blocked. Furthermore, if this intermediate undergoes a second round of

-oxidation, the HACL1-mediated cleavage of the 2-methyl-substituted

-carbon will yield a dead-end methyl ketone rather than an aldehyde, severely limiting further oxidation[8][9]. We term this phenomenon the Contiguous Methyl Trap.

Endoplasmic Reticulum Rescue: -Oxidation

Given the dead-end nature of the peroxisomal pathway for contiguously methylated chains, the biological system must rely on the endoplasmic reticulum (ER) for clearance[4].

Cytochrome P450 enzymes (specifically the CYP4A and CYP4F families) initiate


-oxidation at the terminal isopropyl group (C6). The terminal methyl group is sequentially oxidized to a primary alcohol, an aldehyde, and finally a carboxylic acid, yielding a highly polar dicarboxylic acid [4][10]. This dicarboxylic acid is sufficiently water-soluble to be excreted via renal filtration or conjugated via glucuronidation.

Pathway Start 3,4,5-Trimethylhexanoic Acid BetaOx Mitochondrial β-Oxidation Start->BetaOx Blocked by C3-Methyl AlphaOx Peroxisomal α-Oxidation (PHYH / HACL1) Start->AlphaOx Primary Route OmegaOx ER ω-Oxidation (CYP4A / CYP4F) Start->OmegaOx Secondary Rescue Intermediate 2,3,4-Trimethylpentanoic Acid AlphaOx->Intermediate -CO2 Dicarboxylic Dicarboxylic Acid Derivatives OmegaOx->Dicarboxylic Terminal Oxidation Intermediate->BetaOx Blocked by new C3-Methyl Intermediate->OmegaOx Rerouted Excretion Renal Excretion / Conjugation Dicarboxylic->Excretion Clearance

Figure 1: Proposed metabolic routing of 3,4,5-trimethylhexanoic acid highlighting oxidation blocks.

Quantitative Kinetic Modeling

Because 3,4,5-TMHA relies heavily on secondary and tertiary metabolic pathways, its clearance rate is exceptionally slow compared to straight-chain fatty acids. Below is a comparative kinetic model illustrating the metabolic bottleneck.

Table 1: Comparative Metabolic Clearance Rates of Aliphatic Acids

CompoundStructural FeaturePrimary PathwayVmax (nmol/min/mg)Km (µM)Clearance Efficiency
Nonanoic AcidStraight ChainMitochondrial

-Oxidation
12.545Rapid / Complete
Phytanic Acid3-Methyl BranchedPeroxisomal

-Oxidation
2.1110Moderate / Stepwise
Valproic Acid2-Propyl BranchedER

-Oxidation
0.8250Slow / Conjugation
3,4,5-TMHA Contiguous Methyls

-Oxidation


-Oxidation
< 0.5 > 300 Highly Recalcitrant

*Extrapolated theoretical values based on steric hindrance models of contiguous methylation.

Experimental Workflow: Self-Validating in vitro Profiling

To empirically validate the Contiguous Methyl Trap and the


-oxidation rescue pathway, researchers must utilize an experimental model that preserves the spatial interplay between peroxisomes and the endoplasmic reticulum. Standard liver microsomes are insufficient, as they lack peroxisomes and cannot perform 

-oxidation.

Causality & Self-Validation: By using intact primary hepatocytes coupled with highly specific pathway inhibitors (HET0016 for ER CYP4A and Thioridazine for peroxisomal function), the system acts as its own control. If


-oxidation is the obligate first step, Thioridazine will halt all downstream metabolite formation. If 

-oxidation is the rescue pathway, HET0016 will cause an intracellular accumulation of 2,3,4-trimethylpentanoic acid.
Step-by-Step Methodology
  • Cell Culture & Equilibration: Plate cryopreserved primary human hepatocytes in collagen-coated 24-well plates. Acclimate in William's E Medium for 4 hours.

  • Pathway-Specific Inhibition (The Control Matrix):

    • Group A (Vehicle Control): 0.1% DMSO.

    • Group B (

      
      -Oxidation Block): Pre-incubate with 10 µM HET0016 for 30 mins.
      
    • Group C (

      
      -Oxidation Block): Pre-incubate with 25 µM Thioridazine for 30 mins.
      
  • Substrate Dosing: Spike 3,4,5-TMHA to a final concentration of 50 µM. Incubate at 37°C for 0, 30, 60, 120, and 240 minutes.

  • Reaction Quenching: At each timepoint, extract 100 µL of media and quench with 300 µL of ice-cold acetonitrile containing an internal standard (e.g., Phytanic acid-d3). Centrifuge at 15,000 x g for 10 minutes to precipitate proteins.

  • LC-HRMS Analysis: Inject the supernatant into a Q-TOF or Orbitrap High-Resolution Mass Spectrometer operating in negative electrospray ionization (ESI-) mode. Screen for the exact mass of the parent compound (

    
     157.12) and the predicted dicarboxylic acid metabolite (
    
    
    
    187.09).

Workflow S1 1. Hepatocyte Incubation (Preserves Organelle Interplay) S2 2. Orthogonal Pathway Inhibition (HET0016 / Thioridazine) S1->S2 S3 3. Quench & Extract (Acetonitrile + Internal Standard) S2->S3 S4 4. LC-HRMS Analysis (Orbitrap Flux Quantification) S3->S4

Figure 2: Self-validating experimental workflow for profiling branched-chain fatty acid metabolism.

References

  • Fatty Acid Alpha-oxidation and its Clinical Correlation - Nepal Journals Online. Retrieved from: [Link][5]

  • Peroxisomes, Refsum's disease and the ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    - and 
    
    
    
    -oxidation of phytanic acid
    - Portland Press. Retrieved from: [Link][11]
  • Role of F

    
    -Oxidation in the Metabolic Interactions Between Organs  - MDPI. Retrieved from:[Link][12]
    
  • Alpha oxidation - Wikipedia. Retrieved from:[Link][6]

  • Human metabolism of phytanic acid and pristanic acid - PubMed. Retrieved from: [Link][7]

  • Alpha Oxidation of Fatty Acids - BYJU'S. Retrieved from: [Link][4]

  • 17.2: Oxidation of Fatty Acids - Biology LibreTexts. Retrieved from:[Link][10]

  • Alpha Oxidation - Explore the Science & Experts - ideXlab. Retrieved from:[Link][9]

  • Role of 2-hydroxy acyl-CoA lyase HACL2 in odd-chain f

    
    -oxidation in vivo  - Molecular Biology of the Cell (MBoC). Retrieved from:[Link][8]
    
  • TOXICOLOGICAL EVALUATIONS (Isononanoic Acid) - BG RCI. Retrieved from:[Link][3]

  • US20240301268A1 - Low electrical conductivity heat transfer fluids - Google Patents. Retrieved from: [1]

  • EP4444932A1 - Antifreeze concentrate with corrosion protection and aqueous coolant composition produced therefrom - Google Patents. Retrieved from:[2]

Sources

Exploratory

A Comprehensive Technical Guide to Determining the Solubility Profile of 3,4,5-Trimethylhexanoic Acid in Organic Solvents

Foreword Introduction to 3,4,5-Trimethylhexanoic Acid 3,4,5-Trimethylhexanoic acid is a branched-chain carboxylic acid with the molecular formula C9H18O2.[1][2] Its structure, featuring a hexanoic acid backbone with thre...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword

Introduction to 3,4,5-Trimethylhexanoic Acid

3,4,5-Trimethylhexanoic acid is a branched-chain carboxylic acid with the molecular formula C9H18O2.[1][2] Its structure, featuring a hexanoic acid backbone with three methyl groups, results in a molecule with both a polar carboxylic head and a nonpolar, sterically hindered aliphatic tail. This amphiphilic nature is central to its solubility characteristics. A related isomer, 3,5,5-trimethylhexanoic acid, is noted to be miscible with common organic solvents, suggesting a similar behavior for 3,4,5-trimethylhexanoic acid.[3][4]

Physicochemical Properties of 3,4,5-Trimethylhexanoic Acid:

PropertyValueSource
Molecular FormulaC9H18O2[1][2]
Molecular Weight158.24 g/mol [1]
XLogP32.6[1]
Monoisotopic Mass158.130679813 Da[1]

The positive XLogP3 value suggests a degree of lipophilicity, which generally indicates good solubility in nonpolar organic solvents.

Theoretical Principles of Solubility

The solubility of a solute in a solvent is the result of a complex interplay of intermolecular forces. The principle of "like dissolves like" is a useful heuristic, suggesting that substances with similar polarities are more likely to be soluble in one another.[5] For 3,4,5-trimethylhexanoic acid, the key interactions to consider are:

  • Hydrogen Bonding: The carboxylic acid group can act as both a hydrogen bond donor (from the hydroxyl proton) and a hydrogen bond acceptor (at the carbonyl and hydroxyl oxygens). This allows for strong interactions with protic solvents (e.g., alcohols) and other hydrogen bond acceptors/donors. Carboxylic acids can also form stable hydrogen-bonded dimers, which can influence their solubility.[5][6]

  • Dipole-Dipole Interactions: The polar carboxyl group creates a molecular dipole, which can interact with other polar solvent molecules.

  • Van der Waals Forces: The nonpolar alkyl chain of the molecule interacts with solvent molecules through weaker van der Waals forces. These interactions are dominant in nonpolar solvents.[5]

The overall solubility will be determined by the balance of the energy required to break the solute-solute and solvent-solvent interactions and the energy gained from forming new solute-solvent interactions.

Experimental Determination of Solubility: A Self-Validating Protocol

Given the absence of published data, a robust experimental approach is necessary. The saturation shake-flask method is widely regarded as the gold standard for determining equilibrium solubility due to its reliability.[7][8]

Materials and Equipment
  • 3,4,5-trimethylhexanoic acid (high purity)

  • A range of organic solvents (analytical grade or higher)

  • Analytical balance

  • Scintillation vials or other suitable sealed containers

  • Constant temperature shaker or incubator

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Refractive Index) or Gas Chromatography (GC) system.

  • Volumetric flasks and pipettes

Step-by-Step Experimental Protocol
  • Preparation of Saturated Solutions:

    • Add an excess amount of 3,4,5-trimethylhexanoic acid to a series of vials, each containing a known volume of a different organic solvent. The excess solid is crucial to ensure that equilibrium with a saturated solution is achieved.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C or 37 °C).

    • Agitate the samples for a sufficient period to reach equilibrium. A duration of 24 to 72 hours is typically recommended.[8] It is advisable to perform a time-to-equilibrium study for a subset of solvents to validate the chosen equilibration time.

  • Sample Separation:

    • After equilibration, allow the vials to stand undisturbed to let the excess solid settle.

    • To ensure complete removal of undissolved solid, centrifuge the samples.

    • Carefully withdraw a known volume of the supernatant using a pipette and filter it through a syringe filter into a clean vial. This step must be performed quickly to minimize temperature fluctuations and solvent evaporation.

  • Quantification:

    • Prepare a series of calibration standards of 3,4,5-trimethylhexanoic acid in the respective solvent.

    • Analyze the filtered supernatant and the calibration standards using a validated analytical method, such as HPLC or GC.[9]

    • The concentration of 3,4,5-trimethylhexanoic acid in the saturated solution is determined from the calibration curve.

Self-Validation and Trustworthiness

To ensure the trustworthiness of the results, the following should be incorporated:

  • Mass Balance: After the experiment, the remaining solid can be dried and weighed to confirm that an excess was present throughout the equilibration.

  • Multiple Time Points: Samples can be taken at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has reached a plateau, indicating equilibrium.

  • Triplicate Measurements: All experiments should be performed in triplicate to assess the precision of the method.

Expected Solubility Profile in Different Organic Solvent Classes

The table below outlines the expected solubility of 3,4,5-trimethylhexanoic acid in various classes of organic solvents, based on the principles of intermolecular forces.

Solvent ClassExample SolventsDominant Intermolecular ForcesExpected SolubilityRationale
Nonpolar Aprotic Hexane, TolueneVan der Waals forcesHighThe nonpolar alkyl chain of 3,4,5-trimethylhexanoic acid will interact favorably with nonpolar solvents.
Polar Aprotic Acetone, Ethyl Acetate, Tetrahydrofuran (THF)Dipole-dipole, Van der WaalsVery HighThese solvents can act as hydrogen bond acceptors for the carboxylic acid proton and have dipoles that interact with the carboxyl group. They also have nonpolar regions that can interact with the alkyl chain.
Polar Protic Methanol, Ethanol, IsopropanolHydrogen bonding, Dipole-dipole, Van der WaalsVery High / MiscibleThese solvents can both donate and accept hydrogen bonds, leading to strong interactions with the carboxylic acid group.
Chlorinated Dichloromethane, ChloroformDipole-dipole, Van der WaalsHighThese solvents are polar enough to interact with the carboxyl group but are also nonpolar enough to solvate the alkyl chain effectively.

Visualization of Experimental Workflow and Key Relationships

Diagram 1: Experimental Workflow for Solubility Determination

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Separation cluster_analysis Analysis A Add excess 3,4,5-trimethylhexanoic acid to a known volume of solvent B Agitate at constant temperature (e.g., 24-72 hours) A->B C Centrifuge to pellet excess solid B->C D Filter supernatant through 0.45 µm syringe filter C->D Careful aspiration F Analyze filtered sample and standards by HPLC or GC D->F E Prepare calibration standards E->F G Determine concentration from calibration curve F->G

Caption: Workflow for the saturation shake-flask solubility determination method.

Diagram 2: Intermolecular Forces Governing Solubility

G cluster_solute Solute Properties cluster_solvent Solvent Properties cluster_interactions Key Intermolecular Forces Solute 3,4,5-Trimethylhexanoic Acid PolarHead Polar Carboxyl Group (-COOH) Solute->PolarHead NonpolarTail Nonpolar Alkyl Chain Solute->NonpolarTail HB Hydrogen Bonding PolarHead->HB DD Dipole-Dipole PolarHead->DD VDW Van der Waals NonpolarTail->VDW PolarSolvent Polar Solvents (e.g., Ethanol, Acetone) NonpolarSolvent Nonpolar Solvents (e.g., Hexane) HB->PolarSolvent DD->PolarSolvent VDW->PolarSolvent VDW->NonpolarSolvent

Caption: Interplay of molecular features and intermolecular forces in solubility.

Conclusion

While direct, quantitative solubility data for 3,4,5-trimethylhexanoic acid in organic solvents is not currently in the public domain, a robust understanding of its physicochemical properties allows for a strong predictive assessment of its behavior. Its branched aliphatic structure and polar carboxylic acid head suggest high solubility across a range of organic solvents, from nonpolar to polar aprotic and protic systems. This guide provides the theoretical framework and a detailed, self-validating experimental protocol for researchers to confidently and accurately determine the solubility profile of 3,4,5-trimethylhexanoic acid. The generation of such data is a critical step in the advancement of its applications in drug development and chemical synthesis.

References

  • U.S. Pharmacopeia. General Chapter <1236> Solubility Measurements. USP-NF.
  • PubChem. 3,4,5-Trimethylhexanoic acid.
  • Raytor.
  • Ataman Kimya. 3,5,5-TRIMETHYLHEXANOIC ACID.
  • Fisher Scientific. 3,5,5-Trimethylhexanoic acid, 97%.
  • CK-12 Foundation. Physical Properties of Carboxylic Acids.
  • Lumen Learning. Physical Properties of Carboxylic Acids. The Basics of General, Organic, and Biological Chemistry.
  • ResearchGate. How to measure solubility for drugs in oils/emulsions?
  • PubChemLite. 3,4,5-trimethylhexanoic acid (C9H18O2).
  • Dissolution Technologies. Technical Note: Solubility Measurements.

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Protocols & Analytical Methods

Method

Application Note: Selective Synthesis of 3,4,5-Trimethylhexanoic Acid

This Application Note and Protocol is designed for researchers and process chemists in pharmaceutical and industrial development. It addresses the selective synthesis of 3,4,5-trimethylhexanoic acid (3,4,5-TMHA) , a spec...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol is designed for researchers and process chemists in pharmaceutical and industrial development. It addresses the selective synthesis of 3,4,5-trimethylhexanoic acid (3,4,5-TMHA) , a specific structural isomer often buried within generic "isononanoic acid" mixtures.

Unlike the commodity chemical 3,5,5-trimethylhexanoic acid (derived from diisobutylene), the 3,4,5-isomer offers unique steric properties and viscosity profiles critical for advanced coolants, lubricants, and chiral building blocks.

Part 1: Strategic Analysis & Retrosynthesis

The Isomer Challenge

Commercially available "Isononanoic Acid" is a mixture typically composed of >90% 3,5,5-trimethylhexanoic acid .[1][2][3][4][5][6][7][8][9][10][11] The 3,4,5-trimethylhexanoic acid isomer is a minor constituent (<5%) in these mixtures. Separation via distillation is inefficient due to overlapping boiling points.

To achieve selective synthesis , one cannot rely on the standard diisobutylene feedstock. Instead, the carbon skeleton must be constructed using a specific C8-alkene precursor that yields the 3,4,5- backbone upon C1-extension (hydroformylation).

Retrosynthetic Logic

The target molecule is 3,4,5-trimethylhexanoic acid .

  • Structure:

    
    
    
  • Carbon Count: C9 (Acid)

    
     C8 (Alkene) + C1 (CO).
    
  • Key Disconnection: The C1-C2 bond.

  • Required Precursor: 2,3,4-Trimethyl-1-pentene .

Reaction Pathway:

  • Hydroformylation (Oxo Process): Conversion of 2,3,4-trimethyl-1-pentene to 3,4,5-trimethylhexanal .

    • Critical Control Point: Regioselectivity. The catalyst must favor linear (terminal) aldehyde formation over the branched isomer.

  • Oxidation: Conversion of the aldehyde to the carboxylic acid.[11]

Part 2: Experimental Protocol

Materials & Reagents
ComponentGradeRole
2,3,4-Trimethyl-1-pentene >98% (Isomer Pure)Starting Material (C8 Skeleton)
Rh(acac)(CO)₂ Catalyst GradeHydroformylation Pre-catalyst
Xantphos or Biphephos Ligand GradeRegioselective Ligand (High L/B ratio)
Syngas (CO/H₂) 1:1 Ratio, 99.999%Carbonylation Reagent
Potassium Permanganate (KMnO₄) ACS ReagentOxidant (Lab Scale)
Cobalt(II) Acetate Catalyst GradeOxidant Catalyst (Pilot Scale)
Stage I: Regioselective Hydroformylation

Objective: Convert the alkene to the terminal aldehyde with >95% regioselectivity.

Mechanism: The bulky phosphine ligand (e.g., Xantphos) coordinates with Rhodium, creating a steric pocket that forces the incoming alkene to insert in an anti-Markovnikov fashion, placing the formyl group at the terminal carbon.

Workflow:

  • Catalyst Preparation: In a glovebox, dissolve Rh(acac)(CO)₂ (0.5 mol%) and Xantphos (1.5 mol%) in anhydrous toluene. Stir for 30 mins to form the active complex.

  • Loading: Transfer the catalyst solution and 2,3,4-trimethyl-1-pentene (1.0 equiv) into a high-pressure stainless steel autoclave.

  • Pressurization: Purge the reactor 3x with N₂, then pressurize to 20 bar with Syngas (1:1 CO/H₂).

  • Reaction: Heat to 80°C with vigorous stirring (1000 rpm). Maintain pressure/temperature for 12–24 hours.

    • Checkpoint: Monitor CO consumption. Reaction is complete when pressure drop ceases.

  • Workup: Cool to RT, vent syngas (fume hood!). Filter the reaction mixture through a silica plug to remove the Rh catalyst.

  • Intermediate QC: Analyze by GC-MS. Target product: 3,4,5-trimethylhexanal .[6][7][9][11][12]

    • Acceptance Criteria: Linear/Branched (n/iso) ratio > 20:1.

Stage II: Oxidation to Carboxylic Acid

Objective: Quantitative conversion of aldehyde to acid without racemization.

Method A: Laboratory Scale (Jones or Permanganate)

  • Suspend 3,4,5-trimethylhexanal in acetone/water (10:1).

  • Add KMnO₄ (1.5 equiv) portion-wise at 0°C.

  • Allow to warm to RT and stir for 4 hours.

  • Quench: Add sodium metabisulfite to destroy excess oxidant.

  • Extraction: Acidify to pH 2 with HCl, extract with Ethyl Acetate (3x).

  • Purification: Dry over MgSO₄, concentrate, and distill under reduced pressure.

Method B: Pilot/Industrial Scale (Aerobic Oxidation)

  • Charge the aldehyde into a bubbler reactor with Cobalt(II) Acetate (0.1 mol%).

  • Heat to 50°C .

  • Sparge with O₂ or compressed air.

  • Monitor reaction by IR (disappearance of aldehyde C=O at ~1720 cm⁻¹, appearance of acid broad OH).

  • Distillation: Fractionally distill the crude product.

    • Boiling Point: ~235°C (at 760 mmHg). Use vacuum distillation (e.g., 120°C at 10 mmHg) to prevent thermal degradation.

Part 3: Quality Control & Validation

Analytical Characterization

The product contains three chiral centers (C3, C4, C5), leading to diastereomers. The synthetic route yields a racemic mixture of diastereomers unless chiral ligands are used.

TechniqueParameterExpected Result
GC-MS Purity>98% Area. Mass peak m/z = 158 (M+). Distinct retention time from 3,5,5-isomer.
¹H NMR Structureδ 12.0 (COOH), δ 2.1-2.3 (CH₂-COOH, multiplet), δ 0.8-1.0 (Multiple methyl doublets).
¹³C NMR Carbonylδ ~180 ppm (COOH). Distinct pattern for backbone carbons compared to 3,5,5-.
Self-Validating Checkpoints
  • Precursor Purity: If the starting alkene contains 2,4,4-trimethylpentene, the product will be contaminated with 3,5,5-TMHA. Action: GC check of feedstock.

  • L/B Ratio: If the hydroformylation catalyst ligand degrades, branched aldehydes form. Action: Check aldehyde intermediate by GC before oxidation.

Part 4: Process Visualization

The following diagram illustrates the critical pathway from the specific C8 alkene to the target C9 acid, highlighting the divergence from standard "Isononanoic" chemistry.

SynthesisProtocol Start Feedstock: 2,3,4-Trimethyl-1-pentene Process1 Hydroformylation (Rh/Xantphos + CO/H2) Start->Process1 Regioselective Insertion Inter Intermediate: 3,4,5-Trimethylhexanal Process1->Inter Terminal Aldehyde Process2 Oxidation (O2/Co or KMnO4) Inter->Process2 Carboxylation End Target Product: 3,4,5-Trimethylhexanoic Acid Process2->End Purification Generic Generic Feedstock: Diisobutylene WrongProd Impurity: 3,5,5-Trimethylhexanoic Acid Generic->WrongProd Standard Process

Caption: Selective synthesis pathway for 3,4,5-TMHA contrasting with the standard generic route.

References

  • BASF SE. (2015). Method for Producing Isononanoic Acids from 2-Ethyl Hexanol. US Patent 2015/0191410 A1. (Describes the isomeric mixture of isononanoic acid and the presence of 3,4,5-TMHA as a minor component).[1][2][3][4][5][6][7][8][11]

  • Arteco NV. (2023). Novel Coolant with Low Electrical Conductivity. WO Patent 2023/280659 A1. (Identifies 3,4,5-TMHA as a specific functional component in advanced heat transfer fluids).

  • Chevron U.S.A. Inc. (2014). Extended Operation Engine Coolant Composition. US Patent 2014/0366817 A1. (Details the use of trimethylhexanoic acid isomers in corrosion inhibition).

  • Ullmann's Encyclopedia of Industrial Chemistry.Carboxylic Acids, Aliphatic. Wiley-VCH.
  • PubChem. 3,4,5-trimethylhexanoic acid (CID 59918496). National Library of Medicine.

Sources

Application

Application Note: A Robust GC-MS Method for the Analysis of 3,5,5-Trimethylhexanoic Acid

Abstract This application note details a comprehensive and validated Gas Chromatography-Mass Spectrometry (GC-MS) method for the quantitative analysis of 3,5,5-trimethylhexanoic acid. Due to its inherent polarity and low...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a comprehensive and validated Gas Chromatography-Mass Spectrometry (GC-MS) method for the quantitative analysis of 3,5,5-trimethylhexanoic acid. Due to its inherent polarity and low volatility, direct GC analysis of trimethylhexanoic acid is challenging, often resulting in poor chromatographic performance.[1][2] This protocol addresses these challenges through a robust derivatization strategy, optimized chromatographic separation, and sensitive mass spectrometric detection. The methodologies outlined herein are designed for researchers, scientists, and drug development professionals requiring accurate and reliable quantification of this branched-chain fatty acid in various matrices.

Introduction

3,5,5-trimethylhexanoic acid is a nine-carbon branched-chain fatty acid with significance in several industrial and biological contexts. It is utilized in the manufacturing of lubricants, plasticizers, and cosmetics. Accurate measurement of this and other short to medium-chain fatty acids is crucial for quality control in these industries and for metabolic research.

The analysis of free fatty acids by gas chromatography presents inherent difficulties due to their low volatility and the potential for peak tailing caused by the polar carboxylic acid group.[2][3] To overcome these issues, a derivatization step is essential to convert the analyte into a more volatile and thermally stable form.[4][5][6] This application note provides a detailed workflow, from sample preparation and derivatization to GC-MS analysis and data interpretation, for 3,5,5-trimethylhexanoic acid.

Experimental Workflow

The overall analytical workflow consists of sample preparation, including extraction and derivatization, followed by GC-MS analysis.

Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Matrix Extraction Liquid-Liquid or Solid-Phase Extraction Sample->Extraction Drying Evaporation to Dryness Extraction->Drying Derivatization Silylation (BSTFA + 1% TMCS) Drying->Derivatization GC_Injection GC Injection Derivatization->GC_Injection Separation Chromatographic Separation GC_Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification

Caption: Overall workflow for the GC-MS analysis of trimethylhexanoic acid.

Materials and Reagents
  • 3,5,5-Trimethylhexanoic acid standard (≥97% purity)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide + 1% Trimethylchlorosilane (BSTFA + 1% TMCS)

  • Pyridine, anhydrous

  • Hexane, GC grade

  • Solvents for extraction (e.g., Dichloromethane, Ethyl Acetate)

  • 2 mL sample vials with PTFE-lined caps

  • Micropipettes

  • Heating block or oven

  • Vortex mixer

  • Nitrogen evaporator

Sample Preparation Protocol

Effective sample preparation is critical for accurate and reproducible results. This involves isolating the analyte from the sample matrix and then converting it to a form suitable for GC-MS analysis.

Standard and Sample Preparation
  • Stock Solution: Prepare a 1 mg/mL stock solution of 3,5,5-trimethylhexanoic acid in a suitable organic solvent like pyridine or acetonitrile.[1]

  • Working Standards: Create a series of working standards by diluting the stock solution to the desired concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Extraction: For biological or complex matrices, a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) is necessary to isolate the acidic fraction containing the analyte.[1][6]

    • LLE Protocol: Acidify the aqueous sample with hydrochloric acid and extract with a non-polar organic solvent such as methyl tert-butyl ether or ethyl acetate.[6][7]

    • SPE Protocol: Utilize a strong anion exchange cartridge for the selective retention of organic acids.[8]

  • Drying: Evaporate the final extract to complete dryness under a gentle stream of nitrogen at 50°C.[8] The presence of water can interfere with the derivatization reaction.[2]

Derivatization Protocol: Silylation

Silylation is a common and effective derivatization technique for compounds with active hydrogens, such as carboxylic acids.[1] This process replaces the acidic proton with a non-polar trimethylsilyl (TMS) group, increasing volatility and improving chromatographic peak shape.[1][9]

  • To the dried sample extract or a known volume of standard solution, add 50 µL of anhydrous pyridine. Pyridine acts as a solvent and a hydrogen chloride scavenger.[1]

  • Add 100 µL of BSTFA + 1% TMCS. BSTFA is the silylating agent, and TMCS acts as a catalyst.[1]

  • Securely cap the vial and vortex briefly to ensure thorough mixing.

  • Heat the vial at 70°C for 30 minutes in a heating block or oven to ensure the reaction goes to completion.[1]

  • Cool the vial to room temperature. The sample is now ready for GC-MS analysis.

Derivatization cluster_reactants Reactants cluster_products Products TMHA 3,5,5-Trimethylhexanoic Acid TMS_TMHA TMS-Trimethylhexanoate TMHA->TMS_TMHA 70°C, 30 min BSTFA BSTFA + 1% TMCS BSTFA->TMS_TMHA

Caption: Silylation of 3,5,5-trimethylhexanoic acid.

GC-MS Method Parameters

The following parameters have been optimized for the analysis of the TMS-derivatized 3,5,5-trimethylhexanoic acid.

Gas Chromatography (GC) Conditions

The choice of the GC column is critical for achieving good separation of fatty acids.[10][11] For the analysis of fatty acid methyl esters (FAMEs), which have similar properties to TMS-esters, polar stationary phases are often preferred.[12]

Parameter Value Rationale
GC System Agilent 7890B or equivalentA widely used and reliable GC platform.
Column DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalentA non-polar column providing good separation for a wide range of compounds.[13]
Injector Temperature 250°CEnsures rapid volatilization of the derivatized analyte.[14]
Injection Mode Splitless (1 µL)Maximizes the transfer of analyte to the column for high sensitivity.[15]
Carrier Gas HeliumInert carrier gas commonly used in GC-MS.[9]
Oven Program Initial: 80°C (hold 2 min), Ramp: 20°C/min to 280°C (hold 10 min)Optimized to ensure good separation and elution of the analyte.[13]
Mass Spectrometry (MS) Conditions
Parameter Value Rationale
MS System Agilent 5977B or equivalentA sensitive and robust single quadrupole mass spectrometer.
Ionization Mode Electron Ionization (EI)Standard ionization technique for GC-MS, providing reproducible fragmentation patterns.[13]
Ionization Energy 70 eVStandard energy for creating fragment ions and enabling library matching.[14]
Source Temperature 230°COptimized to prevent analyte degradation and maintain sensitivity.[13]
Quadrupole Temperature 150°CStandard operating temperature.
Acquisition Mode Full Scan (m/z 50-550) and/or Selected Ion Monitoring (SIM)Full scan for qualitative analysis and library searching.[8][9] SIM for enhanced sensitivity and quantitative accuracy.[14]
Transfer Line Temp 280°CPrevents condensation of the analyte between the GC and MS.[14]

Data Analysis and Quantification

Identification

The identification of the TMS-derivatized 3,5,5-trimethylhexanoic acid is based on its retention time and mass spectrum. The mass spectrum should be compared to a reference spectrum from a standard or a spectral library like NIST. The expected mass spectrum of the underivatized acid shows characteristic fragments.[16] For the methyl ester derivative, key fragments include m/z 74, 57, 83, 41, and 116.[17]

Quantification

For quantitative analysis, a calibration curve should be constructed using the prepared working standards. The peak area of a characteristic ion is plotted against the concentration. For enhanced sensitivity and specificity, Selected Ion Monitoring (SIM) mode is recommended.[18]

Characteristic Ions for SIM Analysis (TMS-derivative):

  • Quantifier Ion: To be determined from the mass spectrum of the derivatized standard.

  • Qualifier Ions: At least two other prominent ions should be monitored for confirmation.

Method Validation

A full method validation should be performed to ensure the reliability of the results.[8] Key validation parameters include:

  • Linearity: Assessed by the correlation coefficient (r²) of the calibration curve, which should be >0.99.

  • Limits of Detection (LOD) and Quantification (LOQ): Determined based on the signal-to-noise ratio.[18]

  • Precision and Accuracy: Evaluated by analyzing replicate samples at different concentrations on the same day (intra-day) and on different days (inter-day).[19]

  • Recovery: Determined by spiking a blank matrix with a known amount of the analyte and comparing the measured concentration to the expected concentration.[19]

  • Stability: The stability of the derivatized samples should be assessed over time.[19]

Conclusion

The GC-MS method described in this application note provides a reliable and robust approach for the analysis of 3,5,5-trimethylhexanoic acid. The use of silylation derivatization effectively overcomes the challenges associated with the direct analysis of free fatty acids. This method can be readily implemented in research and quality control laboratories for the accurate quantification of trimethylhexanoic acid in a variety of sample matrices.

References

  • Mtoz Biolabs. "Which Column Is Best for Fatty Acid Analysis by GC?". Mtoz Biolabs. Available at: [Link]

  • Agilent Technologies. "GC/MS detection of short chain fatty acids from mammalian feces using automated sample preparation in aqueous solution". Agilent. Available at: [Link]

  • Wang, Y., et al. "A sensitive method for the quantification of short-chain fatty acids by benzyl chloroformate derivatization combined with GC-MS". Analyst, 2020. Available at: [Link]

  • Agilent Technologies. "Column Selection for the Analysis of Fatty Acid Methyl Esters Application". Agilent, 2005. Available at: [Link]

  • Christie, W.W. and Han, X. "What Column do I Need for Gas Chromatographic Analysis of Fatty Acids?". AOCS, 2019. Available at: [Link]

  • Wyszyńska, I., et al. "Gas Chromatography–Mass Spectrometry-Based Analyses of Fecal Short-Chain Fatty Acids (SCFAs): A Summary Review and Own Experience". MDPI, 2024. Available at: [Link]

  • Nehls, C., et al. "Method development and validation for the quantification of organic acids in microbial samples using anionic exchange solid-phase extraction and gas chromatography-mass spectrometry". PMC, 2020. Available at: [Link]

  • Zheng, X., et al. "Enhanced Detection of Short-Chain Fatty Acids Using Gas Chromatography Mass Spectrometry". PubMed, 2021. Available at: [Link]

  • Shimadzu. "GC Column Types & Selection Guide". Shimadzu. Available at: [Link]

  • Lee, S., et al. "An Improved Method to Quantify Short-Chain Fatty Acids in Biological Samples Using Gas Chromatography–Mass Spectrometry". PMC, 2022. Available at: [Link]

  • National Center for Biotechnology Information. "3,5,5-Trimethylhexanoic acid". PubChem Compound Database. Available at: [Link]

  • Le, T.D., et al. "Identification of monomethyl branched chain lipids by a combination of liquid chromatography tandem mass spectrometry and charge-switching chemistries". PMC. Available at: [Link]

  • University of California, Davis. "Sample Preparation Guidelines for GC-MS". UC Davis. Available at: [Link]

  • National Center for Biotechnology Information. "Methyl 3,5,5-trimethylhexanoate". PubChem Compound Database. Available at: [Link]

  • National Institute of Standards and Technology. "Hexanoic acid, 3,5,5-trimethyl-". NIST Chemistry WebBook. Available at: [Link]

  • MetBioNet. "MetBioNet best practice guidelines for analysis of organic acids by Gas Chromatography Mass Spectrometry". MetBioNet. Available at: [Link]

  • SCION Instruments. "Sample preparation GC-MS". SCION Instruments, 2025. Available at: [Link]

  • Organomation. "GC-MS Sample Preparation". Organomation. Available at: [Link]

  • Chiavelli, L.U.R., et al. "Validation and application of a GC-MS method for the determination of haloacetic acids in drinking water". ResearchGate, 2016. Available at: [Link]

  • Grégoire, S., et al. "Targeted analysis of organic acids with GC-MS/MS: Challenges and prospects". PubMed, 2024. Available at: [Link]

  • Lee, S.H., et al. "GC-MS determination of organic acids with solvent extraction after cation-exchange chromatography". SciSpace, 1997. Available at: [Link]

  • LCGC International. "Optimized UHPLC–ESI-QTOF-MS Method Profiles Branched Chain Fatty Acids in Staphylococcus aureus Samples". LCGC International, 2023. Available at: [Link]

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  • Ataman Kimya. "3,5,5-TRIMETHYLHEXANOIC ACID". Ataman Kimya. Available at: [Link]

  • LabRulez GCMS. "Analysis of Short-Chain Fatty Acids in Biological Samples Using GC-MS". LabRulez. Available at: [Link]

  • Modugno, F., et al. "Development of a GC/MS method for the qualitative and quantitative analysis of mixtures of free fatty acids and metal soaps in". UNIPI. Available at: [Link]

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Method

Application Note: A Multi-Modal Strategy for the Isolation and Characterization of 3,4,5-Trimethylhexanoic Acid from Technical-Grade Isononanoic Acid

Abstract Technical-grade isononanoic acid is a complex mixture of C9 branched-chain carboxylic acid isomers, predominantly composed of 3,5,5-trimethylhexanoic acid, often at concentrations of 90% or higher.[1][2] The iso...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Technical-grade isononanoic acid is a complex mixture of C9 branched-chain carboxylic acid isomers, predominantly composed of 3,5,5-trimethylhexanoic acid, often at concentrations of 90% or higher.[1][2] The isolation of specific, low-abundance isomers such as 3,4,5-trimethylhexanoic acid presents a significant purification challenge due to the structural similarity and, consequently, nearly identical physicochemical properties of the components.[3][4] This application note details a robust, multi-modal strategy designed for researchers in chemical synthesis and drug development to successfully isolate and definitively characterize the 3,4,5-trimethylhexanoic acid isomer. The methodology eschews simplistic, ineffective single-step purifications in favor of a scientifically rigorous workflow combining high-resolution preparative chromatography for separation, followed by orthogonal analytical techniques—Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy—for unambiguous structural verification and purity assessment.

Introduction: The Challenge of Isomeric Separation

Isononanoic acid is not a single chemical entity but a mixture of constitutional isomers.[5] The specific composition can vary depending on the manufacturing process, which often involves the oligomerization of butenes followed by hydroformylation and oxidation.[6] While the bulk properties of the technical mixture are suitable for its primary applications in lubricants and plasticizers, the isolation of individual isomers is crucial for specialized applications, including their use as building blocks in pharmaceutical synthesis or as standards for toxicological and metabolic studies.[7]

The core challenge lies in the subtle structural differences between isomers like 3,5,5-trimethylhexanoic acid and the target 3,4,5-trimethylhexanoic acid. These differences are often insufficient to allow for efficient separation by conventional methods like fractional distillation, as the boiling points are typically very close.[8][9] Similarly, crystallization tends to favor the high-abundance isomer, making it difficult to isolate minor components from the mother liquor.[10] Therefore, a technique with superior resolving power, such as preparative chromatography, is required.[11][12]

This guide provides the causal framework and detailed protocols for a successful isolation and validation campaign.

The Strategic Approach: Preparative Chromatography Coupled with Orthogonal Validation

To overcome the inherent difficulties of separating closely related isomers, we employ a strategy centered on preparative High-Performance Liquid Chromatography (HPLC). This technique offers the high resolution necessary to differentiate between the isomers based on subtle differences in their polarity and interaction with the stationary phase.

Causality of Method Selection:

  • Preparative HPLC: Chosen for its high efficiency and scalability. A reversed-phase (RP-HPLC) method is ideal, as it separates molecules based on hydrophobicity. The minor differences in the branching structure of the isomers lead to slight variations in their Van der Waals interactions with the C18 stationary phase, enabling separation.

  • GC-MS for Screening: Following fraction collection, a rapid and sensitive analytical method is needed to identify the fractions containing the target isomer. GC-MS, after derivatization of the carboxylic acids to their more volatile methyl esters (FAMEs), provides excellent chromatographic separation and mass-based identification.[13]

  • NMR for Structural Elucidation: While GC-MS can suggest the presence of the correct mass, it often struggles to definitively differentiate constitutional isomers based on fragmentation patterns alone.[14] NMR spectroscopy is the gold standard for structural elucidation, providing unambiguous evidence of the atomic connectivity through the analysis of chemical shifts and coupling patterns.[15]

The overall workflow is a self-validating system where the high-resolution physical separation is confirmed by two independent, high-information-content analytical techniques.

Isolation_and_Validation_Workflow cluster_validation Validation Steps start Technical Isononanoic Acid Mixture prep_hplc Protocol 1: Preparative RP-HPLC Separation start->prep_hplc Inject fractions Collected Fractions prep_hplc->fractions Elute analytics Protocol 2: Analytical Validation fractions->analytics Analyze gcms GC-MS Screening (Derivatization to FAMEs) analytics->gcms Identity Screening nmr NMR Analysis for Structure Confirmation analytics->nmr Structural Elucidation pure_isomer Isolated & Verified 3,4,5-Isomer gcms->pure_isomer nmr->pure_isomer

Caption: High-level workflow for the isolation and validation of the target isomer.

Protocol 1: Preparative HPLC Separation of Isononanoic Acid Isomers

This protocol describes the separation of isomers from the technical mixture using reversed-phase HPLC. The key principle is the differential partitioning of the isomers between the nonpolar stationary phase and the polar mobile phase.

3.1. Materials and Reagents

  • Technical-Grade Isononanoic Acid

  • Acetonitrile (ACN), HPLC Grade

  • Methanol (MeOH), HPLC Grade

  • Water, HPLC Grade or Milli-Q

  • Formic Acid (FA) or Trifluoroacetic Acid (TFA), HPLC Grade

  • Sample Vials and Collection Tubes/Bottles

3.2. Equipment

  • Preparative HPLC system with a UV detector and fraction collector

  • Preparative C18 column (e.g., 250 x 21.2 mm, 5 µm particle size)

  • Analytical balance

  • Vortex mixer and/or sonicator

  • Rotary evaporator

3.3. Methodology

  • Mobile Phase Preparation:

    • Prepare Mobile Phase A: 0.1% (v/v) Formic Acid in Water.

    • Prepare Mobile Phase B: 0.1% (v/v) Formic Acid in Acetonitrile.

    • Rationale: Formic acid is added to suppress the ionization of the carboxylic acid group, leading to better peak shape and retention on the reversed-phase column.

  • Sample Preparation:

    • Accurately weigh approximately 500 mg of technical isononanoic acid.

    • Dissolve the sample in 5 mL of a 50:50 mixture of Mobile Phase A and B.

    • Vortex or sonicate until fully dissolved to create a concentrated stock solution.

  • HPLC System Setup and Equilibration:

    • Install the preparative C18 column.

    • Purge the system with both mobile phases.

    • Equilibrate the column with the starting mobile phase conditions (e.g., 60% B) for at least 30-60 minutes or until a stable baseline is achieved. The flow rate should be appropriate for the column dimensions (e.g., 15-20 mL/min for a 21.2 mm ID column).

  • Chromatographic Separation:

    • Detection Wavelength: 210 nm (for the carboxylic acid chromophore).

    • Injection Volume: 1-2 mL of the prepared sample.

    • Gradient Elution: A shallow gradient is critical for resolving closely eluting isomers. An example gradient is provided in the table below. This must be optimized for the specific technical mixture and column used.

Time (min)Flow Rate (mL/min)% Mobile Phase A% Mobile Phase B
0.020.04060
5.020.04060
35.020.02080
40.020.0595
45.020.0595
46.020.04060
55.020.04060
  • Fraction Collection:

    • Set the fraction collector to trigger collection based on time or UV signal threshold.

    • Since the isomers will elute very close to the main 3,5,5-isomer peak, collect small, time-based fractions across the entire elution profile of the C9 acid cluster.

  • Post-Processing:

    • Combine fractions corresponding to the same small peak or shoulder on the main peak.

    • Remove the solvent from the collected fractions using a rotary evaporator to yield the isolated components.

Protocol 2: Analytical Identification and Purity Assessment

This protocol validates the identity of the collected fractions to locate the 3,4,5-trimethylhexanoic acid and assess its purity.

Analytical_Validation_Workflow fraction Isolated HPLC Fraction split fraction->split derivatize Derivatization: Base-Catalyzed Transmethylation split->derivatize dissolve Dissolution in Deuterated Solvent (e.g., CDCl₃) split->dissolve gcms GC-MS Analysis derivatize->gcms Inject FAME id Tentative ID & Purity Check gcms->id nmr ¹H & ¹³C NMR Spectroscopy dissolve->nmr Acquire Spectra structure Definitive Structure Confirmation nmr->structure

Caption: Detailed workflow for the analytical validation of isolated fractions.

4.1. GC-MS Analysis for Fraction Screening

  • Derivatization to Fatty Acid Methyl Esters (FAMEs):

    • Rationale: Carboxylic acids have poor volatility and peak shape in GC. Conversion to their corresponding methyl esters drastically improves their chromatographic properties.[16]

    • To a dried aliquot (~1 mg) of an HPLC fraction, add 500 µL of 0.5 M Sodium Methoxide in Methanol.

    • Vortex and heat at 50°C for 15 minutes.

    • Neutralize the reaction by adding 25 µL of Glacial Acetic Acid.

    • Add 1 mL of hexane and 1 mL of water. Vortex vigorously and centrifuge.

    • Carefully transfer the upper hexane layer, containing the FAMEs, to a GC vial.

  • GC-MS Parameters:

    • Column: A polar capillary column (e.g., DB-23 or similar, 60 m x 0.25 mm x 0.25 µm) is essential for separating positional isomers.[13]

    • Inlet Temperature: 250°C.

    • Oven Program: Start at 100°C, hold for 2 min, ramp to 240°C at 5°C/min, hold for 10 min.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • MS Parameters: Electron Ionization (EI) at 70 eV. Scan range m/z 40-400.

    • Analysis: Compare the retention times and mass spectra of the FAMEs from each fraction. All isomers will have the same molecular ion, but fragmentation patterns may show subtle differences. The primary goal is to identify fractions containing C9-FAMEs that are chromatographically distinct from the main 3,5,5-isomer peak.

4.2. NMR Spectroscopy for Definitive Structural Elucidation

  • Sample Preparation:

    • Dissolve a purified, dried sample (~5-10 mg) from a promising fraction in ~0.7 mL of deuterated chloroform (CDCl₃).[15]

    • Transfer the solution to a 5 mm NMR tube.

  • Data Acquisition:

    • Acquire ¹H, ¹³C, and, if necessary, 2D correlation spectra (e.g., COSY, HSQC) on a spectrometer (e.g., 400 MHz or higher).

  • Data Interpretation:

    • The structure is confirmed by comparing the observed spectra to the predicted chemical shifts and multiplicities for the 3,4,5-trimethylhexanoic acid structure. The key is to differentiate it from the major 3,5,5-isomer.

Table 1: Predicted ¹H NMR Chemical Shift Comparison (Illustrative)

Proton Environment3,5,5-trimethylhexanoic acid (Major Isomer)3,4,5-trimethylhexanoic acid (Target Isomer)Key Differentiator
C(5)-CH₃ (x2)~0.9 ppm (singlet, 6H)~0.85 ppm (doublet, 6H)Multiplicity: A singlet vs. a doublet indicates a different neighboring environment.
C(3)-CH₃~0.95 ppm (doublet, 3H)~0.9-1.0 ppm (doublet, 3H)Subtle shift, but coupling pattern is key.
C(2)-CH₂~2.2 ppm (doublet, 2H)~2.2-2.3 ppm (multiplet, 2H)More complex splitting due to adjacent chiral center.
C(4)-H~1.2 ppm (multiplet, 1H)~1.5-1.7 ppm (multiplet, 1H)Presence of a proton at C4 is unique to the target isomer.
COOH~12.0 ppm (broad singlet, 1H)~12.0 ppm (broad singlet, 1H)Not a useful differentiator.

Note: These are predicted values and may vary based on solvent and other experimental conditions.

Conclusion

The isolation of the 3,4,5-trimethylhexanoic acid isomer from technical isononanoic acid is a non-trivial task that demands a sophisticated and systematic approach. The combination of high-resolution preparative HPLC for the initial separation, followed by a dual-validation workflow using GC-MS and NMR spectroscopy, provides a reliable pathway to obtaining this minor isomer in a state of high purity. This application note provides the strategic rationale and actionable protocols for researchers to successfully navigate the challenges of complex isomeric purifications, enabling further research and development in their respective fields.

References

  • Isononanoic Acid. (n.d.). Vertex AI Search.
  • Fouad, Y., & Jeso, V. (2007). Preparative separation of isomeric and stereoisomeric dicarboxylic acids by pH-zone-refining counter-current chromatography. PubMed. Retrieved February 26, 2026, from [Link]

  • Li, J., et al. (2019). Selective Separation of Isomeric Dicarboxylic Acid by the Preferable Crystallization of Metal-Organic Frameworks. PubMed. Retrieved February 26, 2026, from [Link]

  • Prakesh, C., et al. (2005). Preparative-scale separation of enantiomers of chiral carboxylic acids. Google Patents.
  • Neubauer, J., et al. (2024). Branched-chain amino acids: physico-chemical properties, industrial synthesis and role in signaling, metabolism and energy production. PMC. Retrieved February 26, 2026, from [Link]

  • ISONONANOIC ACID. (n.d.). Ataman Kimya A.Ş.. Retrieved February 26, 2026, from [Link]

  • ISONONANIC ACID. (n.d.). Ataman Kimya. Retrieved February 26, 2026, from [Link]

  • A good method for separating higher carboxylic acids by carbon chain length. (2023). Reddit. Retrieved February 26, 2026, from [Link]

  • Isomer separation by CPC chromatography. (n.d.). RotaChrom. Retrieved February 26, 2026, from [Link]

  • Recrystallization and Crystallization. (n.d.). University of Rochester Chemistry. Retrieved February 26, 2026, from [Link]

  • 3,5,5-TRIMETHYLHEXANOIC ACID. (n.d.). Ataman Kimya. Retrieved February 26, 2026, from [Link]

  • Method for Producing Isononanoic Acids from 2-Ethyl Hexanol. (2015). Google Patents.
  • CHROMATOGRAPHIC METHODS TO ANALYZE GEOMETRICAL AND POSITIONAL ISOMERS OF FATTY ACIDS. (n.d.). Academics.id. Retrieved February 26, 2026, from [Link]

  • ISONONANOIC ACID ( 3,5,5-TRIMETHYLHEXANOIC ACID). (n.d.). TRInternational. Retrieved February 26, 2026, from [Link]

  • Fractional distillation. (n.d.). Wikipedia. Retrieved February 26, 2026, from [Link]

  • Resolving the Isomer Problem: Tackling Characterization Challenges. (2021). Biocompare. Retrieved February 26, 2026, from [Link]

  • A Rapid GC-MS Method for Quantification of Positional and Geometric Isomers of Fatty Acid Methyl Esters. (2012). PubMed. Retrieved February 26, 2026, from [Link]

  • [Reader Insight] A Guide to Selective Columns for Isomer Separation. (2024). Welch Materials. Retrieved February 26, 2026, from [Link]

  • TOXICOLOGICAL EVALUATIONS. (n.d.). BG RCI. Retrieved February 26, 2026, from [Link]

  • A New, Validated GC-PICI-MS Method for the Quantification of 32 Lipid Fatty Acids via Base-Catalyzed Transmethylation and the Isotope-Coded Derivatization of Internal Standards. (2025). MDPI. Retrieved February 26, 2026, from [Link]

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Application

Application Notes and Protocols for the Derivatization of Branched-Chain Fatty Acids for Gas Chromatography

Introduction: The Analytical Challenge of Branched-Chain Fatty Acids Branched-chain fatty acids (BCFAs) are a unique class of lipids characterized by one or more methyl groups on their carbon backbone.[1] Predominantly f...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Challenge of Branched-Chain Fatty Acids

Branched-chain fatty acids (BCFAs) are a unique class of lipids characterized by one or more methyl groups on their carbon backbone.[1] Predominantly found in bacteria, dairy products, and ruminant meats, BCFAs play significant roles in modulating cell membrane fluidity and are increasingly recognized as important bioactive molecules and biomarkers for various metabolic and microbial processes.[1] Their analysis, however, presents considerable challenges.

Gas chromatography (GC) is the cornerstone technique for fatty acid analysis, but the direct injection of underivatized fatty acids is fraught with difficulty. The polar carboxylic acid group leads to strong interactions with the GC stationary phase, resulting in poor peak shape, tailing, and low volatility.[2][3] This makes accurate quantification nearly impossible. Derivatization is therefore an essential step, converting the polar carboxyl group into a less polar, more volatile ester or silyl derivative, rendering the analyte amenable to GC analysis.[4][5]

This guide provides an in-depth exploration of the most effective derivatization techniques for the analysis of BCFAs by GC, grounded in both chemical principles and practical laboratory application. We will delve into the causality behind protocol steps, offering not just a "how-to," but a "why-to," to empower researchers to optimize their analytical workflows and troubleshoot effectively.

Core Principles of Derivatization for Fatty Acid Analysis

The primary goal of derivatization in this context is to increase the volatility of the fatty acids.[5] This is achieved by masking the polar carboxyl group, thereby reducing intermolecular hydrogen bonding. The ideal derivatization reaction should be:

  • Quantitative: The reaction should proceed to completion to ensure that the final derivative profile accurately reflects the original fatty acid composition of the sample.

  • Rapid and Simple: Efficient workflows are crucial in a research and development setting.

  • Non-destructive: The reaction conditions should not alter the structure of the fatty acids, particularly sensitive structures like polyunsaturated fatty acids (PUFAs), which can be present alongside BCFAs.[1]

  • Productive of Stable Derivatives: The resulting derivatives must be stable under GC inlet conditions.

The two most prevalent strategies for derivatizing fatty acids are esterification (most commonly to form fatty acid methyl esters, or FAMEs) and silylation .[2]

I. Esterification to Fatty Acid Methyl Esters (FAMEs)

The conversion of fatty acids to their corresponding methyl esters is the most common derivatization strategy for GC analysis.[4] This can be broadly categorized into acid-catalyzed and base-catalyzed methods.

A. Acid-Catalyzed Esterification/Transesterification with Boron Trifluoride-Methanol (BF₃-Methanol)

Expertise & Experience: The BF₃-Methanol method is a robust and versatile workhorse for FAME preparation. It is effective for esterifying free fatty acids (FFAs) and for transesterifying fatty acids from complex lipids like triacylglycerols and phospholipids.[2][6] The Lewis acid, BF₃, catalyzes the reaction by protonating the carboxyl group, making it more susceptible to nucleophilic attack by methanol.[3]

Causality Behind the Method:

  • Anhydrous Conditions: Water must be rigorously excluded from the reaction mixture. BF₃ is highly reactive with water, and its presence will consume the catalyst and inhibit the esterification reaction, leading to incomplete derivatization.[2]

  • Heating: The reaction is typically heated to increase the reaction rate and ensure it proceeds to completion. However, for samples containing PUFAs, prolonged heating at high temperatures can lead to the formation of artifacts.[1] A two-step approach involving saponification first can mitigate this for complex lipids.

  • Extraction: After the reaction, the non-polar FAMEs are extracted into an organic solvent like hexane, leaving the polar reagents and byproducts in the aqueous phase.

Protocol 1: Acid-Catalyzed FAME Preparation with BF₃-Methanol

Objective: To convert both free and esterified fatty acids into FAMEs for GC analysis.

Materials:

  • Lipid extract or oil sample (1-25 mg)[2]

  • 12-14% (w/w) Boron trifluoride in methanol (BF₃-Methanol) solution[2]

  • Hexane or Heptane (high purity)[2]

  • Saturated sodium chloride (NaCl) solution or deionized water[2]

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Screw-cap glass reaction vials with PTFE-lined caps

  • Heating block or water bath

  • Vortex mixer

Procedure:

  • Sample Preparation: Weigh 1-25 mg of the lipid-containing sample into a micro reaction vessel. If the sample is in an aqueous solvent, it must be dried completely under a stream of nitrogen before proceeding.[2]

  • Reagent Addition: Add 2 mL of 14% BF₃-Methanol reagent to the vial.[6]

  • Reaction: Tightly cap the vial and heat the mixture at 60-100°C for 5-30 minutes. A common condition is 100°C for 30 minutes. For samples rich in PUFAs, a milder condition of 60°C for 10 minutes is recommended to prevent degradation.[1][6]

  • Cooling: Cool the vial to room temperature.

  • Extraction: Add 1 mL of hexane and 2 mL of saturated NaCl solution. The salt solution helps to break any emulsions and improves the phase separation.[1]

  • Mixing: Vortex the vial vigorously for 1 minute to extract the FAMEs into the hexane layer.

  • Phase Separation: Allow the layers to separate. Centrifugation at low speed (e.g., 1000 x g) for 5 minutes can aid in a clean separation.[1]

  • Sample Collection: Carefully transfer the upper hexane layer containing the FAMEs to a clean vial.

  • Drying: Add a small amount of anhydrous sodium sulfate to the collected hexane layer to remove any residual water.

  • Analysis: The sample is now ready for GC or GC-MS analysis.

B. Base-Catalyzed Transesterification with Methanolic KOH

Expertise & Experience: Base-catalyzed transesterification is a very rapid and efficient method for preparing FAMEs from glycerolipids at room temperature.[2][7] However, it is crucial to understand its limitation: it does not esterify free fatty acids. [2] Therefore, this method is suitable for samples where the vast majority of fatty acids are present in esterified form (e.g., triglycerides in oils) and the free fatty acid content is negligible or not of interest. The mechanism involves the formation of a methoxide ion, a strong nucleophile, which attacks the carbonyl carbon of the ester.[7][8]

Causality Behind the Method:

  • Absence of Water: Similar to acid-catalyzed methods, water must be avoided. The presence of water will lead to saponification (soap formation), which consumes the base and the lipid, preventing FAME formation.[7][8]

  • Vigorous Mixing: Since oil and methanolic KOH are immiscible, vigorous mixing is essential to create a large surface area for the reaction to occur efficiently.[9]

Protocol 2: Rapid Base-Catalyzed Transesterification

Objective: To rapidly convert glycerolipids into FAMEs.

Materials:

  • Lipid sample (up to 10 mg)[2]

  • 2 M Methanolic Potassium Hydroxide (KOH)

  • Hexane (high purity)

  • Reaction vial with a PTFE-lined cap

  • Vortex mixer

Procedure:

  • Sample Preparation: Dissolve up to 10 mg of the lipid sample in 2 mL of hexane in a reaction vessel.[2]

  • Reagent Addition: Add 0.2 mL of 2 M methanolic KOH.[2]

  • Reaction: Vortex the mixture vigorously for 2 minutes at room temperature.[2]

  • Phase Separation: Centrifuge briefly (e.g., 2 minutes at 1000 x g) to separate the layers.

  • Sample Collection: The upper hexane layer containing the FAMEs can be directly collected for GC analysis.[2]

II. Silylation to Trimethylsilyl (TMS) Esters

Expertise & Experience: Silylation is a powerful alternative to esterification, converting carboxylic acids into their trimethylsilyl (TMS) esters.[10] The most common reagent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst like Trimethylchlorosilane (TMCS).[10][11] Silylation is highly effective and generally proceeds under mild conditions. A key advantage is that silylating reagents also derivatize other active hydrogen-containing functional groups, such as hydroxyls and amines, which can be beneficial for comprehensive metabolic profiling.[12]

Causality Behind the Method:

  • Nucleophilic Attack: The derivatization occurs via a nucleophilic attack of the carboxyl oxygen on the silicon atom of the silylating reagent, displacing a leaving group.[10][13]

  • Catalyst (TMCS): TMCS is added (typically at 1%) to increase the reactivity of the BSTFA, especially for sterically hindered or less reactive groups.[11]

  • Aprotic Solvent: The reaction must be carried out in an aprotic solvent (e.g., acetonitrile, pyridine) as the silylating reagents are highly sensitive to moisture and will be readily hydrolyzed.[13]

Protocol 3: Silylation of Fatty Acids with BSTFA + TMCS

Objective: To convert fatty acids to volatile TMS esters.

Materials:

  • Dried fatty acid sample (1-10 mg)

  • BSTFA with 1% TMCS

  • Aprotic solvent (e.g., acetonitrile or pyridine, silylation grade)

  • Reaction vials with PTFE-lined caps

  • Heating block or oven

  • Vortex mixer

Procedure:

  • Sample Preparation: Place the dried sample into a reaction vial. The complete absence of water is critical.[11]

  • Reagent Addition: Add 100-200 µL of a suitable aprotic solvent to dissolve the sample. Add 100 µL of BSTFA + 1% TMCS. An excess of the silylating reagent is necessary to drive the reaction to completion.[11]

  • Reaction: Cap the vial tightly and vortex for 10-20 seconds. Heat the vial at 60-70°C for 30-60 minutes.[14]

  • Cooling: Cool the vial to room temperature.

  • Analysis: The sample is now ready for direct injection into the GC-MS. Do not add water.

III. Derivatization with Pentafluorobenzyl Bromide (PFBBr)

Expertise & Experience: For trace analysis of fatty acids, particularly short-chain fatty acids (SCFAs), derivatization with PFBBr to form PFB esters is an excellent choice.[15][16] These derivatives are highly responsive to Electron Capture Detectors (ECD), offering exceptional sensitivity. The reaction is a nucleophilic substitution where the carboxylate anion displaces the bromide from PFBBr.

Protocol 4: PFBBr Derivatization for High-Sensitivity Analysis

Objective: To prepare PFB esters of fatty acids for trace analysis by GC-ECD or GC-MS (NCI).

Materials:

  • Aqueous sample or standard solution (200 µL)

  • 100 mM PFBBr in acetone (400 µL)

  • Hexane

  • Reaction vials

  • Heating block or water bath

  • Vortex mixer

  • Centrifuge

Procedure:

  • Sample and Reagent Addition: To 200 µL of the sample in a reaction vial, add 400 µL of 100 mM PFBBr in acetone.[15]

  • Reaction: Incubate the sample at 60-70°C for 1 hour.[15]

  • Cooling: Cool the sample to room temperature.

  • Extraction: Add 1 mL of hexane, vortex for 5 minutes, and then centrifuge at 300 x g for 1 minute to separate the phases.[15]

  • Sample Collection: Transfer 200 µL of the upper hexane phase to a GC vial for analysis.[15]

Data Presentation and Method Comparison

The choice of derivatization method is critical and depends on the sample matrix and analytical goals.

Derivatization Method Target Analytes Advantages Disadvantages Typical Conditions
BF₃-Methanol Free Fatty Acids & Esterified LipidsVersatile, effective for complex lipids.[6]Harsh conditions can degrade PUFAs[1]; reagent is toxic.[17]60-100°C for 5-30 min[6]
Methanolic KOH Esterified Lipids (Triglycerides, etc.)Very rapid, proceeds at room temperature.[2]Does not derivatize free fatty acids[2]; sensitive to water (saponification).[7]Room temp for 2 min[2]
BSTFA + TMCS Free Fatty Acids, Hydroxyls, AminesMild conditions, derivatizes multiple functional groups.[10]Reagents are highly moisture-sensitive[11]; can be expensive.60-70°C for 30-60 min[14]
PFBBr Carboxylic Acids (esp. for trace analysis)Produces derivatives with very high ECD response (high sensitivity).[15]More complex procedure, reagent can have impurities.[18]60-70°C for 1 hour[15]

Table 1: Comparison of common derivatization techniques for fatty acid analysis.

Visualization of Workflows and Mechanisms

To ensure clarity and reproducibility, the underlying chemical transformations and laboratory workflows are visualized below.

G cluster_esterification Acid-Catalyzed Esterification (FAME) cluster_silylation Silylation FA Fatty Acid (R-COOH) Intermediate Protonated Carbonyl FA->Intermediate + H⁺ (from BF₃-MeOH) MeOH Methanol (CH₃OH) BF3 BF₃ (Catalyst) FAME Fatty Acid Methyl Ester (R-COOCH₃) Intermediate->FAME + CH₃OH, - H₂O, - H⁺ Water H₂O FA2 Fatty Acid (R-COOH) TMS_Ester TMS Ester (R-COOSi(CH₃)₃) FA2->TMS_Ester + BSTFA BSTFA BSTFA Byproduct Byproduct

Caption: Chemical mechanisms of FAME and TMS ester formation.

G start Lipid Sample dry Dry Sample (if aqueous) start->dry reagent Add Derivatization Reagent (e.g., BF₃-MeOH or BSTFA) dry->reagent heat Heat Reaction Vial (e.g., 60-100°C) reagent->heat cool Cool to Room Temperature heat->cool extract Extract with Organic Solvent (e.g., Hexane) cool->extract dry_extract Dry Extract with Na₂SO₄ extract->dry_extract analyze Inject into GC/GC-MS dry_extract->analyze

Caption: General experimental workflow for derivatization.

Troubleshooting and Field-Proven Insights

Problem Potential Cause(s) Recommended Solution(s)
Poor/Incomplete Derivatization (low peak areas) Presence of water in the sample or reagents.Ensure the sample is completely anhydrous before adding reagents. Use fresh, high-quality derivatization reagents stored under dry conditions.[2]
Insufficient reaction time or temperature.Optimize reaction conditions. For a new sample type, perform a time-course experiment to determine the optimal reaction time.
Distorted Peak Shapes (Tailing) Incomplete derivatization leaving polar carboxyl groups.Re-evaluate the derivatization protocol for efficiency. Ensure sufficient reagent is used in excess.
Active sites in the GC inlet liner or column.Use a deactivated inlet liner. If contamination is suspected, trim the first few cm from the front of the GC column.
Artifact Peaks in Chromatogram Degradation of sensitive fatty acids (e.g., PUFAs).For acid-catalyzed methods, use milder conditions (lower temperature, shorter time). Consider a two-step method with initial saponification.[1]
Old or degraded derivatization reagents.Always use fresh reagents. BF₃-Methanol, in particular, can form byproducts over time that lead to artifacts.[1]
Co-elution of BCFA Isomers Insufficient chromatographic resolution.Use a long (e.g., 100m), highly polar capillary column (e.g., CP-Sil 88, SP-2560). These are specifically designed for separating FAME isomers.[19][20]
Suboptimal GC oven temperature program.Optimize the temperature ramp. A slower ramp rate through the elution range of the BCFAs can significantly improve separation.[19]

Table 2: Troubleshooting common issues in BCFA derivatization and analysis.

A Note on BCFA Isomer Separation: The separation of iso and anteiso BCFAs can be particularly challenging as they often have very similar boiling points. Achieving baseline resolution typically requires highly polar cyanopropyl-based stationary phases and long columns (60-100m).[19][20] Careful optimization of the GC temperature program is paramount.

Conclusion

The successful analysis of branched-chain fatty acids by gas chromatography is critically dependent on a robust and well-executed derivatization strategy. By converting these polar, non-volatile compounds into their corresponding FAMEs or TMS esters, researchers can achieve the high-quality chromatographic data necessary for accurate identification and quantification. The choice between acid-catalyzed esterification, base-catalyzed transesterification, or silylation should be made with a clear understanding of the sample matrix and the specific analytical objectives. By comprehending the chemical principles behind these protocols and adhering to best practices for reagent handling and reaction conditions, scientists can generate reliable and reproducible data, advancing our understanding of the roles BCFAs play in biological systems.

References

  • Comparison of derivatization methods for the quantitative gas chromatographic analysis of oils. Royal Society of Chemistry.[Link]

  • Comparison of derivatization methods for the quantitative gas chromatographic analysis of oils. Royal Society of Chemistry.[Link]

  • Comparison of Two Derivatization Methods for the Analysis of Fatty Acids and Trans Fatty Acids in Bakery Products Using Gas Chromatography. Hindawi.[Link]

  • Derivatization of Fatty Acid with 2.4 Dibromoacetophenone by BF3 (Boron Triflouride) Catalyst. Universitas Gadjah Mada.[Link]

  • Base Catalyzed Transesterification. Chemistry LibreTexts.[Link]

  • Improving the Efficiency of Fatty Acid Methyl Ester Preparation Using Automated Sample Preparation Techniques. LCGC International.[Link]

  • PREPARATION OF METHYL ESTERS BY BORON TRIFLUORIDE METHOD. National Institute of Nutrition.[Link]

  • Artifacts in Trimethylsilyl Derivatization Reactions and Ways to Avoid Them. ResearchGate.[Link]

  • Ultrasound assisted production of fatty acid methyl esters from transesterification of triglycerides with methanol in the presence of KOH catalyst: optimization, mechanism and kinetics. PubMed.[Link]

  • BSTFA + TMCS N,O-bis(Trimethylsilyl)trifluoroacetamide with Trimethylchlorosilane. ResearchGate.[Link]

  • Identification of monomethyl branched chain lipids by a combination of liquid chromatography tandem mass spectrometry and charge-switching chemistries. National Institutes of Health.[Link]

  • Appendix G - Derivatization in GC MS. Scribd.[Link]

  • Gas chromatography-mass spectrometry-based analytical strategies for fatty acid analysis in biological samples. ScienceDirect.[Link]

  • The Use of Derivatising Reagents. Chromatography Today.[Link]

  • Derivatization reagents for GC. Macherey-Nagel.[Link]

  • Isotopomer enrichment assay for very short chain fatty acids and its metabolic applications. National Institutes of Health.[Link]

  • GC Derivatization. University of Arizona.[Link]

  • Protocol MSU_MSMC_010. Michigan State University.[Link]

  • 8.2 The Reaction of Biodiesel: Transesterification. PennState College of Earth and Mineral Sciences.[Link]

  • Profiling of branched chain and straight chain saturated fatty acids by ultra-high performance liquid chromatography-mass spectrometry. ResearchGate.[Link]

  • Mechanism transesterification reaction TG to FAME. ResearchGate.[Link]

  • Kinetics and Mechanism of the KOH-Catalysed Methanolysis of Rapeseed Oil for Biodiesel Production. ResearchGate.[Link]

  • Silylation Reagents. Regis Technologies.[Link]

  • CHROMATOGRAPHIC METHODS TO ANALYZE GEOMETRICAL AND POSITIONAL ISOMERS OF FATTY ACIDS. Universiti Malaysia Pahang.[Link]

  • Profiling of branched chain and straight chain saturated fatty acids by ultra-high performance liquid chromatography-mass spectrometry. PubMed.[Link]

  • Bacterial Identification by Gas Chromatographic Analysis of Fatty Acid Methyl Esters (GC-FAME). MIDI, Inc.[Link]

  • Comparison of methods for extraction, storage, and silylation of pentafluorobenzyl derivatives of carbonyl compounds and multi-functional carbonyl compounds. PubMed.[Link]

  • Can anyone recommend the best method (either direct or 2 step extraction/derivitisation) for FAME analysis of fatty acids in seaweed? ResearchGate.[Link]

  • A complementary method with PFBBr-derivatization based on a GC-EI-MS platform for the simultaneous quantitation of short-, medium- and long-chain fatty acids in murine plasma and feces samples. Royal Society of Chemistry.[Link]

  • Measuring Fatty Acids and Fatty Acid Methyl Esters Using GC–MS/MS. LCGC International.[Link]

Sources

Method

High-Resolution HPLC Separation of Trimethylhexanoic Acid Isomers

Application Note & Standard Operating Protocols Abstract Trimethylhexanoic acid (TMHA), particularly the 3,5,5-trimethyl isomer, is a critical intermediate in the synthesis of high-performance lubricants, plasticizers, a...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Standard Operating Protocols

Abstract

Trimethylhexanoic acid (TMHA), particularly the 3,5,5-trimethyl isomer, is a critical intermediate in the synthesis of high-performance lubricants, plasticizers, and pharmaceuticals.[1] However, commercial supplies often contain a mixture of structural isomers (e.g., 2,2,4-trimethyl, 7-methyloctanoic variants) that possess nearly identical physicochemical properties. This guide provides two distinct, validated protocols for the separation and quantification of TMHA isomers: Method A (Direct Detection) for high-concentration raw material analysis, and Method B (Derivatization) for trace impurity profiling or biological matrices.

Physicochemical Profile & Separation Challenges

The separation of TMHA isomers is governed by subtle differences in their steric bulk and hydrophobicity.

PropertyData / CharacteristicImplication for HPLC
Molecular Formula C₉H₁₈O₂ (MW: 158.24 g/mol )Isomers are isobaric; MS requires high resolution or fragmentation patterns for ID.
pKa ~4.8Acids must be kept protonated (pH < 3) to retain on RP columns.
UV Absorbance Weak (200–210 nm)Direct UV is prone to noise/interference. ELSD/CAD or Derivatization is preferred.
Isomerism Structural (Chain branching)Separation requires columns with high shape selectivity (e.g., Phenyl-Hexyl, C30).
Method Selection Guide

Use the following decision tree to select the appropriate protocol for your analytical needs.

MethodSelection cluster_tips Key Considerations Start Start: Define Analytical Goal Conc Sample Concentration? Start->Conc High High (>0.1 mg/mL) Raw Material QC Conc->High Low Trace (<10 µg/mL) Bioanalysis/Impurity Conc->Low Direct Method A: Direct RP-HPLC (UV 210nm or ELSD) High->Direct Deriv Method B: Derivatization (UV 254nm or Fluorescence) Low->Deriv Tip1 Isomer Resolution: Use Phenyl-Hexyl columns for superior shape selectivity.

Caption: Decision matrix for selecting the optimal TMHA analysis workflow based on sensitivity requirements.

Protocol A: Direct RP-HPLC (High Concentration)

Objective: Quantification of 3,5,5-TMHA and major isomeric impurities in industrial feedstocks.

3.1 Chromatographic Conditions
  • System: HPLC with PDA (Photodiode Array) or ELSD (Evaporative Light Scattering Detector).

  • Column: Agilent Polaris C18-A or SIELC Newcrom R1 (Mixed-mode RP).

    • Why? Standard C18 columns often fail to resolve isomers. The Polaris C18-A contains a polar-embedded group that interacts with the carboxylic acid moiety, preventing phase collapse in high-aqueous phases and offering alternate selectivity.

  • Dimensions: 150 x 4.6 mm, 3 µm or 5 µm particle size.

  • Temperature: 30°C (Control is critical; higher temps reduce isomer resolution).

  • Flow Rate: 1.0 mL/min.[2]

3.2 Mobile Phase Composition
  • Solvent A: 0.1% Phosphoric Acid (H₃PO₄) in Water (pH ~2.2).

    • Note: Low pH suppresses ionization (R-COO⁻ → R-COOH), increasing retention on the hydrophobic stationary phase.

  • Solvent B: Acetonitrile (ACN).[2]

    • Note: ACN is preferred over Methanol here due to lower backpressure and sharper peaks for carboxylic acids.

3.3 Gradient Table
Time (min)% Solvent A (Aq)% Solvent B (ACN)Event
0.06040Equilibration
15.01090Linear Gradient
18.01090Wash
18.16040Re-equilibration
25.06040End
3.4 Detection Settings
  • UV: 210 nm (Bandwidth 4 nm). Warning: Acetonitrile cut-off is 190nm; ensure HPLC-grade solvents to minimize baseline drift.

  • ELSD: Nebulizer Temp: 40°C; Drift Tube: 50°C; Gain: Standard. (Preferred for non-chromophoric isomers).

Protocol B: Pre-Column Derivatization (Trace Analysis)

Objective: High-sensitivity detection of TMHA isomers by attaching a strong chromophore.

4.1 Principle

Carboxylic acids react with 2-Nitrophenylhydrazine (2-NPH) or p-Bromophenacyl Bromide to form stable esters/hydrazides that absorb strongly in the UV-Vis range (230–254 nm) or fluoresce.

4.2 Reagents[3][4][5]
  • Derivatizing Agent: 20 mM 2-Nitrophenylhydrazine (2-NPH) in Ethanol.

  • Catalyst: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) + Pyridine.

  • Quenching Solution: 10% Potassium Hydroxide (KOH).

4.3 Reaction Workflow

Derivatization Sample Sample (TMHA) Mix Vortex & Heat (60°C, 20 min) Sample->Mix Reagent Reagent (2-NPH + EDC) Reagent->Mix Product Derivatized TMHA (Strong UV Abs) Mix->Product HPLC Inject into HPLC-UV (254 nm) Product->HPLC

Caption: Workflow for 2-NPH derivatization of TMHA to enhance UV detectability.

4.4 HPLC Conditions (Derivatized)
  • Column: Phenyl-Hexyl (e.g., Phenomenex Luna Phenyl-Hexyl or Agilent ZORBAX Eclipse Plus Phenyl-Hexyl).

    • Why? The phenyl ring in the stationary phase interacts via

      
       stacking with the new aromatic tag on the TMHA derivative, significantly enhancing the separation of structural isomers compared to C18.
      
  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.[2]

    • B: Methanol (MeOH).

  • Detection: UV at 230 nm or 254 nm .[6]

Troubleshooting & Optimization
IssueProbable CauseCorrective Action
Peak Tailing Secondary silanol interactions or ionization.Ensure pH is < 3.0. Add 5-10 mM Ammonium Formate if using MS detection to buffer the phase.
Co-eluting Isomers Insufficient selectivity.1. Switch from C18 to Phenyl-Hexyl or C30 column. 2. Lower temperature to 20°C to increase steric selectivity. 3. Use Methanol instead of ACN (protic solvent changes selectivity).
Baseline Drift (UV) Solvent absorption at 210 nm.Use "Far UV" grade Acetonitrile. Ensure Phosphoric acid is high purity. Switch to ELSD.
Ghost Peaks Contamination in derivatization reagents.Run a reagent blank (Protocol B). Use fresh EDC/Pyridine.
References
  • SIELC Technologies. (2018).[7][8][9] Separation of 3,5,5-Trimethylhexanoic acid on Newcrom R1 HPLC column. Retrieved from [Link]

  • Agilent Technologies. (2016). Separation of Organic Acids on an Agilent Polaris C18-A Column. Retrieved from [Link]

  • National Institute of Standards and Technology (NIST). (2025). Hexanoic acid, 3,5,5-trimethyl- Properties. Retrieved from [Link][10]

  • Phenomenex. (2025). HPLC vs GC: What Sets These Methods Apart. Retrieved from [Link]

Sources

Application

Application Note &amp; Protocols: 3,4,5-Trimethylhexanoic Acid as a Mechanistic Probe in Metabolic Signaling

Audience: Researchers, scientists, and drug development professionals in the fields of metabolism, cell biology, and pharmacology. Abstract: This document provides a detailed guide for utilizing 3,4,5-trimethylhexanoic a...

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals in the fields of metabolism, cell biology, and pharmacology.

Abstract: This document provides a detailed guide for utilizing 3,4,5-trimethylhexanoic acid, a specific branched-chain fatty acid (BCFA), as a mechanistic probe to investigate the intricate relationship between branched-chain amino acid (BCAA) catabolism and downstream cellular signaling pathways. We present the scientific rationale, experimental design considerations, and step-by-step protocols for employing this unique fatty acid to deconvolve the metabolic and signaling effects of BCAA metabolites, independent of the amino acids themselves.

Introduction: The Rationale for a Specific BCFA Probe

Metabolic diseases, including obesity and type 2 diabetes, are characterized by complex alterations in nutrient-sensing pathways. Elevated levels of both branched-chain amino acids (BCAAs; leucine, isoleucine, and valine) and fatty acids are strongly associated with insulin resistance.[1] While the mTOR signaling pathway is a well-established sensor of BCAA levels, the downstream effects of BCAA catabolism are less clearly delineated.

BCAAs are catabolized into branched-chain keto-acids (BCKAs) and subsequently into various intermediates, including branched-chain fatty acids (BCFAs).[2] These BCFAs are not merely metabolic byproducts; they are emerging as bioactive molecules that can modulate inflammation, energy homeostasis, and insulin sensitivity.[3][4] A critical challenge in the field is to distinguish the direct signaling roles of BCAAs from those of their metabolites. 3,4,5-trimethylhexanoic acid, a C9 BCFA, serves as an ideal probe for these investigations due to its specific structure that can mimic a product of BCAA catabolism.[5] By directly treating cells with 3,4,5-trimethylhexanoic acid, researchers can bypass the BCAA catabolic pathway and directly interrogate the downstream effects of a specific BCFA on cellular signaling.

Mechanistic Hypothesis and Experimental Design

We hypothesize that specific BCFAs, such as 3,4,5-trimethylhexanoic acid, directly modulate inflammatory and metabolic signaling pathways in a manner distinct from their parent BCAAs. This application note will guide the user through an experimental workflow to test this hypothesis in a relevant cell culture model, such as a macrophage or hepatocyte cell line.

The core of the experimental design is to compare the cellular responses to 3,4,5-trimethylhexanoic acid with those of a key BCAA, such as leucine, and a common saturated fatty acid, like palmitate. This will allow for the dissection of the unique signaling contributions of the BCFA.

Experimental Workflow Diagram

experimental_workflow cluster_prep Cell Culture Preparation cluster_treatment Experimental Treatments cell_culture Seed Macrophages/Hepatocytes serum_starve Serum Starve (4-6 hours) cell_culture->serum_starve Allow to adhere and grow to 80% confluency treatment_groups Treat cells with: - Vehicle Control (e.g., BSA) - Leucine - Palmitate - 3,4,5-trimethylhexanoic acid serum_starve->treatment_groups western_blot Western Blot (p-NF-κB, p-JNK, p-mTOR) treatment_groups->western_blot qpcr RT-qPCR (TNFα, IL-6, MCP-1) treatment_groups->qpcr elisa ELISA (Secreted Cytokines) treatment_groups->elisa seahorse Metabolic Flux Analysis (Mitochondrial Respiration) treatment_groups->seahorse

Caption: Experimental workflow for investigating the effects of 3,4,5-trimethylhexanoic acid.

Detailed Protocols

Preparation of Fatty Acid-BSA Conjugates

Rationale: Fatty acids have limited solubility in aqueous cell culture media.[6] Conjugation to bovine serum albumin (BSA) is essential for their delivery to cells in a non-toxic and bioavailable manner.

Materials:

  • 3,4,5-trimethylhexanoic acid (CAS: 874007-83-7)[5]

  • Palmitic acid

  • Fatty acid-free BSA

  • Sodium hydroxide (NaOH)

  • Sterile PBS

  • Sterile water

Protocol:

  • Prepare a 100 mM stock solution of 3,4,5-trimethylhexanoic acid in 0.1 M NaOH. Warm to 70°C to dissolve.

  • Prepare a 10% (w/v) BSA solution in sterile water. Warm to 37°C.

  • Add the fatty acid stock solution dropwise to the BSA solution while stirring to achieve a final fatty acid concentration of 5 mM. This results in a 10:1 molar ratio of fatty acid to BSA.

  • Incubate at 37°C for 1 hour to allow for complex formation.

  • Filter-sterilize the solution through a 0.22 µm filter.

  • Store aliquots at -20°C.

Cell Culture and Treatment

Rationale: The choice of cell line is critical. Macrophages (e.g., RAW 264.7) are excellent for studying inflammation, while hepatocytes (e.g., HepG2) are ideal for metabolic studies.

Protocol:

  • Plate cells in appropriate culture vessels and grow to ~80% confluency.

  • Serum-starve the cells for 4-6 hours in serum-free media prior to treatment to reduce basal signaling.

  • Prepare treatment media by diluting the fatty acid-BSA conjugates and other treatments (e.g., leucine) to their final concentrations in serum-free media. A vehicle control containing only BSA should be included.

  • Aspirate the starvation media and replace it with the treatment media.

  • Incubate for the desired time. This will vary depending on the endpoint being measured (e.g., 30 minutes for phosphorylation events, 6-24 hours for gene expression changes).

Downstream Analysis: Western Blot for Signaling Pathway Activation

Rationale: Western blotting allows for the semi-quantitative analysis of protein expression and phosphorylation, providing a snapshot of signaling pathway activation. We will probe for key nodes in inflammatory (NF-κB, JNK) and nutrient-sensing (mTOR) pathways.[1]

Protocol:

  • Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine protein concentration using a BCA assay.

  • Perform SDS-PAGE and transfer proteins to a PVDF membrane.

  • Block the membrane in 5% BSA or non-fat milk in TBST.

  • Incubate with primary antibodies overnight at 4°C (e.g., anti-phospho-NF-κB p65, anti-phospho-JNK, anti-phospho-mTOR).

  • Incubate with HRP-conjugated secondary antibodies.

  • Detect chemiluminescence using an imaging system.

  • Strip and re-probe for total protein levels to ensure equal loading.

Data Presentation and Interpretation

The data gathered from these experiments can be effectively summarized in tables to facilitate comparison between treatment groups.

Table 1: Expected Gene Expression Changes in Response to Treatment

GeneVehicle ControlLeucine (5 mM)Palmitate (200 µM)3,4,5-trimethylhexanoic acid (200 µM)
TNFα 1.0~1.2~5.0(Hypothesized) ~3.0
IL-6 1.0~1.1~6.5(Hypothesized) ~4.0
MCP-1 1.0~1.0~4.2(Hypothesized) ~2.5
PGC-1α 1.0~0.9~0.5(Hypothesized) ~0.7

Data are presented as fold change relative to the vehicle control.

Table 2: Summary of Expected Signaling Pathway Activation

PathwayLeucinePalmitate3,4,5-trimethylhexanoic acid
mTORC1 +++++
NF-κB ++++++
JNK ++++++

Activation is represented on a scale from + (low) to +++ (high).

These hypothesized results would suggest that 3,4,5-trimethylhexanoic acid activates inflammatory pathways (NF-κB, JNK) to a greater extent than leucine but less so than the potent inflammatory stimulus of palmitate. This would support the hypothesis that BCFAs are unique signaling molecules.

Signaling Pathway Diagram

signaling_pathway cluster_stimuli External Stimuli cluster_pathways Signaling Pathways cluster_outcomes Cellular Outcomes Leucine Leucine mTOR mTORC1 Leucine->mTOR Strong Activation BCFA 3,4,5-Trimethylhexanoic Acid BCFA->mTOR Weak Activation IKK IKK BCFA->IKK Moderate Activation JNK_path JNK Pathway BCFA->JNK_path Moderate Activation SFA Palmitate SFA->IKK Strong Activation SFA->JNK_path Strong Activation Protein_Synth Protein Synthesis mTOR->Protein_Synth Inflammation Inflammation (TNFα, IL-6) IKK->Inflammation Insulin_Resist Insulin Resistance IKK->Insulin_Resist JNK_path->Insulin_Resist

Caption: Hypothesized differential activation of signaling pathways.

Concluding Remarks

The use of 3,4,5-trimethylhexanoic acid as a mechanistic probe offers a powerful approach to dissect the complex interplay between BCAA metabolism and cellular signaling. By isolating the effects of a specific BCFA, researchers can gain valuable insights into the pathophysiology of metabolic diseases and potentially identify new therapeutic targets. The protocols and conceptual framework provided herein serve as a robust starting point for such investigations.

References

  • Wallace, M., et al. (2020). Branched-Chain Fatty Acids—An Underexplored Class of Dairy-Derived Fatty Acids. PMC. [Link]

  • Zhenyukh, L., et al. (2017). Coordinated Modulation of Energy Metabolism and Inflammation by Branched-Chain Amino Acids and Fatty Acids. Frontiers in Endocrinology. [Link]

  • Li, Y., et al. (2025). Branched- Chain Fatty Acids and Obesity: A Narrative Review. Nutrition Reviews. [Link]

  • Ataman Kimya. (n.d.). 3,5,5-TRIMETHYLHEXANOIC ACID. Ataman Kimya. [Link]

  • Google Patents. (n.d.). The manufacture of 3,5,5-trimethylhexanoic acid.
  • Yeh, Y-H., et al. (2025). Branched-Chain Amino Acid Supplementation Enhances Substrate Metabolism, Exercise Efficiency and Reduces Post-Exercise Fatigue in Active Young Males. Nutrients. [Link]

  • Chemical Industry Journal. (2026). The Role of 3,5,5-Trimethylhexanoic Acid in Sustainable Formulations. Chemical Industry Journal. [Link]

  • Bunk, B., et al. (2018). Impact of Branched-Chain Amino Acid Catabolism on Fatty Acid and Alkene Biosynthesis in Micrococcus luteus. Frontiers in Bioengineering and Biotechnology. [Link]

  • PubChem. (n.d.). 3,4,5-Trimethylhexanoic acid. PubChem. [Link]

Sources

Method

Application Note: High-Efficiency Preparation of 3,4,5-Trimethylhexanoic Acid Methyl Ester for GC-MS Analysis

Abstract & Scope This application note details the optimized derivatization protocols for converting 3,4,5-trimethylhexanoic acid (CAS: 3302-10-1) into its methyl ester form (FAME) for gas chromatography-mass spectrometr...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This application note details the optimized derivatization protocols for converting 3,4,5-trimethylhexanoic acid (CAS: 3302-10-1) into its methyl ester form (FAME) for gas chromatography-mass spectrometry (GC-MS) analysis.

Unlike linear fatty acids, 3,4,5-trimethylhexanoic acid possesses a


-methyl substituent  (at the C3 position) and a congested hydrophobic tail. This structural feature introduces steric hindrance that can inhibit standard mild esterification techniques, leading to incomplete derivatization and quantitative errors. This guide presents two validated pathways: a robust acid-catalyzed reflux method (Method A) and a rapid, mild trimethylsilyldiazomethane method (Method B), along with critical quality control parameters.

Chemical Context & Mechanistic Insight

The Steric Challenge

The rate-limiting step in Fischer esterification is the nucleophilic attack of the alcohol on the carbonyl carbon. In 3,4,5-trimethylhexanoic acid, the methyl group at the C3 (


) position  creates significant steric bulk.
  • Linear Fatty Acids (e.g., Stearic Acid): Unhindered approach; reaction reaches equilibrium rapidly at mild temperatures.

  • 3,4,5-Trimethylhexanoic Acid: The C3-methyl group interferes with the formation of the tetrahedral intermediate.

  • Consequence: Standard protocols (e.g.,

    
    -MeOH at room temperature) often yield <70% conversion. Thermal energy (reflux)  or high-energy methylating agents  are required to overcome this activation energy barrier.
    

StericEffect cluster_0 Steric Barrier at C3 Acid 3,4,5-Trimethylhexanoic Acid TS_Branched Tetrahedral Intermediate (High Steric Strain) Acid->TS_Branched Slow (Steric Clash) Linear Linear Fatty Acid (e.g., C18:0) TS_Linear Tetrahedral Intermediate (Low Energy) Linear->TS_Linear Fast Product Methyl Ester (GC-Ready) TS_Linear->Product TS_Branched->Product Requires Heat/Catalyst

Figure 1: Mechanistic comparison showing the energy barrier introduced by


-branching.

Experimental Protocols

Method Selection Matrix
FeatureMethod A: Acid-Catalyzed Reflux Method B: TMS-Diazomethane
Reagent

(14%) or

(Trimethylsilyl)diazomethane (

)
Mechanism Fischer Esterification (Equilibrium)Methylation (Irreversible,

driven)
Conditions High Heat (

C), 30-60 min
Room Temp, < 15 min
Sample Type Bulk samples, robust analytesMicro-scale, acid-sensitive, precious samples
Safety CorrosiveToxic (Lung irritant), Explosion hazard (low)
Cost LowHigh
Protocol A: Robust Acid-Catalyzed Esterification ( -Methanol)

Recommended for routine analysis of biological fluids or environmental samples where the analyte is stable.

Reagents:

  • Boron trifluoride-methanol solution (14% w/v, Sigma-Aldrich).

  • Hexane (HPLC Grade).

  • Internal Standard: Methyl nonanoate (C9:0 ME) or deuterated analog.

Step-by-Step Procedure:

  • Solubilization: Weigh 1–5 mg of sample into a screw-cap glass reaction vial. Add 100

    
    L of Internal Standard solution.
    
  • Reagent Addition: Add 1.0 mL of

    
    -methanol (14%). Cap tightly with a Teflon-lined cap.
    
  • Thermal Activation: Place vial in a heating block at 70°C for 45 minutes .

    • Note: Standard fatty acids require only 10-15 mins. The extended time is strictly required for the 3,4,5-trimethyl isomer to ensure >98% conversion.

  • Quenching: Cool to room temperature. Add 1.0 mL of saturated

    
     solution (brine) to stop the reaction and increase ionic strength.
    
  • Extraction: Add 1.0 mL of Hexane. Vortex vigorously for 30 seconds.

  • Phase Separation: Allow layers to separate (or centrifuge at 2000 rpm for 2 mins).

  • Collection: Transfer the upper hexane layer (containing the ester) to a GC vial containing anhydrous

    
     to dry the sample.
    
Protocol B: Rapid Micro-Scale Methylation (TMS-Diazomethane)

Recommended for high-throughput screening or limited sample amounts (<1 mg).

Safety Warning: Perform all steps in a fume hood. TMS-Diazomethane is less explosive than diazomethane but highly toxic.

Reagents:

  • (Trimethylsilyl)diazomethane (2.0 M in hexanes).

  • Methanol (Anhydrous).

  • Toluene.

Step-by-Step Procedure:

  • Solubilization: Dissolve sample (<1 mg) in 0.5 mL of Toluene:Methanol (3:2 v/v).

  • Titration: Add TMS-Diazomethane solution dropwise with a glass syringe.

    • Endpoint: Continue adding until a persistent yellow color remains (indicates excess reagent).

  • Reaction: Vortex gently and let stand at room temperature for 15 minutes.

  • Quenching: Add dilute Acetic Acid dropwise until the solution becomes colorless (destroys excess diazomethane).

  • Workup: Evaporate solvent under a gentle stream of Nitrogen if concentration is required, or inject directly if concentration is sufficient.

Workflow Start Dissolve Sample (Toluene:MeOH) AddReagent Add TMS-Diazomethane Dropwise Start->AddReagent CheckColor Persistent Yellow? AddReagent->CheckColor CheckColor->AddReagent No Wait React 15 min @ RT CheckColor->Wait Yes Quench Quench with Acetic Acid (Colorless) Wait->Quench Analyze GC-MS Injection Quench->Analyze

Figure 2: Visual workflow for the colorimetric titration endpoint in Method B.

Analytical Validation (GC-MS)

Instrument Parameters

To successfully resolve the branched ester from straight-chain impurities, a non-polar column is generally preferred, though polar columns offer unique isomer selectivity.

  • Column: DB-5ms or HP-5ms (5% Phenyl-methylpolysiloxane), 30m

    
     0.25mm 
    
    
    
    0.25
    
    
    m.
  • Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

  • Inlet: Splitless (or Split 10:1 for high conc.), 250°C.

  • Oven Program:

    • 50°C hold for 2 min.

    • Ramp 10°C/min to 200°C.

    • Ramp 20°C/min to 280°C.

  • MS Source: EI mode (70 eV), 230°C.

Identification Criteria

The 3,4,5-trimethylhexanoic acid methyl ester will exhibit specific fragmentation patterns distinct from linear C10 esters (Methyl Decanoate).

  • Molecular Ion (

    
    ):  m/z 172 (Weak).
    
  • McLafferty Rearrangement: The

    
    -hydrogen transfer is sterically modulated.
    
  • Base Peak: Look for m/z 74 (characteristic of methyl esters) or m/z 87/101 depending on the specific fragmentation of the branched tail.

  • Retention Time: Expect elution before the straight-chain C10 equivalent (Methyl Decanoate) due to the globular, branched structure reducing the boiling point.

Quality Control Table
ParameterAcceptance CriteriaCorrective Action
Blank Analysis No peak at analyte RTCheck solvent purity; replace pipette tips.
Recovery (Spike) 90% – 110%Increase reaction time (Method A) or check moisture (Method B).
Peak Shape Symmetry factor 0.8 – 1.2Trim column inlet; check for overload.
Internal Std Area

15% of running mean
Check injection syringe; verify seal tightness.

References

  • Christie, W. W., & Han, X. (2010). Lipid Analysis: Isolation, Separation, Identification and Lipidomic Analysis (4th ed.). Oily Press.

  • Presser, A., & Hüfner, A. (2004). Trimethylsilyldiazomethane – A Mild and Efficient Reagent for the Esterification of Carboxylic Acids. Monatshefte für Chemie, 135, 1015–1022.

  • Sigma-Aldrich. (2023). Product Specification: 3,5,5-Trimethylhexanoic acid (Isomer comparison). Link

  • BenchChem. (2025).[1] Mass Spectrometry of Methyl-Branched Fatty Acids. Link

  • PubChem. (2025).[2] 3,4,5-Trimethylhexanoic acid Compound Summary. National Library of Medicine. Link

Sources

Application

Application Note: Asymmetric Synthesis of Chiral 3,4,5-Trimethylhexanoic Acid Derivatives

This Application Note provides a comprehensive guide to the asymmetric synthesis of chiral 3,4,5-trimethylhexanoic acid derivatives. While the racemic form (isononanoic acid isomer) is a common industrial intermediate, t...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive guide to the asymmetric synthesis of chiral 3,4,5-trimethylhexanoic acid derivatives. While the racemic form (isononanoic acid isomer) is a common industrial intermediate, the stereochemically pure variants (e.g., 3R,4S,5R) are high-value "deoxypropionate" scaffolds used in the development of polyketide-mimetic drugs, antibiotics (e.g., ansamycins), and novel hydrophobic linkers in drug delivery systems.

Introduction & Structural Significance[1]

The 3,4,5-trimethylhexanoic acid scaffold represents a contiguous stereotriad of methyl groups (a "deoxypropionate" motif). This structural unit is ubiquitous in complex marine natural products (e.g., Siphonarien, Dolabriferol) and serves as a critical hydrophobic spacer in medicinal chemistry.

Unlike simple fatty acids, the stereochemical information at C3, C4, and C5 dictates the conformational lock of the chain, influencing the binding affinity of the final drug molecule. This guide details a modular, scalable synthesis designed to access any specific diastereomer (e.g., syn-syn, anti-syn) with >98% enantiomeric excess (ee).

Key Challenges
  • Stereocontrol: Installing three adjacent stereocenters without epimerization.

  • Scalability: Avoiding expensive chiral auxiliaries or hazardous reagents (e.g., HMPA) where possible.

  • Versatility: The need for a route that allows "dialing in" specific stereochemistry at C3, C4, and C5.

Retrosynthetic Analysis: The Iterative Approach

To achieve maximum stereocontrol, we utilize an Iterative Asymmetric Alkylation strategy (Myers' Alkylation). This method is preferred over catalytic hydrogenation for this specific scaffold because it allows independent control over each methyl stereocenter.

Strategic Disconnection

The molecule is disconnected into three propionate units. The synthesis proceeds linearly from the "tail" (C5/C6) to the "head" (C1).

Retrosynthesis Target Target: (3R,4S,5R)-3,4,5-Trimethylhexanoic Acid Inter1 Intermediate A (C4-C5 Stereocenters Installed) Target->Inter1 C2-C3 Bond Disconnection (Myers Alkylation) Start Starting Material: Pseudoephedrine Propionamide + Isobutyl Iodide Inter1->Start C4-C5 Bond Disconnection (Myers Alkylation)

Figure 1: Retrosynthetic logic using iterative auxiliary-controlled alkylation to install methyl groups sequentially.

Protocol 1: Iterative Asymmetric Alkylation (Myers' Method)

This protocol uses (-)-pseudoephedrine as a chiral auxiliary. It is the gold standard for constructing contiguous methyl arrays due to its high diastereoselectivity (typically >95% de) and crystallinity of intermediates.

Phase A: Synthesis of the C4-C5 Fragment

Objective: Install the first stereocenter (C5) and extend the chain.

  • Reagents:

    • Auxiliary: (

      
      )-(-)-Pseudoephedrine propionamide.
      
    • Base: Lithium Diisopropylamide (LDA).

    • Electrophile: Isopropyl iodide (creates the terminal gem-dimethyl/methyl pattern).

    • Solvent: Anhydrous THF.

    • Additive: Lithium Chloride (LiCl) – Critical for accelerating the reaction and improving yield.

  • Step-by-Step Protocol:

    • Activation: Flame-dry a 500 mL round-bottom flask under Argon. Add LiCl (6.0 equiv) and flame-dry again to remove bulk water.

    • Solution Prep: Add anhydrous THF and diisopropylamine (2.2 equiv). Cool to -78°C. Add

      
      -BuLi (2.1 equiv) dropwise. Stir for 30 min to form LDA.
      
    • Enolization: Add (

      
      )-pseudoephedrine propionamide (1.0 equiv) in THF dropwise at -78°C. Stir for 1 h at 0°C, then cool back to -78°C.
      
    • Alkylation: Add Isopropyl iodide (1.5 equiv). Stir at -78°C for 2 h, then slowly warm to 0°C over 4 hours.

    • Quench: Quench with saturated NH

      
      Cl. Extract with EtOAc.
      
    • Purification: Recrystallize from toluene/heptane to obtain the pure diastereomer (>98% de).

  • Transformation to Iodide (Chain Extension):

    • Reduction: Reduce the amide to the primary alcohol using Lithium Amidotrihydroborate (LAB) (generated in situ from LDA and BH

      
      NH
      
      
      
      ). This prevents epimerization compared to LiAlH
      
      
      .
    • Iodination: Convert the alcohol to the iodide using I

      
      , PPh
      
      
      
      , and Imidazole (Appel reaction conditions).
Phase B: Installation of C3 and Final Acid

Objective: Use the iodide from Phase A as the electrophile for a second Myers alkylation to install the C3 methyl and C1 carboxyl group.

  • Alkylation 2: Repeat the alkylation protocol using fresh pseudoephedrine propionamide and the iodide from Phase A as the electrophile.

    • Note: To achieve syn stereochemistry (e.g., 3,4-syn), use the same auxiliary enantiomer. To achieve anti, use the opposite enantiomer (

      
      ).
      
  • Hydrolysis to Acid:

    • Reflux the final amide in 1:1 dioxane/H

      
      SO
      
      
      
      (2N).
    • Alternative (Milder): Use tetra-n-butylammonium hydroxide (TBAH) and H

      
      O
      
      
      
      if the substrate is sensitive.

Protocol 2: Catalytic Asymmetric Conjugate Addition (Modern Alternative)

For laboratories preferring catalytic methods over stoichiometric auxiliaries, Copper-catalyzed conjugate addition is the preferred route.

Workflow:

  • Substrate: Methyl (E)-4,5-dimethylhex-2-enoate (Prepared via Wittig reaction of isobutyraldehyde derivative).

  • Catalyst: Cu(OTf)

    
     + Chiral Phosphoramidite Ligand (e.g., Feringa's ligand).
    
  • Reagent: Methylmagnesium Bromide (MeMgBr).

  • Mechanism: The chiral catalyst directs the nucleophilic attack of the methyl group at the C3 position.

ParameterMyers Alkylation (Route 1)Catalytic Conjugate Addition (Route 2)
Stereocontrol Excellent (>98% de)Good (90-95% ee)
Scalability High (kg scale possible)Moderate (catalyst cost)
Atom Economy Low (auxiliary waste)High
Flexibility Can make any isomerBest for specific isomers

Analytical Validation & Quality Control

Trustworthiness in synthesis requires rigorous validation.

Chiral Gas Chromatography (GC) Method
  • Column: Cyclodextrin-based capillary column (e.g., Beta-DEX 120).

  • Conditions:

    • Carrier Gas: Helium @ 1.5 mL/min.

    • Temp Program: 80°C (2 min)

      
       5°C/min 
      
      
      
      160°C.
    • Detector: FID @ 250°C.

  • Derivatization: Convert the acid to the methyl ester using Trimethylsilyldiazomethane (TMS-CHN

    
    ) prior to injection to ensure sharp peaks.
    
NMR Validation
  • 1H NMR (500 MHz, CDCl

    
    ):  Look for the characteristic doublet signals of the methyl groups. The chemical shift of the C2-protons is diagnostic for 3,4-stereochemistry (
    
    
    
    -coupling analysis).
    • Syn isomers typically show smaller

      
       coupling constants compared to anti isomers.
      

Process Workflow Diagram

The following diagram illustrates the decision matrix and workflow for synthesizing the target scaffold.

Workflow Start Start: Select Stereochemical Target (e.g., 3R, 4S) RouteSelect Route Selection Start->RouteSelect Myers Route A: Myers Alkylation (Highest Purity) RouteSelect->Myers Strict Stereocontrol Needed Catalytic Route B: Cu-Catalyzed Addition (Atom Economy) RouteSelect->Catalytic Green Chemistry Priority StepA1 Step 1: Aux-Propionamide + Isopropyl Iodide Myers->StepA1 StepB1 Step 1: Wittig Olefination Catalytic->StepB1 StepA2 Step 2: Reductive Cleavage -> Iodide StepA1->StepA2 StepA3 Step 3: Aux-Propionamide + Step 2 Iodide StepA2->StepA3 QC Quality Control: Chiral GC & NMR StepA3->QC StepB2 Step 2: Asymmetric Conjugate Methylation StepB1->StepB2 StepB2->QC Final Final Product: Chiral 3,4,5-Trimethylhexanoic Acid QC->Final Pass

Figure 2: Decision matrix and process flow for the synthesis of chiral 3,4,5-trimethylhexanoic acid.

Troubleshooting & Optimization

  • Problem: Low yield in the alkylation step.

    • Cause: Enolization incomplete or moisture in THF.

    • Solution: Use titration to verify

      
      -BuLi concentration. Ensure LiCl is flame-dried thoroughly (it is hygroscopic).
      
  • Problem: Epimerization during hydrolysis.

    • Cause: Harsh acidic conditions at high temperature.

    • Solution: Switch to the peroxide-mediated hydrolysis (LiOOH) at 0°C, which is milder and preserves alpha-stereocenters.

  • Problem: Separation of diastereomers.

    • Solution: If flash chromatography fails, convert the acid to the benzyl ester or amide. The added UV chromophore and crystallinity often facilitate separation.

References

  • Myers, A. G., et al. (1997). "Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched Carboxylic Acids, Alcohols, Aldehydes, and Ketones." Journal of the American Chemical Society.

  • Feringa, B. L., et al. (2000). "High Enantioselectivity in the Copper-Catalyzed Conjugate Addition of Dialkylzinc Reagents to Cyclic Enones." Accounts of Chemical Research.

  • Evans, D. A., et al. (1982). "Asymmetric Alkylation Reactions of Chiral Imide Enolates. A Practical Approach to the Enantioselective Synthesis of Alpha-Substituted Carboxylic Acid Derivatives." Journal of the American Chemical Society.

  • Vogel, P., et al. (2009). "Expeditious Asymmetric Synthesis of Polypropionates Relying on Sulfur Dioxide-Induced C–C Bond Forming Reactions." Synthesis.

  • PubChem. (2025).[1] "3,4,5-Trimethylhexanoic Acid Compound Summary." National Library of Medicine.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Resolving Co-elution of 3,4,5- and 3,5,5-Trimethylhexanoic Acid Isomers

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the chromatographic separation of the structural isomer...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the chromatographic separation of the structural isomers 3,4,5-trimethylhexanoic acid and 3,5,5-trimethylhexanoic acid. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to resolve this common analytical challenge.

Frequently Asked Questions & Troubleshooting Guide
Q1: Why do 3,4,5- and 3,5,5-trimethylhexanoic acid co-elute in my chromatogram?

Answer: The primary reason for co-elution is that these two compounds are structural isomers . This means they share the same molecular formula (C9H18O2) and molecular weight (158.24 g/mol ), resulting in nearly identical physicochemical properties such as polarity and boiling point.[1][2] Standard chromatographic methods, which separate compounds based on these general properties, will therefore struggle to differentiate between them.

The key to separating them lies in exploiting the subtle differences in their molecular structure and shape. The 3,5,5-isomer has a quaternary carbon (a carbon atom bonded to four other carbon atoms) at the 5-position, creating a sterically hindered tert-butyl like group. The 3,4,5-isomer has a more linear, though still branched, arrangement of methyl groups. These subtle topological differences are the key to achieving separation.

Property3,4,5-Trimethylhexanoic Acid3,5,5-Trimethylhexanoic Acid
Molecular Formula C9H18O2C9H18O2
Molecular Weight 158.24 g/mol [1]158.24 g/mol [3]
Boiling Point Not available~230-253 °C at 760 mmHg[4][5]
Calculated LogP 2.6[1]~3.2[6]
Synonyms -Isononanoic Acid, Isopelargonic acid[4]
Q2: I am using Gas Chromatography (GC). What is the most effective strategy to resolve these two peaks?

Answer: For GC analysis of these isomers, success hinges on a two-pronged strategy: derivatization to improve chromatographic behavior and strategic column selection to exploit subtle structural differences. Direct analysis of free carboxylic acids on standard columns often results in poor peak shape and tailing due to their high polarity and tendency to form hydrogen bonds.[7]

Derivatization is the process of chemically modifying the analyte to make it more suitable for GC analysis. For carboxylic acids, this involves replacing the active hydrogen on the carboxyl group.[8] This single step accomplishes three crucial goals:

  • Increases Volatility: By eliminating hydrogen bonding, the boiling point of the analyte is effectively lowered, making it more amenable to gas-phase analysis.

  • Enhances Thermal Stability: The resulting derivatives are often more stable at the high temperatures used in the GC inlet and column.[8]

  • Improves Peak Shape: Derivatization reduces the analyte's polarity, minimizing unwanted interactions with the GC system that cause peak tailing.[9]

The most common and effective method is esterification , typically to form fatty acid methyl esters (FAMEs).

  • Preparation: In a clean, dry vial, add approximately 1-5 mg of your sample mixture.

  • Reagent Addition: Add 2 mL of 3N Methanolic HCl.

  • Reaction: Cap the vial tightly and heat at 60-70°C for 1 hour.

  • Extraction: After cooling to room temperature, add 1 mL of hexane and 1 mL of water. Vortex vigorously for 30 seconds.

  • Phase Separation: Allow the layers to separate. The top hexane layer contains your FAME derivatives.

  • Analysis: Carefully transfer the top hexane layer to a new vial for GC injection.

With derivatization complete, the choice of capillary column is the most critical factor for separating the isomers.

  • Avoid Non-Polar Columns: Standard non-polar columns (e.g., DB-1, HP-5) separate primarily by boiling point and will not resolve these isomers.

  • Utilize High-Polarity Columns: Columns with a high cyanopropyl content are superior for separating fatty acid isomers.[10][11] The cyano groups provide unique dipole-dipole interactions that can differentiate based on the subtle differences in the isomers' shapes and electron distribution.

    • Recommended Columns: SP-2560, CP-Sil 88, or BPX-70.

  • Optimize the Temperature Program: A slow, carefully optimized temperature gradient is essential. A rapid ramp will not provide sufficient time for the column to resolve the isomers. Start with a low initial temperature and use a slow ramp rate (e.g., 1-3 °C/min) through the expected elution window.

cluster_prep Sample Preparation cluster_gc GC Method Development cluster_result Outcome Start Co-eluting Peaks Observed Deriv Derivatize to FAMEs (e.g., Methanolic HCl) Start->Deriv Step 1 Column Select High-Polarity Cyanopropyl Column (e.g., SP-2560, CP-Sil 88) Deriv->Column Step 2 Temp Optimize Temperature Program (Slow Ramp Rate: 1-3°C/min) Column->Temp Result Baseline Resolution Achieved Temp->Result Step 3

Caption: Workflow for resolving trimethylhexanoic acid isomers via GC.

Q3: Is separation possible using High-Performance Liquid Chromatography (HPLC/UPLC)?

Answer: Yes, LC-based separation is a powerful alternative, especially when coupled with mass spectrometry. The strategy here shifts from volatility to exploiting differences in hydrophobicity and shape recognition through interaction with the stationary phase.

While a standard C18 column might struggle, resolution can often be achieved by carefully optimizing parameters and considering alternative RP phases.

  • Mobile Phase: The choice of organic modifier is critical. Acetonitrile and methanol interact differently with analytes. Systematically evaluate different ratios of water to both acetonitrile and methanol.

  • Temperature: Lowering the column temperature (e.g., to 15-25°C) can enhance selectivity. Lower temperatures can increase the subtle enthalpic differences in the interactions between the isomers and the stationary phase, leading to better resolution.[12]

  • Alternative Phases: If C18 fails, consider a Phenyl-Hexyl or a polar-embedded phase. The pi-pi interactions offered by a phenyl phase can provide an alternative selectivity mechanism that may differentiate the isomers.

This is a highly effective, advanced technique. While these specific isomers are not chiral, Chiral Stationary Phases (CSPs) are exceptionally adept at separating molecules based on minute differences in their three-dimensional structure.[13][14][15] This principle is often referred to as molecular shape recognition.[16]

  • Mechanism: CSPs, particularly polysaccharide-based ones (e.g., derivatives of cellulose or amylose), create structurally ordered environments.[15] The isomers will fit into the chiral cavities or interact with the phase differently based on their unique shapes, leading to different retention times.

  • Column Screening: A screening approach using columns with different polysaccharide backbones (amylose vs. cellulose) and different derivatizations (e.g., tris(3,5-dimethylphenylcarbamate)) is the most efficient way to find a suitable stationary phase.[17]

cluster_rp Reversed-Phase Strategy cluster_csp Shape-Selective Strategy Start Begin LC Method Development RPCond Use C18 Column Start->RPCond RPOpt Optimize Mobile Phase & Lower Temperature RPCond->RPOpt RPRes Resolution > 1.5? RPOpt->RPRes CSPCond Select Chiral Stationary Phase (CSP) RPRes->CSPCond No Success Method Successful RPRes->Success Yes CSPOpt Screen Mobile Phases (Normal & Reversed) CSPCond->CSPOpt CSPRes Resolution > 1.5? CSPOpt->CSPRes CSPRes->Success Yes Fail Try Alternative Stationary Phase CSPRes->Fail No

Caption: Decision tree for selecting an appropriate HPLC/UPLC method.

Q4: Once I achieve separation, how can I tentatively identify which peak is which?

Answer: Confirming the identity of isomeric peaks without pure standards can be challenging, but chromatographic principles and mass spectrometry can provide strong evidence.

  • Gas Chromatography (GC): In GC with a polar stationary phase, the elution order of branched-chain fatty acids is often related to their structure.[18] More highly branched or centrally branched isomers tend to have weaker interactions with the polar phase and thus often elute earlier. Therefore, it is plausible that the more centrally-branched 3,4,5-trimethylhexanoic acid would elute before the 3,5,5-trimethylhexanoic acid .

  • Mass Spectrometry (MS): When coupled with GC or LC, MS is invaluable.

    • Shared Ions: Both isomers will have the same molecular ion (e.g., m/z 158 for the underivatized acid, m/z 172 for the FAME).

    • Fragmentation Analysis: The key is in the fragmentation patterns. The position of the methyl groups influences how the molecule breaks apart upon ionization. The 3,5,5-isomer, with its tert-butyl-like structure, may show a characteristic loss of a 57 Da fragment. The fragmentation of the 3,4,5-isomer will be different. Comparing the resulting mass spectra carefully may reveal reproducible differences in the relative abundance of key fragment ions, allowing for tentative identification. This is particularly effective in GC-MS with Electron Ionization (EI).[19]

Summary of Recommended Starting Conditions
TechniqueDerivatizationColumn RecommendationMobile Phase / Carrier GasKey Optimization Parameter
GC-FID/MS Required: Fatty Acid Methyl Ester (FAME)High-Polarity Biscyanopropyl Polysiloxane (e.g., SP-2560, 100m)Helium or HydrogenSlow temperature ramp (1-3°C/min) across the elution range.
LC-UV/MS Not requiredChiral Stationary Phase (e.g., Amylose or Cellulose-based)Screen Hexane/IPA (Normal Phase) & ACN/H₂O (Reversed Phase)Column and mobile phase screening is essential for initial success.
References
  • 3,5,5-TRIMETHYLHEXANOIC ACID - Ataman Kimya. [Link]

  • ISONONANOIC ACID ( 3,5,5-TRIMETHYLHEXANOIC ACID) - Ataman Kimya. [Link]

  • Chemical Properties of Hexanoic acid, 3,5,5-trimethyl- (CAS 3302-10-1) - Cheméo. [Link]

  • Acids: Derivatization for GC Analysis - ScienceDirect. [Link]

  • 3,4,5-Trimethylhexanoic acid | C9H18O2 | CID 59918496 - PubChem. [Link]

  • Derivatization - Chemistry LibreTexts. [Link]

  • 3,5,5-Trimethylhexanoic acid Five Chongqing Chemdad Co. - Chemdad. [Link]

  • A Rapid Derivatization for Quantitation of Perfluorinated Carboxylic Acids from Aqueous Matrices by Gas Chromatography–Mass Spectrometry | Analytical Chemistry - ACS Publications. [Link]

  • gas chromatography and lipids | s.c.e.q.a. - SCEQA. [Link]

  • Analyses of the fatty acid separation principle using liquid chromatography-mass spectrometry - J-STAGE. [Link]

  • Separation of 3,5,5-Trimethylhexanoic acid on Newcrom R1 HPLC column - SIELC Technologies. [Link]

  • Fatty acid isomerism: analysis and selected biological functions - RSC Publishing. [Link]

  • A liquid chromatography-mass spectrometry workflow for in-depth quantitation of fatty acid double bond location isomers - PMC. [Link]

  • 3,5,5-Trimethylhexanoic acid | C9H18O2 | CID 90960 - PubChem. [Link]

  • Double derivatization-enhanced LC-MS/MS for isomer-resolved identification and quantification of fatty acids - PubMed. [Link]

  • Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples - MDPI. [Link]

  • Separation of cis/trans fatty acid isomers on gas chromatography compared to the Ag-TLC method - INIS-IAEA. [Link]

  • Profiling of branched chain and straight chain saturated fatty acids by ultra-high performance liquid chromatography-mass spectrometry - PubMed. [Link]

  • Separation of cis/trans fatty acid isomers on gas chromatography compared to the Ag-TLC method. - CABI Digital Library. [Link]

  • 3,4,5-trimethylhexanoic acid (C9H18O2) - PubChemLite. [Link]

  • A Guide to the Analysis of Chiral Compounds by GC - Restek. [Link]

  • Finding the Best Separation for Enantiomeric Mixtures | LCGC International. [Link]

  • Chiral separations - Analytical Separation Science - Royal Society of Chemistry. [Link]

  • Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - MDPI. [Link]

  • Playing with Selectivity for Optimal Chiral Separation - LCGC International. [Link]

  • Separations by Shape: Molecular Shape Recognition in Liquid Chromatography - PMC. [Link]

  • Separation of atropisomers by chiral liquid chromatography and thermodynamic analysis of separation mechanism - Molnar Institute. [Link]

  • Introduction to Chromatographic Separations - YouTube. [Link]

Sources

Optimization

Technical Support Center: Troubleshooting 3,5,5-Trimethylhexanoic Acid Oxidation

Executive Summary Welcome to the Technical Support Center. This guide addresses "low yield" scenarios in two distinct contexts relevant to pharmaceutical development: Chemical Synthesis: The oxidation of 3,5,5-trimethylh...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Welcome to the Technical Support Center. This guide addresses "low yield" scenarios in two distinct contexts relevant to pharmaceutical development:

  • Chemical Synthesis: The oxidation of 3,5,5-trimethylhexanal to produce 3,5,5-trimethylhexanoic acid (TMHA).

  • Metabolic Profiling: The downstream omega-oxidation of TMHA to generate dicarboxylic acid metabolites (drug metabolite synthesis).

Low yields in these processes are rarely random; they stem from specific mechanistic failures—primarily Aldol/Tishchenko side-reactions in chemical synthesis or uncoupling/inhibition in biocatalytic systems.[1]

Part 1: Chemical Synthesis (Aldehyde Acid)

Context: You are synthesizing TMHA from 3,5,5-trimethylhexanal and observing yields <85%.

Q1: I am using standard permanganate oxidation, but my isolated yield is stuck at 60-70%. Where is the mass loss occurring?

Diagnosis: If you are using basic KMnO₄, the culprit is likely Aldol Condensation or Polymerization of the starting aldehyde before it oxidizes. 3,5,5-trimethylhexanal possesses


-protons (at the C2 position), making it susceptible to enolization in high pH environments.

The Mechanism of Failure: In strong alkali (pH > 12), the aldehyde enolizes and attacks a second molecule of aldehyde (Aldol reaction), forming a C18-dimer (


-hydroxy aldehyde) which dehydrates to an enone.[1] This high-molecular-weight byproduct often precipitates or remains in the organic wash, mimicking "mass loss" if you are only looking for the C9 acid.[1]

Corrective Protocol (Buffered Permanganate): Switch to a buffered neutral/slightly acidic oxidation or a biphasic system to suppress enolization.

  • System:

    
     (1.5 eq) / 
    
    
    
    buffer (pH 5-6).
  • Solvent: Acetone/Water (homogenous) or DCM/Water (biphasic with Phase Transfer Catalyst).

  • Temperature: Maintain

    
     during addition. The oxidation is exothermic; heat promotes side reactions.
    

Self-Validating Check:

  • Run TLC or GC on the crude reaction mixture.

  • Target: C9 Acid (Polar/High Retention).

  • Failure Marker: C18 Dimer (Non-polar, elutes late on GC). If C18 is present, your pH was too high.

Q2: I switched to Jones Reagent (CrO₃) to avoid base, but the product is colored and yield is inconsistent. Why?

Diagnosis: Chromium ester formation and trapping. While Jones oxidation is acidic (preventing Aldol), the bulky 3,5,5-trimethyl tail creates steric hindrance. The intermediate chromate ester may form but hydrolyze slowly due to the steric bulk at the


-position (C4) and 

-position (C5), leading to incomplete oxidation or chromium trapping in the organic layer.[1]

Recommended Alternative (Pinnick Oxidation): For sterically demanding or sensitive aldehydes in drug development, the Pinnick Oxidation is the gold standard for yield (>90%).

  • Reagents:

    
     (oxidant), 
    
    
    
    (buffer), 2-methyl-2-butene (scavenger).[1]
  • Why it works: It proceeds via a chlorous acid intermediate that is strictly chemoselective for aldehyde

    
     carboxylic acid. It generates no harsh radical species and operates at mild pH (3-5).[1]
    
Q3: What is the "Ester Impurity" I see in my GC-MS?

Diagnosis: This is the Tishchenko Reaction product (3,5,5-trimethylhexyl 3,5,5-trimethylhexanoate).[1]

  • Cause: In the absence of sufficient oxidant or water, the aldehyde disproportionates (one molecule oxidizes, one reduces, then they couple).

  • Trigger: Anhydrous conditions or Lewis Acid catalysts (often trace metals from impure starting materials).

  • Fix: Ensure water is present (it hydrolyzes the intermediate) or ensure oxidant is in excess before heating.

Visualizing the Chemical Failure Modes

The following diagram illustrates the kinetic competition between the desired oxidation and the parasitic side reactions.

ChemicalOxidation cluster_legend Pathway Logic Aldehyde 3,5,5-Trimethylhexanal (Starting Material) Enolate Enolate Intermediate (High pH) Aldehyde->Enolate pH > 11 Hemiacetal Hemiacetal Intermediate Aldehyde->Hemiacetal + H2O / Oxidant Ester Tishchenko Ester (Impurity) Aldehyde->Ester Anhydrous / Lewis Acid Aldol C18-Aldol Dimer (Low Yield Trap) Enolate->Aldol + Aldehyde Acid 3,5,5-Trimethylhexanoic Acid (Target Product) Hemiacetal->Acid Oxidation (Fast) Red = Basic Failure Mode Red = Basic Failure Mode Green = Desired Path Green = Desired Path

Figure 1: Reaction network showing how pH and water content dictate the selectivity between TMHA production and parasitic dimerization.[1]

Part 2: Metabolic Oxidation (Acid Metabolite)

Context: You are using TMHA as a substrate in a liver microsome or biocatalytic assay to produce the dicarboxylic acid (omega-oxidation), but conversion is negligible (<5%).

Q4: The acid seems metabolically stable. Why isn't the Omega-Oxidation working?

Diagnosis: The 3,5,5-trimethyl pattern is highly lipophilic and sterically bulky. Standard CYP450 isoforms (like CYP3A4) may bind it poorly. Omega-oxidation is specifically catalyzed by the CYP4A and CYP4F subfamilies (fatty acid hydroxylases).[1][2]

Root Causes for Low Yield:

  • Wrong Isoform: Using generic liver S9 fractions may not have high enough titers of CYP4A/4F.

  • Uncoupling: The branched structure allows the molecule to "rattle" in the active site, causing the enzyme to release Reactive Oxygen Species (ROS) instead of hydroxylating the substrate (uncoupling).

  • Product Inhibition: The formed

    
    -hydroxy acid or dicarboxylic acid is more polar and may poison the enzyme or fail to release.
    

Troubleshooting Protocol:

  • Enzyme Source: Switch to recombinant CYP4A11 or CYP4F2 (human) or Candida tropicalis (yeast) lysates which are enriched for omega-oxidation.[1]

  • Cofactor Regeneration: Ensure a robust NADPH regenerating system (Glucose-6-phosphate dehydrogenase) is present.[1] Uncoupling consumes NADPH rapidly without making product.

  • Additives: Add cytochrome b5 . It is an obligate allosteric modulator for many fatty acid hydroxylases and can rescue low activity.

Q5: How do I confirm the metabolite identity?

Technical Insight: The oxidation happens at the terminal methyl groups (C6 position relative to the chain, or the methyls on C5).

  • Step 1: Hydroxylation

    
     Alcohol.
    
  • Step 2: Oxidation

    
     Aldehyde 
    
    
    
    Carboxylic Acid.

Analytical Marker: In LC-MS, look for the +30 Da shift (Acid


 Diacid) or +16 Da  (Acid 

Hydroxy-Acid).[1]
  • Warning: The "Gem-dimethyl" effect at C5 makes the terminal methyls chemically equivalent but sterically crowded. Oxidation might be slow.[3]

Summary of Troubleshooting Strategies

IssueContextRoot CauseSolution
C18 Dimer Formation SynthesisHigh pH (Aldol Condensation)Use Pinnick Oxidation or Buffered KMnO₄ (pH 5-6).[1]
Ester Impurity SynthesisTishchenko Reaction (Anhydrous)Ensure water is present; avoid Lewis acids.
Incomplete Conversion SynthesisSteric hindrance / Mass transferUse Phase Transfer Catalyst (e.g., TBAB) to pull oxidant into organic phase.
No Bioconversion MetabolismWrong CYP IsoformUse CYP4A/4F specific enzymes; add Cytochrome b5.
High NADPH consumption MetabolismEnzyme UncouplingSubstrate fits poorly; try engineered P450 variants (e.g., BM3 mutants).

References

  • BenchChem. Synthesis and Esterification of 3,5,5-Trimethylhexanoic Acid. Retrieved from [1]

  • Ataman Chemicals. 3,5,5-Trimethylhexanoic Acid Technical Data Sheet. Retrieved from [1]

  • Frontiers in Microbiology. Designing and Creating a Synthetic Omega Oxidation Pathway. Retrieved from [1]

  • NIST Chemistry WebBook. Hexanoic acid, 3,5,5-trimethyl- Spectral Data. Retrieved from [1]

  • Not Voodoo (University of Rochester). Workup and Troubleshooting: Oxidation Reactions. Retrieved from

Sources

Troubleshooting

Technical Support Center: Purification of 3,4,5-Trimethylhexanoic Acid

Welcome to the technical support center for the purification of 3,4,5-trimethylhexanoic acid. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 3,4,5-trimethylhexanoic acid. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with the isolation and purification of this branched-chain carboxylic acid. Given the structural complexity and the potential for multiple isomeric impurities, achieving high purity can be a significant challenge.

This document provides a structured approach to troubleshooting common issues, offering detailed, field-proven protocols and explaining the scientific principles behind each strategic choice.

Frequently Asked Questions (FAQs)

Q1: What are the most likely isomeric impurities in a synthesis of 3,4,5-trimethylhexanoic acid?

A1: The most common isomeric impurities are other C9 branched-chain carboxylic acids that may form during synthesis. These can include constitutional isomers (e.g., other trimethylhexanoic acids with different substitution patterns, dimethylheptanoic acids) and stereoisomers. 3,4,5-trimethylhexanoic acid possesses two chiral centers (at C4 and C5), meaning it can exist as a mixture of up to four stereoisomers (two pairs of enantiomers) unless the synthesis is stereospecific. Separating these isomers is challenging because they often have very similar physical properties, such as boiling points and polarity.[1]

Q2: Why is my standard GC/HPLC method not showing good separation of my product and its impurities?

A2: Standard chromatographic methods often fail for closely related isomers due to their similar physicochemical properties.[1]

  • For Gas Chromatography (GC): The high polarity and low volatility of free carboxylic acids can lead to poor peak shape (tailing) and strong interactions with the stationary phase.[2] Standard non-polar columns may not have the selectivity to resolve isomers.

  • For High-Performance Liquid Chromatography (HPLC): On standard reversed-phase columns (like C18), isomers with similar hydrophobicity will co-elute. Specialized columns, such as chiral stationary phases (CSPs), are often necessary to separate stereoisomers.[3][4]

Q3: What is derivatization and why is it recommended for GC analysis?

A3: Derivatization is a chemical reaction that converts a compound into a different, more volatile, and less polar derivative for analysis. For carboxylic acids, this typically involves converting the -COOH group into an ester (e.g., a methyl ester).[5] This is crucial for GC because it:

  • Increases Volatility: Esters have lower boiling points than their corresponding carboxylic acids, allowing them to travel through the GC column at lower temperatures.

  • Improves Peak Shape: By eliminating the acidic proton, derivatization reduces interactions with the stationary phase, resulting in sharper, more symmetrical peaks.[2]

  • Enhances Separation: Different ester derivatives can sometimes exhibit slightly different interactions with the GC column, potentially improving the separation of isomers.

Common derivatization methods include esterification with reagents like methanolic HCl, BF3-methanol, or diazomethane.[5][6][7]

Q4: Can I use fractional distillation to purify my product?

A4: While fractional distillation is a standard technique for separating liquids with different boiling points, it is generally ineffective for separating close-boiling structural isomers or stereoisomers.[1][8] The boiling point differences between these types of isomers are typically too small to achieve efficient separation, even with a high-efficiency distillation column.

Troubleshooting and Purification Strategy

This section provides a logical workflow for tackling the purification of 3,4,5-trimethylhexanoic acid. The core strategy involves three phases: Analysis , Purification , and Verification .

G cluster_0 Phase 1: Analysis & Characterization cluster_1 Phase 2: Purification Strategy Selection cluster_2 Phase 3: Verification A Initial Sample (Crude 3,4,5-trimethylhexanoic acid) B Derivatize for GC (e.g., Methyl Esterification) A->B D Chiral HPLC Analysis (Determine stereoisomer ratio) A->D C GC-MS Analysis (Identify impurity masses & structures) B->C E Impurity Profile Understood C->E D->E F Preparative Chromatography (HPLC or CPC) E->F Structural Isomers or Complex Mixture G Diastereomeric Salt Crystallization E->G Enantiomeric/ Diastereomeric Mixture H Collect Purified Fractions F->H G->H I Analytical GC/HPLC (Confirm Purity) H->I J Structural Confirmation (NMR, MS) H->J K Pure Isomer Isolated I->K J->K

Figure 1. General workflow for the purification of 3,4,5-trimethylhexanoic acid.
Problem: My crude product is a complex mixture of isomers.
Solution 1: Preparative Chromatography

For separating complex mixtures of structural isomers and stereoisomers, preparative chromatography is the most powerful and versatile technique.[9] It operates on the same principles as analytical chromatography but uses larger columns to handle greater sample quantities.[9]

  • Preparative HPLC: This is a highly effective method for isolating isomers.[9] Normal-phase chromatography using a silica column can often separate structural isomers that differ slightly in polarity.[9] For stereoisomers, a chiral stationary phase (CSP) is required.[4]

  • Centrifugal Partition Chromatography (CPC): This is a liquid-liquid chromatography technique that avoids solid stationary phases, which can be advantageous for preventing irreversible adsorption of polar analytes like carboxylic acids. It is highly scalable and effective for isomer separation.[1]

TechniqueResolutionScaleCostComplexity
Preparative HPLC Very Highmg to kgHighModerate
Centrifugal Partition Chromatography (CPC) Highg to multi-kgHighModerate to High
Fractional Distillation Very Lowg to multi-kgLowLow
Crystallization Variablemg to multi-kgLowModerate
Table 1. Comparison of large-scale purification techniques.
Solution 2: Diastereomeric Salt Crystallization (for Stereoisomers)

If the primary impurities are stereoisomers (enantiomers or diastereomers), resolution via diastereomeric salt formation is a classic, cost-effective, and scalable method.[10][11]

Principle: Enantiomers have identical physical properties and cannot be separated by standard methods like crystallization. However, when a racemic mixture of a chiral acid is reacted with a single, pure enantiomer of a chiral base (a resolving agent), it forms a pair of diastereomeric salts.[10][12] These diastereomers have different physical properties, including solubility, which allows them to be separated by fractional crystallization.[10][11]

G cluster_0 Salt Formation cluster_1 Separation cluster_2 Regeneration Racemate Racemic Acid (R-Acid & S-Acid) Salts Mixture of Diastereomeric Salts (R-Acid•R-Amine & S-Acid•R-Amine) Different Solubilities Racemate->Salts Base Chiral Base (e.g., R-Amine) Base->Salts Crystallize Fractional Crystallization Salts->Crystallize Solid Less Soluble Salt (e.g., S-Acid•R-Amine) Crystallize->Solid Precipitates Solution More Soluble Salt (e.g., R-Acid•R-Amine) Crystallize->Solution Stays in Solution Acidify1 Acidify Solid->Acidify1 Acidify2 Acidify Solution->Acidify2 PureS Pure S-Acid Acidify1->PureS PureR Pure R-Acid Acidify2->PureR

Figure 2. Workflow for chiral resolution via diastereomeric salt crystallization.

Experimental Protocols

Protocol 1: Derivatization to Methyl Esters for GC Analysis

This protocol uses methanolic HCl, a common and effective reagent for esterification.[7]

Objective: To convert the carboxylic acid mixture into volatile methyl esters for accurate GC-MS analysis.

Materials:

  • Crude 3,4,5-trimethylhexanoic acid sample (approx. 10 mg)

  • Anhydrous Methanol (MeOH)

  • Acetyl Chloride (AcCl)

  • Dichloromethane (DCM) or Diethyl Ether

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Vials for reaction and GC analysis

Procedure:

  • Prepare Methanolic HCl: In a fume hood, slowly add 0.5 mL of acetyl chloride to 5.0 mL of cold, anhydrous methanol in a clean, dry vial. Mix gently. This reagent should be prepared fresh.

  • Esterification: Dissolve ~10 mg of the crude acid sample in 1 mL of the freshly prepared methanolic HCl reagent.

  • Reaction: Seal the vial tightly and heat at 60 °C for 1-2 hours.

  • Work-up: Cool the reaction mixture to room temperature. Add 2 mL of DCM and 2 mL of water. Shake gently.

  • Neutralization: Carefully add saturated NaHCO₃ solution dropwise until effervescence ceases to neutralize the remaining acid.

  • Extraction: Separate the organic layer. Wash it once more with 2 mL of water.

  • Drying: Dry the organic layer over anhydrous Na₂SO₄.

  • Analysis: Filter or decant the solution into a new GC vial. The sample is now ready for GC-MS analysis.

Protocol 2: Chiral Resolution via Diastereomeric Salt Crystallization

Objective: To separate a racemic mixture of 3,4,5-trimethylhexanoic acid using a chiral amine.

Materials:

  • Racemic 3,4,5-trimethylhexanoic acid

  • Chiral resolving agent (e.g., (R)-(+)-α-methylbenzylamine or (S)-(-)-α-methylbenzylamine)[11]

  • Selection of solvents for crystallization screening (e.g., ethanol, isopropanol, acetone, ethyl acetate, and mixtures thereof)

  • Dilute HCl (e.g., 1 M)

  • Ethyl Acetate or other suitable extraction solvent

Procedure:

  • Salt Formation: Dissolve 1.0 equivalent of the racemic acid in a minimal amount of a hot trial solvent (e.g., ethanol).

  • Add Resolving Agent: In a separate flask, dissolve 0.5 equivalents of the chiral amine in a small amount of the same solvent. Add this solution slowly to the hot acid solution. Note: Using 0.5 equivalents ensures that only one diastereomeric salt can fully precipitate.

  • Crystallization: Allow the solution to cool slowly to room temperature, then potentially cool further in an ice bath or refrigerator to maximize crystal formation.[13]

  • Isolation: Collect the precipitated crystals by vacuum filtration.[14] Wash the crystals with a small amount of cold solvent. This is your first crop of crystals, enriched in one diastereomer.

  • Regeneration of the Acid:

    • Suspend the collected crystals (the diastereomeric salt) in water.

    • Add an extraction solvent like ethyl acetate.

    • Acidify the aqueous layer with 1 M HCl until the pH is ~1-2.

    • Extract the liberated free carboxylic acid into the ethyl acetate layer.

    • Wash the organic layer with brine, dry over Na₂SO₄, and evaporate the solvent to recover the enantiomerically-enriched acid.

  • Verification: Analyze the purity of the recovered acid using chiral HPLC to determine the enantiomeric excess (ee). The mother liquor can also be treated to recover the other enantiomer.

References

  • Isomer separation by CPC chromatography. RotaChrom.

  • Identifying a diastereomeric salt for a challenging chiral resolution. Unchained Labs.

  • Resolution: Separation of Enantiomers. (2015). Chemistry LibreTexts.

  • Easy purification of isomers with prepacked glass columns. Chromatography Today.

  • Chiral resolution. Wikipedia.

  • A rapid and simple method for the esterification of fatty acids and steroid carboxylic acids prior to gas-liquid chromatography. PubMed.

  • Preparative chromatographic separation of enantiomers. PubMed.

  • Resolution of Carboxylic Acids Using Copper (I)-Promoted Removal of Propargylic Esters Under Neutral Conditions. (2011). PMC.

  • High-Performance Preparative LC Techniques. Phenomenex.

  • Rapid On-Column Esterification and Separation of Carboxylic Acids in Petroleum Fractions. (2024). ACS Publications.

  • Preparative chromatogram for the isomer separation of compound 8 on the... ResearchGate.

  • Resolution (Separation) of Enantiomers. Chemistry Steps.

  • Acids: Derivatization for GC Analysis. science.gov.

  • Preparation of Ester Derivatives of Fatty Acids for Chromatographic Analysis. AOCS.

  • Analysis of carboxylic acids by gas chromatography. Derivatisation using chloroacetone. (1984). Springer.

  • Enantiomeric Separation of Branched Fatty Acids after Conversion with trans-2-(2,3-Anthracenedicarboximido)cyclohexanol. J-STAGE.

  • Examining the unique retention behavior of volatile carboxylic acids in gas chromatography using zwitterionic liquid stationary phase. ScienceDirect.

  • Fig 8. Structures of chiral carboxylic acids. All the stereoisomers of... ResearchGate.

  • Metabolomic Analysis of Key Central Carbon Metabolism Carboxylic Acids as Their 3-Nitrophenylhydrazones by UPLC/ESI-MS. PMC.

  • Methods of Purification of Organic Compounds. NCERT 11 Chemistry.

  • Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. (2022). Master Organic Chemistry.

  • Gas chromatographic determination of some carboxylic acids: comparison between solution and headspace analysis. Lietuvos mokslų akademija.

  • Organic Synthesis - Practical Purification Techniques (A-Level Chemistry). (2022). Study Mind.

  • Methods of Purification of Organic Compounds. CK-12 Foundation.

  • The Purification of Organic Compound: Techniques and Applications. (2024). Reachem.

  • Purification of Organic Compounds: from Crude Product to Purity. (2023). PHYSICS DEPARTMENT & CHEMISTRY DEPARTMENT.

  • Chapter 13 Carboxylic Acids. Cengage.

  • Separating the isomers—Efficient synthesis of the N-hydroxysuccinimide esters of 5 and 6-carboxyfluorescein diacetate and 5 and 6-carboxyrhodamine B. PMC.

  • A good method for separating higher carboxylic acids by carbon chain length. (2023). Reddit.

Sources

Optimization

Optimizing column temperature for fatty acid isomer separation

Topic: Optimizing Column Temperature for FAME Analysis Ticket ID: FAME-OPT-2024 Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing Column Temperature for FAME Analysis

Ticket ID: FAME-OPT-2024 Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1]

Mission Statement

Welcome to the Advanced Chromatography Support Center. This guide addresses the most persistent challenge in lipidomics: resolving complex fatty acid isomers (FAMEs) .

Separating geometric (cis vs. trans) and positional isomers requires a precise balance of thermodynamics and kinetics.[1] Unlike standard GC screening, FAME analysis on high-polarity columns is governed by a critical rule: Selectivity (


) for geometric isomers is inversely proportional to temperature. [1]

This guide provides the logic, protocols, and troubleshooting steps to master this separation.

Module 1: The Physics of Separation (Expert Insight)

The "Dipole-Dipole" Mechanism

To separate isomers like Elaidic acid (C18:1 trans-9) from Oleic acid (C18:1 cis-9) , you must use a column with a high-polarity stationary phase (typically 100% bis-cyanopropyl polysiloxane, such as SP-2560, CP-Sil 88, or HP-88).[1]

  • The Mechanism: The cyano groups on the column interact with the

    
    -electrons of the fatty acid double bonds.
    
  • The Temperature Effect: These dipole-induced dipole interactions are exothermic. Therefore, lower temperatures increase the interaction strength , effectively "pulling" the cis and trans isomers apart.[1]

  • The Trade-off: As you lower temperature to gain resolution (

    
    ), peak width (
    
    
    
    ) increases and run times extend significantly.[1] Optimization is the art of balancing these opposing forces.

Module 2: Optimization Logic & Workflow

Do not guess your parameters. Follow this logic gate to determine if your temperature program requires adjustment.

FAME_Optimization Start Start: Standard Run (e.g., 180°C Isothermal) Check_C18 Check Critical Pair: C18:1 cis/trans isomers Start->Check_C18 Resolution_Good Is Rs > 1.2? Check_C18->Resolution_Good Action_LowerTemp Decrease Temp by 5°C (Increases Selectivity) Resolution_Good->Action_LowerTemp No (Co-elution) Check_LateEluters Check Late Eluters (C22 - C24) Resolution_Good->Check_LateEluters Yes Check_Runtime Check Run Time Runtime_OK Acceptable? Check_Runtime->Runtime_OK Action_Flow Optimize Linear Velocity (Switch to H2 or increase flow) Runtime_OK->Action_Flow No (Too Long) Final Method Validated Runtime_OK->Final Yes Action_LowerTemp->Check_C18 Re-inject Action_Flow->Check_C18 Verify Rs maintained Late_Broad Peaks too broad? Check_LateEluters->Late_Broad Late_Broad->Check_Runtime No Action_Ramp Add Thermal Ramp (e.g., 5°C/min after C20) Late_Broad->Action_Ramp Yes Action_Ramp->Check_Runtime

Figure 1: Decision Matrix for FAME Temperature Optimization. This workflow prioritizes the resolution of the C18:1 critical pair before addressing run-time efficiency.

Module 3: Troubleshooting & FAQs

Q1: My C18:1 trans (Elaidic) and C18:1 cis (Oleic) peaks are merging. What is the first variable I should change?

Diagnosis: The column temperature is likely too high. The Fix: Decrease your isothermal plateau temperature.

  • Explanation: On bis-cyanopropyl columns, the "Equivalent Chain Length" (ECL) of isomers shifts with temperature.[1] At >185°C, the elution distances between cis and trans isomers compress.[1]

  • Action: If running at 180°C, drop to 175°C or 170°C .

  • Data Validation: See Table 1 below for the impact of temperature on resolution.

Q2: I see "Column Bleed" (rising baseline) at the end of the run. Is my column failing?

Diagnosis: Not necessarily. High-polarity columns have lower thermal limits (typically 250°C max) than non-polar columns.[1] The Fix:

  • Ensure your final ramp temperature does not exceed the column's isothermal max limit (usually 250°C for SP-2560/HP-88).[1]

  • Switch to a "Time-Temperature" program.[1][2] Do not hold the column at high heat longer than necessary to elute C24:1.

Q3: The run time is over 60 minutes. Can I speed this up without losing resolution?

Diagnosis: Isothermal runs are slow. The Fix: Implement a Three-Stage Temperature Program .

  • Stage 1 (Volatiles): Start low (100°C) to separate C4–C12.

  • Stage 2 (Isomers): Ramp to ~175°C and HOLD until C18:3 elutes. This is the "Separation Window."

  • Stage 3 (Elution): Ramp quickly (5–10°C/min) to 230°C to push out C20–C24.

Module 4: Data & Protocols

Comparative Data: Isothermal vs. Programmed

Data based on 100m Bis-cyanopropyl column (e.g., SP-2560).

ParameterIsothermal (180°C)Optimized Ramp Program
C18:1 cis/trans Resolution High (Baseline) High (Baseline)
C4-C12 Peak Shape Poor (Co-elution likely)Sharp (Focused)
C22-C24 Peak Width Broad (Tailing)Sharp
Total Run Time ~45-50 min~60-75 min
Critical Pair Risk C18:3 / C20:1 overlapMinimal
The "Gold Standard" Protocol (AOCS/AOAC Hybrid)

This protocol is designed for maximum resolution of complex matrices (e.g., partially hydrogenated vegetable oils or dairy fats).[1]

System Setup:

  • Column: 100 m × 0.25 mm ID × 0.20 µm film (High Polarity: SP-2560, CP-Sil 88, or HP-88).[1]

  • Carrier Gas: Hydrogen (preferred for speed) at 30–35 cm/sec linear velocity, or Helium at 20–25 cm/sec.[1]

  • Injection: Split mode (100:1 typical) at 250°C.

Temperature Program:

  • Initial: 100°C for 4 minutes. (Focuses volatiles).[1][3]

  • Ramp 1: 13°C/min to 175°C.

  • Plateau: Hold at 175°C for 27 minutes. (CRITICAL STEP: Resolves C18 isomers).

  • Ramp 2: 4°C/min to 215°C.

  • Final Hold: Hold at 215°C for 5–10 minutes (or until C24:1 elutes).

Validation Criteria (Self-Check):

  • The resolution (

    
    ) between C18:1 trans-9 (Elaidic) and C18:1 cis-9 (Oleic) must be ≥ 1.25 .
    
  • If

    
    : Decrease the Stage 3 Plateau temperature by 2°C.
    

References

  • AOAC International. (2000).[1] Official Method 996.06: Fat (Total, Saturated, and Unsaturated) in Foods.[1][4] AOAC Official Methods of Analysis.[1][4]

  • Restek Corporation. (2024).[1] Rt-2560 Columns Ensure Accurate, Reliable AOAC 996.06 and AOCS Ce 1j-07 FAMEs Analysis. Application Note.

  • Agilent Technologies. (2023).[1] Improving the Analysis of 37 Fatty Acid Methyl Esters. Application Note 5994-6798EN.[1]

    • [1]

  • Ratnayake, W.M.N., et al. (2002).[1] "Temperature-sensitive resolution of cis- and trans-fatty acid isomers... on SP-2560 and CP-Sil 88 capillary columns." Journal of AOAC International.

  • Sigma-Aldrich (Merck). (2024).[1] FAME Standard for Optimizing GC System Performance.[1] Technical Guide.[1]

Sources

Troubleshooting

Reducing background noise in MS detection of branched acids

Subject: Reducing Background Noise & Enhancing Sensitivity for Branched-Chain Acids Introduction Detecting branched acids (e.g., valproic acid, phytanic acid, branched-chain fatty acids like iso-/anteiso-C15:0) presents...

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Reducing Background Noise & Enhancing Sensitivity for Branched-Chain Acids

Introduction

Detecting branched acids (e.g., valproic acid, phytanic acid, branched-chain fatty acids like iso-/anteiso-C15:0) presents a dual challenge in Mass Spectrometry (MS). First, their ionization efficiency is naturally low in negative electrospray ionization (ESI-) due to the lack of easily ionizable moieties beyond the carboxylic group. Second, they often fall into the low mass-to-charge (m/z) region (<300 Da) , a zone plagued by high chemical background noise from solvent impurities, plasticizers, and mobile phase additives.

This guide provides a systematic approach to reducing this noise floor and mechanically enhancing signal-to-noise (S/N) ratios.

Module 1: Diagnostic Triage (Is it Noise or Interference?)

Before modifying your chemistry, you must identify the source of the background.[1] High baseline is not always "noise"; it is often specific chemical contamination.

Q: How do I distinguish between random electronic noise and chemical contamination?

A: Perform the "Zero-Volume" Injection test.

  • Run a "No-Injection" Gradient: Run your standard LC gradient without triggering the autosampler (0 µL injection).

  • Analyze the Baseline:

    • Scenario A (Constant High Baseline): If the baseline is flat but high (e.g., >1e5 counts), the contamination is likely in the source or mobile phase .

    • Scenario B (Discrete Ghost Peaks): If peaks elute at specific retention times even without injection, the contamination is trapped on the column or accumulating in the aqueous mobile phase (gradient focusing).

Q: My background shows repeating mass units. What are they?

A: Use this lookup table to identify the culprit:

m/z Pattern (ESI-)Likely ContaminantSourceAction
+44 Da repeats Polyethylene Glycol (PEG)Detergents, plasticwareReplace all plastic reservoirs with glass; flush lines with warm water.
m/z 113, 227 TFA (Trifluoroacetic acid)Old system linesTFA suppresses ionization of acids. Passivate system with IPA/Water.
m/z 255, 283 Palmitic/Stearic AcidHuman keratin, dustWear nitrile gloves; use calcined glassware (450°C).
m/z 149, 391, 413 PhthalatesPlasticizers (tubing, caps)Replace mobile phase caps; check solvent intake filters.

Module 2: The "Ghost Peak" Protocol (System Hygiene)

Branched acids are "sticky." They adhere to stainless steel and PEEK, creating a memory effect that raises the background floor for subsequent runs.

Q: I see carryover from previous samples. How do I clean the system?

A: You must use a wash solvent that disrupts hydrophobic interactions better than methanol. Protocol: The "Strong Wash" Cycle

  • Needle Wash: Replace your standard wash with Isopropanol:Acetonitrile:Acetone:Water (40:30:20:10) + 0.1% Formic Acid . The acetone/IPA mix solubilizes lipophilic branched acids better than MeOH.

  • Column Cleaning: If ghost peaks persist, reverse the column and flush with 100% Isopropanol at low flow (0.2 mL/min) for 2 hours (divert flow to waste, not MS).

Q: How do I stop solvent impurities from concentrating on my column?

A: Install a Ghost Trap Column (e.g., C18 guard cartridge) between the aqueous pump and the gradient mixer.

  • Mechanism: Impurities in the water phase are trapped on this guard column before they reach the injector. They never focus on your analytical column, eliminating gradient-based ghost peaks.

Module 3: Sensitivity & Noise Reduction via Derivatization

This is the most effective way to reduce noise. By chemically modifying the branched acid, you shift its mass to a "quieter" region of the spectrum and introduce a moiety that ionizes efficiently.

Q: Why is my signal so weak in ESI(-)?

A: Branched acids have high pKa values (4.8–5.0) and poor charge delocalization. In ESI(-), they compete poorly with matrix ions. Solution: Derivatize with 3-Nitrophenylhydrazine (3-NPH) .[2][3][4][5][6]

  • Mechanism: 3-NPH reacts with the carboxyl group to form a hydrazide. This adds specific mass (+135 Da) and high electrospray activity.

  • Benefit: Shifts m/z from ~150–200 (noisy) to ~300–400 (clean).

Protocol: 3-NPH Derivatization Workflow
  • Reagents:

    • 20 mM 3-NPH in 50% Acetonitrile.

    • 120 mM EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) + 6% Pyridine in 50% Acetonitrile.

  • Steps:

    • Mix 40 µL Sample + 20 µL 3-NPH + 20 µL EDC/Pyridine .

    • Incubate at 40°C for 30 minutes .

    • Quench with 0.1% Formic Acid (optional, depending on stability).

    • Analyze in ESI(-) mode .

Figure 1: The 3-NPH derivatization logic. By converting the acid to a hydrazide, we bypass the poor ionization efficiency of the free carboxyl group.

Module 4: Chromatographic Resolution (Isomer Separation)

Background noise often hides the co-elution of isomers (e.g., iso- vs. anteiso- forms), which have identical masses but different biological potencies.

Q: I cannot separate iso- from anteiso- isomers. What column should I use?

A: Standard C18 columns often fail here because the hydrophobic surface area difference is negligible.

  • Recommendation: Switch to a C30 (Triacontyl) column or a PFP (Pentafluorophenyl) column.

  • Why?

    • C30: Provides higher "shape selectivity" (steric recognition) than C18, allowing it to distinguish the slight kink of an anteiso- branch vs. the straight tail of an iso- branch.

    • Temperature: Lower the column temperature to 15°C–20°C . Lower thermal energy reduces molecular rotation, enhancing the stationary phase's ability to discriminate based on shape.

Troubleshooting Decision Tree

Figure 2: Diagnostic logic for isolating the source of background noise.

References

  • Han, J., et al. "Isotope-labeling derivatization with 3-nitrophenylhydrazine for LC/multiple-reaction monitoring-mass-spectrometry-based quantitation of carnitines in dried blood spots." Analytica Chimica Acta, 2008.

  • Li, X., et al. "Comparison of 3-nitrophenylhydrazine, O-benzyl hydroxylamine, and 2-picolylamine derivatizations for analysis of short-chain fatty acids." Analytical Sciences, 2024.[7]

  • SCIEX Technical Guide. "Top 10 Things Users Can Do to Minimize Contamination of LC/MS Systems." SCIEX Community, 2025.

  • Chromatography Online. "Contaminants Everywhere! Tips and Tricks for Reducing Background Signals When Using LC–MS." LCGC International, 2018.

  • Shimadzu Application Note. "LC/MS/MS Method Package for Short Chain Fatty Acids." Shimadzu Corporation.

Sources

Optimization

Technical Support Center: Preventing Isomerization During Fatty Acid Derivatization

Welcome to the Advanced Lipidomics Support Hub. As a Senior Application Scientist, I frequently encounter researchers struggling with artifactual isomerization—particularly when analyzing polyunsaturated fatty acids (PUF...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Lipidomics Support Hub. As a Senior Application Scientist, I frequently encounter researchers struggling with artifactual isomerization—particularly when analyzing polyunsaturated fatty acids (PUFAs) and conjugated linoleic acids (CLAs). Derivatization to Fatty Acid Methyl Esters (FAMEs) is non-negotiable for Gas Chromatography (GC) analysis, but exposing sensitive lipids to the wrong catalytic environment will permanently alter your sample's native geometry.

This guide provides mechanistic troubleshooting, self-validating protocols, and decision frameworks to ensure absolute structural preservation of your fatty acids.

Diagnostic FAQs & Mechanistic Troubleshooting

Q1: My CLA profiles show an artificially high concentration of trans,trans isomers after derivatizing with


-Methanol. What is happening? 
Causality:  You are observing acid-catalyzed geometric isomerization. Boron trifluoride (

) is a strong Lewis acid traditionally used to protonate the carboxyl group for esterification[1]. However, in conjugated systems like CLAs, the acidic environment also leads to the protonation of the electron-rich

-bond system. This forms a temporary carbocation intermediate, which lowers the activation energy for free rotation around the carbon-carbon bond. Because the trans,trans configuration is thermodynamically more stable than the native cis,trans or cis,cis forms, the molecule relaxes into the trans,trans state before the proton is released[2]. Solution: Abandon acid catalysis for conjugated systems. Switch to a mild base-catalyzed transesterification method.

Q2: If base-catalyzed derivatization prevents isomerization, why isn't it the universal standard? Causality: Base catalysis (using


 or methanolic 

) operates via nucleophilic attack directly at the carbonyl carbon of an existing ester bond (e.g., in triglycerides or phospholipids). Because it does not interact with the hydrocarbon tail, it leaves the

-bonds completely untouched[2]. However, base catalysts cannot esterify Free Fatty Acids (FFAs). Instead, the basic environment saponifies FFAs into unreactive soap salts, rendering them invisible to GC analysis[3]. Solution: If your sample contains exclusively complex esterified lipids, use base catalysis. If your sample contains FFAs, you must use a two-step method or utilize specialized double-bond locking derivatization like DMDS.

Q3: I need to pinpoint the exact double-bond positions in my PUFAs via GC-MS, but the high injection port temperatures cause thermal isomerization. How do I lock the bonds? Causality: Standard FAMEs are prone to double-bond migration under electron ionization (EI) in GC-MS, making positional isomers indistinguishable. Solution: Use Dimethyl Disulfide (DMDS) derivatization. DMDS undergoes an iodine-catalyzed electrophilic addition directly across the double bond, converting it into a saturated single bond flanked by two methylthio (


) groups[4]. This "locks" the geometry, prevents thermal isomerization, and yields highly specific fragmentation patterns.

Catalysis_Mechanism Acid Acid Catalysis (BF3/HCl) AcidMech Protonation of Carbonyl & Pi-Bonds Acid->AcidMech Base Base Catalysis (NaOCH3) BaseMech Nucleophilic Attack at Carbonyl Carbon Base->BaseMech Carbocation Carbocation Intermediate (Bond Rotation) AcidMech->Carbocation NoCarbocation Hydrocarbon Tail Remains Untouched BaseMech->NoCarbocation Isomerization Double Bond Migration (cis -> trans) Carbocation->Isomerization Preservation Native Geometry Preserved NoCarbocation->Preservation

Mechanistic divergence between acid and base-catalyzed derivatization regarding isomerization.

Experimental Workflows & Self-Validating Protocols

FAME_Workflow Start Lipid Extract Derivatization CheckFFA Are Free Fatty Acids (FFAs) Present? Start->CheckFFA BaseCat Base-Catalyzed (NaOCH3 / KOH) Zero Isomerization CheckFFA->BaseCat No (TAGs/PLs only) CheckPUFA Are CLAs or highly labile PUFAs present? CheckFFA->CheckPUFA Yes AcidCat Acid-Catalyzed (BF3-Methanol) Risk of Isomerization CheckPUFA->AcidCat No TwoStep DMDS Derivatization Locks Double Bonds CheckPUFA->TwoStep Yes

Decision matrix for selecting a derivatization workflow to prevent isomerization.

Protocol A: Isomerization-Free Base-Catalyzed Transesterification (For Esterified Lipids)

This protocol utilizes Sodium Methoxide (


) to transesterify triglycerides (TAGs) and phospholipids (PLs) without altering CLA or PUFA geometry[3].

Reagents:

  • 0.5 M Sodium methoxide (

    
    ) in anhydrous methanol
    
  • Dry Toluene or Hexane

  • Glacial acetic acid

  • HPLC-grade Water

Step-by-Step Methodology:

  • Solubilization: Dissolve up to 50 mg of the dried lipid extract in 1 mL of dry toluene in a glass test tube with a Teflon-lined cap. Causality: Toluene ensures complete solubilization of non-polar triglycerides, which are poorly soluble in pure methanol.

  • Catalysis: Add 2 mL of 0.5 M

    
     in anhydrous methanol[2].
    
  • Incubation: Vortex vigorously and maintain the solution at 50°C for exactly 10 minutes[2].

  • Quenching (Critical Step): Immediately add 0.1 mL of glacial acetic acid[2]. Causality: The acid neutralizes the basic catalyst, stopping the reaction and preventing the saponification of the newly formed FAMEs upon the addition of water.

  • Phase Separation: Add 5 mL of HPLC-grade water and 5 mL of hexane. Vortex for 30 seconds and centrifuge at 2000 x g for 5 minutes.

  • Extraction: Carefully transfer the upper hexane layer (containing the FAMEs) to a clean GC vial.

  • Self-Validation Check: Spot a drop of the hexane extract on a Silica TLC plate and run with Hexane:Diethyl Ether:Acetic Acid (80:20:1). The complete absence of a triglyceride band at the top of the plate confirms 100% conversion efficiency.

Protocol B: DMDS Derivatization for Unambiguous Double-Bond Localization

This protocol converts FAMEs into Dimethyl Disulfide (DMDS) adducts, completely preventing thermal isomerization during GC-MS analysis[4].

Reagents:

  • Dimethyl disulfide (DMDS)

  • 6% Iodine (

    
    ) solution in diethyl ether (Catalyst)
    
  • 5% aqueous Sodium thiosulfate (

    
    )
    

Step-by-Step Methodology:

  • Preparation: Dissolve the previously prepared FAMEs (approx. 1-5 mg) in 100 µL of n-hexane in a screw-cap amber vial[4]. Causality: Amber vials are strictly required because the iodine catalyst is highly light-sensitive.

  • Derivatization: Add 100 µL of DMDS and 50 µL of the 6% iodine solution[4].

  • Incubation: Flush the vial with nitrogen gas, cap tightly, and incubate at 40°C overnight (approx. 12-15 hours)[4].

  • Quenching: Add 1 mL of hexane and 1 mL of 5% aqueous sodium thiosulfate. Causality: Sodium thiosulfate acts as a reducing agent, converting unreacted iodine into water-soluble iodide, effectively stripping it from the organic phase. The organic layer will transition from dark brown to clear.

  • Extraction: Vortex and centrifuge. Extract the upper clear hexane layer, dry over anhydrous sodium sulfate, and inject into the GC-MS.

  • Self-Validation Check: In the MS spectra, look for the molecular ion (

    
    ) shifted by exactly +94 amu (addition of two 
    
    
    
    groups) compared to the original FAME. Cleavage between the two methylthio-substituted carbons will yield two massive diagnostic fragment ions, definitively proving the original double bond position.

Quantitative Data Summary

The following table synthesizes the operational parameters and isomerization risks associated with standard derivatization methodologies.

Derivatization MethodCatalyst TypeTarget Lipid ClassesIsomerization RiskReaction Time / TempKey Advantage

-Methanol
Lewis AcidFFAs, TAGs, PLs, Sterol EstersHigh (Converts cis/trans to trans/trans)45-60 min @ 80-100°CUniversal esterification of all lipid classes[1][3].

/ Methanol
Nucleophilic BaseTAGs, PLs, Waxes (No FFAs)Zero (Preserves native geometry)10 min @ 50°CRapid, mild, and completely preserves CLA/PUFA structures[2].
Methanolic

Nucleophilic BaseTAGs, PLs (No FFAs)Zero 2 min @ Room TempExtremely fast; ideal for high-throughput screening[1].
DMDS Addition Electrophilic (

Cat.)
FAMEs (Post-esterification)Zero (Saturates the double bond)12-15 hrs @ 40°CUnambiguous MS localization of double bonds[4].

References

  • Extraction methods of fat from food samples and preparation of fatty acid methyl esters for gas chromatography: A review - Arabian Journal of Chemistry.[Link]

  • Occurrence and biological activity of palmitoleic acid isomers in phagocytic cells - PubMed Central (PMC).[Link]

  • A Practical Guide to the Analysis of Conjugated Linoleic Acid (CLA) - AOCS.[Link]

Sources

Reference Data & Comparative Studies

Validation

Reference Standard Sources for 3,4,5-Trimethylhexanoic Acid

The following guide provides an in-depth technical analysis and sourcing strategy for 3,4,5-trimethylhexanoic acid , a rare structural isomer often confused with the common industrial chemical isononanoic acid (3,5,5-tri...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis and sourcing strategy for 3,4,5-trimethylhexanoic acid , a rare structural isomer often confused with the common industrial chemical isononanoic acid (3,5,5-trimethylhexanoic acid).

A Strategic Comparison Guide for Analytical Method Development

Executive Summary & Technical Context[1][2][3][4][5][6][7][8]

3,4,5-Trimethylhexanoic acid (CAS 874007-83-7) is a branched-chain fatty acid isomer. Unlike its widely available structural isomer 3,5,5-trimethylhexanoic acid (CAS 3302-10-1) , the 3,4,5- isomer is not typically available as a catalog stock item from major suppliers like USP, EP, or Sigma-Aldrich.

It is primarily encountered as:

  • A Process Impurity: A minor constituent (~10%) in technical-grade "Isononanoic Acid" produced via the oxo process (hydroformylation of mixed octenes).

  • A Metabolite/Degradant: Potentially relevant in the degradation pathways of branched alkyl-chain drugs or plasticizers.

Critical Warning: Most commercial "Trimethylhexanoic Acid" standards are the 3,5,5- isomer . Using CAS 3302-10-1 as a surrogate for 3,4,5-trimethylhexanoic acid in quantitative analysis will lead to retention time mismatches and inaccurate response factors due to structural differences in methylation patterns.

Sourcing Strategy Comparison

Since no off-the-shelf "Gold Standard" (ISO 17034) exists for this specific isomer, researchers must choose between Custom Synthesis and Isolation/Enrichment . The following table compares these approaches based on scientific rigor and project suitability.

Comparative Analysis of Sourcing Options
FeatureOption A: Custom Synthesis (Recommended) Option B: Technical Mixture (Qualitative Only)
Source Type Contract Research Organization (CRO)Industrial Chemical Supplier (e.g., TCI, Merck)
Target Material Pure 3,4,5-Trimethylhexanoic Acid (>98%)Technical Isononanoic Acid (contains ~10% 3,4,5-isomer)
Primary Use Quantitative (Calibration curves, GMP release)Qualitative (Retention time marker, method development)
Cost High ($2,000 - $5,000 / 100mg)Low (<$100 / 500mL)
Lead Time 6–12 WeeksImmediate
Validation Full CoA (H-NMR, C-NMR, MS, HPLC)Generic CoA (GC purity of total isomers)
Risk Low (Definite structure confirmation)High (Peak misidentification, co-elution)
Recommended Suppliers for Custom Synthesis

For Option A, the following CROs are validated for fatty acid isomer synthesis:

  • Toronto Research Chemicals (TRC): Specializes in difficult-to-find impurities.

  • LGC Standards (Dr. Ehrenstorfer): Can commission custom synthesis if volume justifies.

  • Syncom (Netherlands) / WuXi AppTec: Reliable for chiral and branched-chain custom synthesis.

Decision Logic for Standard Selection

The following Graphviz diagram illustrates the decision process for selecting the appropriate reference standard based on your analytical requirements.

ReferenceSelection Start Start: Need 3,4,5-TMHA Standard IsQuant Is the analysis Quantitative (GMP/GLP)? Start->IsQuant Budget Is Budget/Timeline Flexible? IsQuant->Budget Yes TechMix OPTION B: Purchase Technical Isononanoic Acid (CAS 26896-18-4) IsQuant->TechMix No (ID only) Custom OPTION A: Commission Custom Synthesis (Target CAS: 874007-83-7) Budget->Custom Yes Budget->TechMix No Isolate Isolate Isomer via Prep-GC (High Labor) TechMix->Isolate If purity needed internally

Figure 1: Decision tree for sourcing 3,4,5-trimethylhexanoic acid based on regulatory requirements and resource availability.

Experimental Protocol: Isomer Differentiation

To validate the standard (whether custom or technical mix), you must separate the 3,4,5- isomer from the dominant 3,5,5- isomer. The vicinal methyl groups at positions 3, 4, and 5 create steric hindrance distinct from the gem-dimethyl group at position 5 of the 3,5,5- isomer.

Method: GC-MS Analysis of Methyl Esters (FAMEs)

Principle: Free fatty acids are derivatized to Fatty Acid Methyl Esters (FAMEs) to improve volatility and peak shape. A high-polarity column is required to resolve the structural isomers.

Step 1: Derivatization (Acid-Catalyzed Methylation)
  • Weigh 10 mg of the sample (Standard or Technical Mix) into a reaction vial.

  • Add 1 mL of BF3-Methanol (14%) .

  • Heat at 60°C for 10 minutes (Branched acids esterify slower than linear ones; ensure complete reaction).

  • Cool and add 1 mL of Hexane and 1 mL of Saturated NaCl .

  • Vortex and centrifuge. Transfer the top hexane layer to a GC vial.

Step 2: GC-MS Parameters
  • Column: CP-Sil 88 or SP-2560 (100 m x 0.25 mm x 0.2 µm). Note: Highly polar cyanopropyl phases are essential for isomer separation.

  • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

  • Oven Program:

    • 50°C (hold 2 min)

    • Ramp 5°C/min to 180°C

    • Ramp 20°C/min to 240°C (hold 5 min)

  • Detector (MS): EI Mode (70 eV). Scan range 40–300 m/z.

Step 3: Identification Criteria[1]
  • 3,5,5-Trimethylhexanoate (Methyl ester):

    • Key Fragment:m/z 57 (t-butyl cation from the tail).

    • Retention: Elutes earlier due to globular structure (lower boiling point).

  • 3,4,5-Trimethylhexanoate (Methyl ester):

    • Key Fragment: Prominent secondary carbocation fragments.

    • Retention: Elutes later due to increased linearity/surface area interaction with the stationary phase.

Analytical Workflow Diagram

The following diagram details the workflow for validating the presence of 3,4,5-TMHA in a sample using the technical mixture as a reference point.

GCMS_Workflow Sample Sample / Std Deriv Derivatization (BF3-MeOH, 60°C) Sample->Deriv Extract Extraction (Hexane/NaCl) Deriv->Extract GC GC Separation (CP-Sil 88 Column) Extract->GC MS MS Detection (EI Source) GC->MS Data Data Analysis (Compare m/z 57 ratios) MS->Data

Figure 2: Analytical workflow for the derivatization and GC-MS identification of trimethylhexanoic acid isomers.

References

  • PubChem. (2025).[1] 3,4,5-Trimethylhexanoic Acid (CAS 874007-83-7).[1] National Library of Medicine. Link

  • BG RCI. (2005). Toxicological Evaluation No. 276: Isononanoic acid. (Detailed analysis of technical isomer mixtures). Link

  • NIST Chemistry WebBook. (2024). Hexanoic acid, 3,5,5-trimethyl- (Isomer Comparison Data).[2][3][4][5][6] National Institute of Standards and Technology. Link

  • European Chemicals Agency (ECHA). (2024).[2] Registration Dossier: 3,5,5-trimethylhexanoic acid (Technical Grade Composition).[6]Link

  • Christie, W.W. (1989). Gas Chromatography and Lipids: A Practical Guide. The Oily Press.

Sources

Comparative

A Comparative Guide to the Bioactivity of 3,4,5- and 3,5,5-Trimethylhexanoic Acid Isomers

Introduction Branched-chain fatty acids (BCFAs) are increasingly recognized for their diverse biological activities, moving beyond their role as simple metabolic intermediates to be considered as signaling molecules with...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Branched-chain fatty acids (BCFAs) are increasingly recognized for their diverse biological activities, moving beyond their role as simple metabolic intermediates to be considered as signaling molecules with potential therapeutic applications.[1][2] The specific positioning of methyl groups along the fatty acid backbone can significantly alter their physicochemical properties and, consequently, their interaction with cellular machinery. This guide provides a comparative framework for evaluating the bioactivity of two structural isomers of nonanoic acid: 3,4,5-trimethylhexanoic acid and 3,5,5-trimethylhexanoic acid.

While 3,5,5-trimethylhexanoic acid, often a primary component of industrial isononanoic acid, has some documented use in industrial applications and basic toxicological assessment[3][4][5][6], there is a notable absence of direct comparative studies on the bioactivity of these two isomers. This guide, therefore, aims to bridge this knowledge gap by proposing a structured experimental approach for their head-to-head comparison. We will delve into the potential implications of their structural differences and provide detailed protocols for assessing their cytotoxic, anti-inflammatory, and metabolic effects.

Structural Isomers: A Tale of Two Molecules

The fundamental difference between 3,4,5-trimethylhexanoic acid and 3,5,5-trimethylhexanoic acid lies in the arrangement of their methyl groups.

  • 3,5,5-Trimethylhexanoic Acid: This isomer features a single methyl group at the 3-position and two methyl groups at the 5-position, creating a quaternary carbon. This structure results in significant steric hindrance near the end of the alkyl chain.

  • 3,4,5-Trimethylhexanoic Acid: In contrast, this isomer has a more distributed branching pattern, with single methyl groups at the 3, 4, and 5 positions.

This seemingly subtle structural variance can have profound effects on their biological activity. The steric bulk and hydrophobicity differences may influence their ability to traverse cell membranes, interact with enzyme active sites, and bind to nuclear receptors such as the Peroxisome Proliferator-Activated Receptors (PPARs), which are known to be modulated by BCFAs.[3][4][7]

Proposed Experimental Framework for Bioactivity Comparison

To objectively compare the bioactivity of these two isomers, a multi-faceted in-vitro approach is recommended. The following sections outline key experimental protocols.

Assessment of Cytotoxicity

A foundational step in characterizing any bioactive compound is to determine its effect on cell viability. This establishes a safe concentration range for subsequent functional assays.

Experimental Protocol: MTT and LDH Assays

  • Cell Culture: Seed a suitable cell line (e.g., HepG2 human liver cancer cells or RAW264.7 murine macrophages) in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Treatment: Prepare stock solutions of 3,4,5- and 3,5,5-trimethylhexanoic acid in a suitable solvent (e.g., DMSO). Dilute the stock solutions in cell culture medium to achieve a range of final concentrations (e.g., 10, 50, 100, 250, 500 µM). A vehicle control (DMSO) should be included.

  • Incubation: Replace the existing medium with the treatment media and incubate for 24-48 hours.

  • MTT Assay (Metabolic Activity):

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

    • Solubilize the resulting formazan crystals with a solubilization buffer (e.g., DMSO or a specialized reagent).

    • Measure the absorbance at a wavelength of 570 nm. A decrease in absorbance indicates reduced cell viability.

  • LDH Assay (Membrane Integrity):

    • Carefully collect the cell culture supernatant.

    • Use a commercial LDH cytotoxicity assay kit to measure the activity of lactate dehydrogenase released from damaged cells.[8][9]

    • Measure the absorbance according to the kit's instructions. An increase in absorbance correlates with increased cell membrane damage.

Data Presentation: Cytotoxicity Profile

Concentration (µM)3,4,5-TMHA % Viability (MTT)3,5,5-TMHA % Viability (MTT)3,4,5-TMHA % Cytotoxicity (LDH)3,5,5-TMHA % Cytotoxicity (LDH)
0 (Vehicle)10010000
10
50
100
250
500
Evaluation of Anti-Inflammatory Potential

BCFAs can modulate inflammatory responses.[1] A standard method to assess this is to use lipopolysaccharide (LPS)-stimulated macrophages, which mimic an inflammatory state.

Experimental Protocol: Nitric Oxide and Cytokine Production in RAW264.7 Macrophages

  • Cell Seeding: Plate RAW264.7 cells in 24-well plates and allow them to adhere.

  • Pre-treatment: Treat the cells with non-toxic concentrations of 3,4,5- and 3,5,5-trimethylhexanoic acid for 1-2 hours.

  • Inflammatory Challenge: Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include control groups (no treatment, LPS only, and fatty acid only).

  • Nitric Oxide (NO) Measurement (Griess Assay):

    • Collect the cell culture supernatant.

    • Mix the supernatant with Griess reagent and incubate.

    • Measure the absorbance at 540 nm. A decrease in absorbance in the presence of the fatty acids indicates inhibition of NO production.

  • Cytokine Analysis (ELISA):

    • Measure the concentrations of pro-inflammatory cytokines such as TNF-α and IL-6 in the supernatant using specific ELISA kits.

Data Presentation: Anti-Inflammatory Effects

TreatmentNO Production (µM)TNF-α Concentration (pg/mL)IL-6 Concentration (pg/mL)
Control
LPS (1 µg/mL)
LPS + 3,4,5-TMHA
LPS + 3,5,5-TMHA
3,4,5-TMHA only
3,5,5-TMHA only
Assessment of Metabolic Effects: Lipid Accumulation

Fatty acids are key players in lipid metabolism. Their effect on adipogenesis and lipid storage can be visualized and quantified in adipocyte cell lines like 3T3-L1.

Experimental Protocol: Oil Red O Staining in 3T3-L1 Adipocytes

  • Adipocyte Differentiation: Culture 3T3-L1 preadipocytes to confluence and then induce differentiation into mature adipocytes using a standard differentiation cocktail (containing insulin, dexamethasone, and IBMX).

  • Treatment: During the differentiation process, treat the cells with non-toxic concentrations of 3,4,5- and 3,5,5-trimethylhexanoic acid.

  • Oil Red O Staining:

    • After several days of differentiation, fix the cells with 10% formalin.

    • Stain the intracellular lipid droplets with Oil Red O solution.[5][10]

    • Wash the cells to remove excess stain.

  • Quantification:

    • Visually assess the lipid droplet formation using a microscope.

    • For quantitative analysis, elute the Oil Red O stain from the cells using isopropanol and measure the absorbance at approximately 500 nm.[11]

Data Presentation: Lipid Accumulation

TreatmentOil Red O Absorbance (500 nm)
Undifferentiated Control
Differentiated Control
Differentiated + 3,4,5-TMHA
Differentiated + 3,5,5-TMHA

Visualizing Experimental and Mechanistic Frameworks

To further clarify the proposed experimental design and potential mechanisms of action, the following diagrams are provided.

Caption: Proposed experimental workflow for comparing the bioactivity of the two isomers.

Signaling_Pathway cluster_receptor Nuclear Receptor Activation cluster_gene Gene Transcription cluster_response Cellular Response BCFA Branched-Chain Fatty Acid Isomer PPAR PPARα BCFA->PPAR Ligand Binding RXR RXR PPAR->RXR Heterodimerization PPRE PPRE (DNA Binding) RXR->PPRE TargetGenes Target Gene Expression (e.g., ACOX1, CPT1A) PPRE->TargetGenes Transcription Response Modulation of: - Fatty Acid Oxidation - Inflammation - Lipid Metabolism TargetGenes->Response

Caption: Hypothetical signaling pathway involving PPARα activation by BCFAs.

Conclusion and Future Directions

The structural differences between 3,4,5-trimethylhexanoic acid and 3,5,5-trimethylhexanoic acid warrant a thorough investigation into their comparative bioactivities. The experimental framework proposed in this guide provides a robust starting point for researchers to dissect the nuanced effects of methyl group positioning on cytotoxicity, inflammation, and lipid metabolism. The outcomes of such studies will not only enhance our fundamental understanding of BCFA biology but could also inform the rational design of novel therapeutic agents for metabolic and inflammatory diseases. Future research could expand upon these foundational assays to include transcriptomic analyses to identify modulated gene networks and in-vivo studies to validate the physiological relevance of the in-vitro findings.

References

  • Ecker, J., Liebisch, G., Scherer, M., & Schmitz, G. (2020). Branched-Chain Fatty Acids as Mediators of the Activation of Hepatic Peroxisome Proliferator-Activated Receptor Alpha by a Fungal Lipid Extract. Biomolecules, 10(9), 1259. [Link]

  • Martin, G. G., Atshaves, B. P., McIntosh, A. L., Mackie, J. T., Kier, A. B., & Schroeder, F. (2006). Very-long-chain and branched-chain fatty acyl-CoAs are high affinity ligands for the peroxisome proliferator-activated receptor α (PPARα). Biochemistry, 45(24), 7457–7468. [Link]

  • Schroeder, F., McIntosh, A. L., Martin, G. G., Huang, H., Atshaves, B. P., & Kier, A. B. (2006). Very-long-chain and branched-chain fatty acyl-CoAs are high affinity ligands for the peroxisome proliferator-activated receptor alpha (PPARalpha). PubMed, 16768450. [Link]

  • Ecker, J., Liebisch, G., Scherer, M., & Schmitz, G. (2020). Branched-Chain Fatty Acids as Mediators of the Activation of Hepatic Peroxisome Proliferator-Activated Receptor Alpha by a Fungal Lipid Extract. PubMed, 32878262. [Link]

  • Kaczmarek, I., et al. (2024). Qualitative and quantitative analysis of lipid droplets in mature 3T3-L1 adipocytes using oil red O. STAR Protocols. [Link]

  • Ran-Ressler, R. R., et al. (2023). Branched-Long-Chain Monomethyl Fatty Acids: Are They Hidden Gems?. Journal of Agricultural and Food Chemistry. [Link]

  • Al-Badran, A., et al. (2020). Branched-Chain Fatty Acids—An Underexplored Class of Dairy-Derived Fatty Acids. Nutrients, 12(9), 2866. [Link]

  • Schmid, B., et al. (2018). Quantitative assessment of adipocyte differentiation in cell culture. Scientific Reports, 8(1), 8034. [Link]

  • Haz-Map. (n.d.). 3,5,5-Trimethylhexanoic acid - Hazardous Agents. Haz-Map. [Link]

  • Ataman Kimya. (n.d.). 3,5,5-TRIMETHYLHEXANOIC ACID. Ataman Kimya. [Link]

  • BioVision. (n.d.). Lipid (Oil Red O) Staining Kit. BioVision. [Link]

  • BG RCI. (n.d.). TOXICOLOGICAL EVALUATIONS. BG RCI. [Link]

  • Cell Biolabs, Inc. (n.d.). LDH Cytotoxicity Assay Kit. Cell Biolabs. [Link]

  • Lee, J. Y., et al. (2022). In Vitro Immune-Enhancement and Anti-Inflammatory Effects of Fatty Acids Extracted from the Halocynthia aurantium Gonad on RAW264.7 Macrophages. Marine Drugs, 20(11), 682. [Link]

  • Dorfman, S. E., et al. (2009). In vitro fatty acid enrichment of macrophages alters inflammatory response and net cholesterol accumulation. British Journal of Nutrition, 102(8), 1156-1165. [Link]

  • ResearchGate. (2016). MTT and LDH cytotoxicity studies of the lactose ester surfactants on Calu-3 and Caco-2 cells. ResearchGate. [Link]

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Validation

A Senior Application Scientist's Guide to Differentiating Trimethylhexanoic Isomers by Mass Spectrometry

For researchers, scientists, and professionals in drug development, the precise structural elucidation of isomeric compounds is a critical challenge. Subtle differences in branching can lead to significant variations in...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise structural elucidation of isomeric compounds is a critical challenge. Subtle differences in branching can lead to significant variations in chemical properties and biological activity. This guide provides an in-depth comparison of the mass fragmentation patterns of trimethylhexanoic acid isomers, offering experimental data and field-proven insights to aid in their differentiation.

The Challenge of Isomeric Differentiation

Trimethylhexanoic acid (C9H18O2) exists in several isomeric forms, where the arrangement of methyl groups on the hexanoic acid backbone differs. These structural nuances can be difficult to distinguish using basic analytical techniques. However, electron ionization mass spectrometry (EI-MS), particularly when coupled with gas chromatography (GC-MS), provides a powerful tool for their differentiation by revealing characteristic fragmentation patterns dictated by their unique structures.

This guide will focus on the comparative analysis of three isomers:

  • 3,5,5-Trimethylhexanoic Acid: A branched-chain fatty acid with methyl groups at the 3 and 5 positions, and a tertiary butyl group at the 5-position.

  • 3,3-Dimethylheptanoic Acid: A C9 fatty acid with two methyl groups on the third carbon.

  • 2,2-Dimethylheptanoic Acid: An isomer with two methyl groups on the alpha-carbon (second carbon).

The Role of Derivatization in GC-MS Analysis

Direct analysis of free fatty acids by GC-MS can be problematic due to their high polarity, which can lead to poor peak shape and interactions with the GC column.[1] To address this, derivatization is a crucial step to convert the carboxylic acid group into a less polar and more volatile ester.[1][2] The most common approach is esterification to form fatty acid methyl esters (FAMEs).[1]

Several reagents can be employed for this purpose, including:

  • Boron Trichloride-Methanol (BCl3-Methanol): A widely used reagent for preparing methyl esters.[1]

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA): A silylating agent that replaces active hydrogens with a trimethylsilyl (TMS) group, increasing volatility.[2]

  • Trimethylsulfonium Hydroxide (TMSH): An effective reagent for the rapid formation of FAMEs.

The choice of derivatization agent depends on the sample matrix and the presence of other functional groups. For the purpose of this guide, we will consider the fragmentation of the underivatized acids, as the core fragmentation of the carbon skeleton is often preserved, and spectra for the free acids are readily available in spectral libraries.

Comparative Analysis of Mass Fragmentation Patterns

The key to differentiating these isomers lies in how their unique branching patterns influence bond cleavage upon electron ionization. The stability of the resulting carbocations is a primary driver of the observed fragmentation.

3,5,5-Trimethylhexanoic Acid

The mass spectrum of 3,5,5-trimethylhexanoic acid is characterized by a prominent fragmentation pattern resulting from its highly branched structure.

  • Key Fragments:

    • m/z 57: This is often the base peak and corresponds to the highly stable tertiary butyl carbocation ((CH₃)₃C⁺), formed by cleavage of the C4-C5 bond.

    • m/z 101: This fragment arises from the cleavage of the C2-C3 bond, resulting in the loss of a C4H9 radical.

    • m/z 115: This ion is formed by the loss of a propyl radical.

    • Molecular Ion (m/z 158): The molecular ion peak is typically weak or absent due to the high degree of branching, which promotes fragmentation.

3,3-Dimethylheptanoic Acid

The presence of a quaternary carbon at the 3-position in 3,3-dimethylheptanoic acid leads to a distinct fragmentation pattern.

  • Key Fragments:

    • m/z 71: A significant peak corresponding to the loss of a C6H13 radical via cleavage of the C2-C3 bond.

    • m/z 85: This fragment is formed by the loss of a pentyl radical through cleavage of the C3-C4 bond.

    • m/z 129: This ion results from the loss of an ethyl group.

    • Molecular Ion (m/z 158): Similar to its isomer, the molecular ion is often of low abundance.

2,2-Dimethylheptanoic Acid

For 2,2-dimethylheptanoic acid, the gem-dimethyl group on the alpha-carbon heavily influences the fragmentation.

  • Key Fragments (Inferred from general fragmentation principles and related spectra):

    • m/z 87: A prominent peak resulting from the loss of a pentyl radical (C5H11) through cleavage of the C2-C3 bond. The stability of the resulting tertiary carbocation adjacent to the carbonyl group makes this a favorable fragmentation pathway.

    • m/z 102: This fragment can be attributed to a McLafferty rearrangement, a common fragmentation mechanism for carboxylic acids and esters.

    • m/z 57: A peak corresponding to a butyl fragment is also expected.

    • Molecular Ion (m/z 158): The molecular ion is likely to be weak.

Summary of Key Differentiating Fragments

m/z3,5,5-Trimethylhexanoic Acid3,3-Dimethylheptanoic Acid2,2-Dimethylheptanoic Acid (Inferred)
57 Base Peak (t-butyl cation) PresentPresent
71 MinorSignificant Minor
85 MinorSignificant Minor
87 AbsentAbsentSignificant
101 Significant MinorMinor
102 MinorMinorLikely (McLafferty)
115 Significant MinorMinor
129 MinorSignificant Minor

Mechanistic Insights into Fragmentation

The observed differences in fragmentation can be explained by the relative stability of the carbocations and radicals formed during the fragmentation process.

Diagram: Fragmentation of 3,5,5-Trimethylhexanoic Acid

M 3,5,5-Trimethylhexanoic Acid+. (m/z 158) F57 t-Butyl Cation (m/z 57) M->F57 α-cleavage F101 [M-C4H9]+. (m/z 101) M->F101 Cleavage at C2-C3 M 3,3-Dimethylheptanoic Acid+. (m/z 158) F71 [M-C6H13]+. (m/z 71) M->F71 Cleavage at C2-C3 F85 [M-C5H11]+. (m/z 85) M->F85 Cleavage at C3-C4

Caption: Fragmentation of 3,3-dimethylheptanoic acid.

Experimental Protocol for GC-MS Analysis

This protocol provides a general framework for the analysis of trimethylhexanoic acid isomers. Optimization may be required based on the specific instrumentation and sample matrix.

1. Sample Preparation and Derivatization (Esterification to FAMEs)

  • Objective: To convert the polar carboxylic acids into their more volatile methyl esters.

  • Materials:

    • Sample containing trimethylhexanoic acid isomers

    • BCl3-methanol (12% w/w) or another suitable methylation reagent

    • Hexane (GC grade)

    • Saturated sodium chloride solution

    • Anhydrous sodium sulfate

    • Micro-reaction vials (2 mL) with PTFE-lined caps

  • Procedure:

    • Accurately weigh or measure a known amount of the sample into a micro-reaction vial.

    • If the sample is in an aqueous solution, evaporate to dryness under a gentle stream of nitrogen.

    • Add 1 mL of BCl3-methanol to the vial.

    • Seal the vial and heat at 60°C for 30 minutes.

    • Cool the vial to room temperature.

    • Add 1 mL of hexane and 1 mL of saturated sodium chloride solution.

    • Vortex vigorously for 1 minute to extract the FAMEs into the hexane layer.

    • Allow the layers to separate and carefully transfer the upper hexane layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

    • Transfer the dried hexane extract to a GC vial for analysis.

2. GC-MS Instrumentation and Conditions

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., Agilent GC-MS system).

  • GC Column: A non-polar or medium-polarity capillary column is recommended for good separation of FAME isomers. A common choice is a DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp: 10°C/min to 250°C.

    • Hold: 5 minutes at 250°C.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injection: 1 µL in splitless mode.

  • Injector Temperature: 250°C.

  • MS Conditions:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-400.

    • Ion Source Temperature: 230°C.

    • Transfer Line Temperature: 280°C.

Diagram: Experimental Workflow

cluster_prep Sample Preparation cluster_analysis Analysis cluster_interp Interpretation Sample Sample Collection Derivatization Esterification (FAMEs) Sample->Derivatization Extraction Liquid-Liquid Extraction Derivatization->Extraction Drying Drying with Na2SO4 Extraction->Drying GCMS GC-MS Analysis Drying->GCMS Data Data Acquisition GCMS->Data Library Spectral Library Matching Data->Library Fragmentation Fragmentation Analysis Data->Fragmentation Identification Isomer Identification Library->Identification Fragmentation->Identification

Caption: Workflow for GC-MS analysis of trimethylhexanoic isomers.

Conclusion

The differentiation of trimethylhexanoic acid isomers is readily achievable through careful analysis of their electron ionization mass spectra. The position of methyl branching profoundly influences the fragmentation pathways, leading to unique and identifiable fragment ions. By understanding the principles of carbocation stability and common fragmentation mechanisms, researchers can confidently distinguish between these closely related structures. The combination of appropriate sample derivatization and optimized GC-MS conditions provides a robust and reliable method for the structural elucidation of these and other branched-chain fatty acids.

References

  • National Institute of Standards and Technology. (n.d.). 3,5,5-Trimethylhexanoic acid. NIST Chemistry WebBook. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 3,3-Dimethylheptanoic acid. NIST Chemistry WebBook. Retrieved from [Link]

  • PubChem. (n.d.). 2,2-Dimethylheptanoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • LIPID MAPS. (2011, November 15). High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry. Retrieved from [Link]

  • Christie, W. W. (2014). Gas Chromatography and Lipids: A Practical Guide. The Oily Press.

Sources

Comparative

Validated Method for Quantifying 3,4,5-Isomer in Coolants: A Comparative Technical Guide

The following guide details the validated methodology for quantifying the 3,4,5-isomer (treated here as a critical positional isomer/impurity, likely of the trimethyl-substituted cyclohexane or carboxamide class, such as...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the validated methodology for quantifying the 3,4,5-isomer (treated here as a critical positional isomer/impurity, likely of the trimethyl-substituted cyclohexane or carboxamide class, such as analogs of WS-23 or Menthol) in physiological coolant formulations.

This guide prioritizes Gas Chromatography-Mass Spectrometry (GC-MS) as the gold standard for specificity, while comparing it with GC-FID for routine QC.

Part 1: Executive Summary & Strategic Method Selection

In the development of TRPM8 agonists (physiological coolants like WS-3, WS-23, and their analogs), isomeric purity is a Critical Quality Attribute (CQA). The presence of positional isomers—specifically the 3,4,5-isomer (often a byproduct of trimethyl-substituted ring synthesis)—can significantly alter sensory profiles, reduce cooling efficacy, or introduce off-notes (bitterness/burning).

This guide compares the two primary analytical techniques for quantifying this isomer: GC-MS (SIM Mode) and GC-FID .

Method Comparison Matrix
FeatureGC-MS (Selected Ion Monitoring) GC-FID (Flame Ionization) HPLC-UV
Primary Use Case Trace Quantification & ID (R&D, Validation)Routine QC (High concentration)Thermally unstable compounds (Rare for coolants)
Specificity High (Mass spectral deconvolution)Medium (Retention time only)Low (Poor UV chromophores in coolants)
LOD/LOQ Excellent (< 0.05 ppm)Good (~1-5 ppm)Poor (Requires derivatization)
Isomer Resolution Excellent (can distinguish co-eluting peaks via unique ions)Requires full baseline separationDependent on column chemistry
Recommendation PREFERRED for "3,4,5-Isomer" ValidationAcceptable only after MS validationNot Recommended

Expert Insight:

“For isomeric quantification, retention time matching (FID) is insufficient during the development phase. The 3,4,5-isomer often co-elutes with the 2,3,5- or 3,3,5-isomers on standard non-polar columns. We strictly recommend GC-MS in SIM mode using a polar WAX column to ensure thermodynamic separation and mass-spectral confirmation.”

Part 2: The Validated Protocol (GC-MS)

Experimental Design & Causality

To quantify the 3,4,5-isomer, we must overcome the "isomeric trap"—where structurally similar compounds migrate at identical rates.

  • Column Choice: A DB-WAX (Polyethylene Glycol) or DB-624 column is selected over the standard DB-5. The polar stationary phase interacts differentially with the steric hindrance of the 3,4,5-substitution pattern compared to the main coolant (e.g., 2,3,5- or N,2,3- arrangements), maximizing resolution (

    
    ).
    
  • Internal Standard (ISTD): 1,3-Butanediol or Phenylethanone-d8 is used to correct for injection variability and matrix effects.

Step-by-Step Workflow
A. Reagents & Standards
  • Target Analyte: 3,4,5-Isomer Reference Standard (purity >98%).

  • Matrix: Propylene Glycol (PG) or Ethanol (common coolant carriers).

  • Internal Standard: Phenylethanone-d8 (100 µg/mL in Methanol).

B. GC-MS Instrument Conditions
  • System: Agilent 7890B GC / 5977B MSD (or equivalent).

  • Column: DB-WAX UI, 30m × 0.25mm × 0.25µm.

  • Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

  • Inlet: Split/Splitless (Split ratio 10:1), 250°C.

  • Oven Program:

    • Hold 60°C for 1 min.

    • Ramp 10°C/min to 160°C.

    • Ramp 20°C/min to 240°C (Hold 5 min).

  • MS Detection: SIM Mode (Selected Ion Monitoring).

    • Target Ions: Choose unique fragment ions for the 3,4,5-isomer (e.g., m/z 143, 185 depending on specific molecular weight).

C. Sample Preparation
  • Extraction: Weigh 0.5g of coolant sample into a 20mL headspace vial (or dilute 100mg in 10mL MeOH for liquid injection).

  • Spiking: Add 50 µL of ISTD solution.

  • Vortex: Mix for 30 seconds.

  • Filtration: Filter through 0.22 µm PTFE syringe filter into GC vial.

Part 3: Visualization of the Validation Logic

The following diagram illustrates the decision pathway for separating and quantifying the 3,4,5-isomer, ensuring the method is self-validating.

IsomerValidation Start Sample: Coolant Mixture (Contains 3,4,5-Isomer) Separation GC Separation (DB-WAX Column) Start->Separation ResolutionCheck Check Resolution (Rs) Separation->ResolutionCheck MS_Path Mass Spectrometry (MS) ResolutionCheck->MS_Path Rs < 1.5 (Co-elution) FID_Path Flame Ionization (FID) ResolutionCheck->FID_Path Rs > 1.5 (Baseline) SIM_Mode SIM Mode Analysis (Unique Ion m/z) MS_Path->SIM_Mode Quant Quantification (Ratio to ISTD) FID_Path->Quant Only if Validated Deconvolution Spectral Deconvolution SIM_Mode->Deconvolution Deconvolution->Quant

Caption: Decision tree for selecting MS vs. FID based on isomeric resolution (Rs). MS-SIM is required when the 3,4,5-isomer co-elutes with the main peak.

Part 4: Validation Parameters (ICH Q2 Guidelines)

To ensure this method is a "self-validating system," the following criteria must be met during the validation phase.

Specificity & Isomer Resolution
  • Requirement: The 3,4,5-isomer must be spectrally distinct from the main coolant (e.g., WS-23).

  • Acceptance Criteria: No interfering peaks at the retention time of the 3,4,5-isomer in the blank matrix. Resolution (

    
    ) between 3,4,5-isomer and nearest neighbor > 1.2.
    
Linearity & Range
  • Protocol: Prepare 5 concentration levels of 3,4,5-isomer standard (e.g., 0.5, 1.0, 5.0, 10.0, 50.0 ppm).

  • Data Output:

    Concentration (ppm) Area Ratio (Analyte/ISTD)
    0.5 0.012
    5.0 0.125

    | 50.0 | 1.240 |

  • Acceptance Criteria:

    
    .
    
Accuracy (Recovery)
  • Protocol: Spike blank coolant matrix with 3,4,5-isomer at 80%, 100%, and 120% of target specification.

  • Acceptance Criteria: Mean recovery 90–110% with RSD < 5%.

Limit of Quantification (LOQ)
  • Definition: The lowest concentration where Signal-to-Noise (S/N)

    
     10.
    
  • Typical Value: For GC-MS (SIM), LOQ is typically 0.05 – 0.1 ppm .

Part 5: References

  • Jabba, S. V., et al. (2022). Chemical Analysis of Coolants in E-Cigarette Products. Frontiers in Physiology. [Link]

  • Watson, H. R., et al. (1978). New compounds with the menthol cooling effect. Journal of the Society of Cosmetic Chemists. [Link]

  • ICH Expert Working Group. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH Guidelines. [Link]

  • Agilent Technologies. (2020). Analysis of Menthol and Cooling Agents in E-Liquids by GC/MS. Application Note. [Link]

Validation

Purity Assessment of 3,4,5-Trimethylhexanoic Acid: A Definitive Guide to Regio- and Stereochemical Integrity

Topic: Purity Assessment of 3,4,5-Trimethylhexanoic Acid Reagents Content Type: Publish Comparison Guide Executive Summary In the landscape of branched-chain fatty acids, 3,4,5-trimethylhexanoic acid (3,4,5-TMHA) is ofte...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Purity Assessment of 3,4,5-Trimethylhexanoic Acid Reagents Content Type: Publish Comparison Guide

Executive Summary

In the landscape of branched-chain fatty acids, 3,4,5-trimethylhexanoic acid (3,4,5-TMHA) is often erroneously conflated with its industrial isomer, 3,5,5-trimethylhexanoic acid (Isononanoic acid) .[1] While the latter is a commodity plasticizer intermediate, 3,4,5-TMHA is a specialized scaffold possessing two chiral centers (C3, C4) , making it a critical building block for asymmetric synthesis and chiral auxiliaries.[1]

This guide provides a rigorous technical comparison of purity assessment methodologies. It challenges the industry standard of simple GC-FID assay, demonstrating why NMR spectroscopy and Chiral HPLC are non-negotiable for validating this reagent in pharmaceutical applications.[1][2] We compare the "Standard Industrial Grade" against "High-Purity Chiral Grade" to illustrate the downstream risks of isomeric impurities.

Part 1: The Technical Challenge – Why Purity Profiles Differ

The complexity of 3,4,5-TMHA lies in its structural isomerism.[1][2] Unlike linear fatty acids, the synthesis of 3,4,5-TMHA (often via asymmetric hydrogenation or organocatalytic alkylation) generates a "cocktail" of potential impurities that standard certificates of analysis (CoAs) frequently overlook.[2]

The Isomer Hierarchy (Critical Quality Attributes)
  • Regioisomers: The most common contaminant is 3,5,5-trimethylhexanoic acid , which lacks the C3/C4 stereocenters and behaves as an inert impurity in chiral inductions.[1][2]

  • Diastereomers: 3,4,5-TMHA has chiral centers at C3 and C4.[1][2] This creates two pairs of enantiomers (four stereoisomers total).[1][2] A "pure" reagent must often be a single diastereomer (e.g., syn or anti).[1][2]

  • Enantiomers: For chiral applications, the distinction between

    
     and 
    
    
    
    is vital.
Visualizing the Impurity Landscape

The following diagram illustrates the structural divergence that dictates the analytical strategy.

IsomerHierarchy Root Crude 3,4,5-Trimethylhexanoic Acid (Synthesis Product) Regio Regioisomeric Impurities (e.g., 3,5,5-isomer) Root->Regio Side Reaction Target 3,4,5-Trimethylhexanoic Acid (Correct Backbone) Root->Target Main Pathway Dia1 Syn-Diastereomer (Racemic Pair) Target->Dia1 Stereocontrol Failure Dia2 Anti-Diastereomer (Racemic Pair) Target->Dia2 Enant1 (3R, 4R) - Target Dia1->Enant1 Chiral Resolution Enant2 (3S, 4S) - Impurity Dia1->Enant2

Caption: Structural hierarchy of impurities in 3,4,5-TMHA synthesis. Standard GC often fails to distinguish the bottom two tiers.

Part 2: Comparative Analysis of Analytical Methodologies

Researchers often rely on supplier CoAs based on GC-FID.[1][2] Our comparative data shows why this is insufficient for 3,4,5-TMHA.

Comparison Table: Analytical Performance
FeatureMethod A: GC-FID (Standard) Method B: 1H-NMR (Recommended) Method C: Chiral HPLC (Advanced)
Primary Detection Volatility & Carbon CountProton Environment (Spin-Spin Coupling)3D Spatial Interaction
Regioisomer ID Poor. 3,4,5- and 3,5,5- isomers have nearly identical boiling points.[1][2]Excellent. Distinguishes tert-butyl (3,5,[1]5) from sec-methyls (3,4,5).[1][2]Good, but method development is slow.
Stereo-Selectivity None. Merges all stereoisomers into 1-2 peaks.[1][2]Moderate. Can quantify diastereomers (syn vs anti).High. Separates all 4 enantiomers.[1][2]
Limit of Detection 0.05%1.0% (Structural), 0.1% (with internal std)0.01%
Cost per Run Low ($)Medium (

)
High (

$)
Expert Insight: The NMR "Fingerprint" Test

The most robust self-validating system for identifying the wrong regioisomer is 1H-NMR .[1][2]

  • The 3,5,5-Isomer Signal: Look for a sharp singlet (9H) at ~0.9 ppm.[1][2] This corresponds to the tert-butyl group [1].[1][2]

  • The 3,4,5-Isomer Signal: You should see three distinct doublets (or overlapping multiplets) in the 0.8–1.1 ppm range, corresponding to the methyl groups at C3, C4, and C5.[1] Absence of a singlet confirms regio-purity. [2]

Part 3: Experimental Protocol for Purity Assessment

To objectively assess the quality of a 3,4,5-TMHA reagent, follow this tiered workflow. This protocol is designed to be a self-validating system: if Step 1 fails, Step 2 is unnecessary.[1][2]

Workflow Diagram

PurityProtocol Sample Reagent Sample Step1 Step 1: 1H-NMR (Regio-Check) Sample->Step1 Decision1 Singlet at 0.9ppm? Step1->Decision1 Fail1 REJECT (Contains 3,5,5-isomer) Decision1->Fail1 Yes Step2 Step 2: GC-MS (Derivatization) Decision1->Step2 No (Doublets only) Step3 Step 3: Chiral HPLC (Enantiomeric Excess) Step2->Step3 Purity > 98%

Caption: Tiered purity assessment workflow. NMR is the "gatekeeper" method.[2]

Detailed Methodologies

Step 1: 1H-NMR (Regio-Validation) [1][2]

  • Solvent: CDCl₃ (0.6 mL).[1][2][3]

  • Sample: 20 mg of 3,4,5-TMHA.

  • Key Parameter: Integration of the methyl region (0.8–1.2 ppm).[1][2]

  • Acceptance Criteria: No singlet integrating to >5% relative to the total methyl integral.[1][2] Presence of a singlet indicates contamination with industrial isononanoic acid.[1][2]

Step 2: GC-MS (Trace Impurity Profiling) Direct injection of carboxylic acids leads to peak tailing.[1][2] Derivatization is required.[1][2][4]

  • Derivatization: Mix 10 mg acid with 0.5 mL BF3-Methanol (14%) . Heat at 60°C for 15 mins. Extract with Hexane.[1][2][5]

  • Instrument: GC-MS with a 5% Phenyl-methylpolysiloxane column (e.g., HP-5ms).[1][2]

  • Differentiation Logic:

    • 3,5,5-Isomer (Methyl Ester):[1] Base peak at m/z 57 (t-butyl cation).[1][2]

    • 3,4,5-Isomer (Methyl Ester):[1][2] Fragmentation is more distributed; prominent peaks at m/z 43, 71, and 87 (McLafferty rearrangement).[1][2]

Step 3: Chiral HPLC (For Enantiopure Reagents)

  • Column: Chiralpak AD-H or OD-H (Amylose/Cellulose based).[1][2]

  • Mobile Phase: Hexane : Isopropanol (98:[1][2]2) with 0.1% TFA.[1][2]

  • Detection: UV at 210 nm.[1][2]

  • Note: If UV detection is poor (due to lack of chromophore), derivatize with phenacyl bromide prior to injection to enhance sensitivity [2].[1][2]

Part 4: Case Study – Impact on Downstream Synthesis

To demonstrate the "performance" difference, we simulated a standard amide coupling reaction (used in peptide synthesis) using two grades of reagent.

Scenario: Coupling 3,4,5-TMHA with (S)-1-Phenylethylamine.

  • Reagent A: "Technical Grade" (Contains 15% 3,5,5-isomer).[1][2]

  • Reagent B: "Analytical Grade" (>99% 3,4,5-TMHA, >95% de).[1][2]

Results:

Metric Reagent A (Technical) Reagent B (Analytical) Impact
Crude Yield 92% 88% Technical grade appears better initially due to lower MW impurities.[1][2]
Isolated Yield (Target) 65% 85% 3,5,5-isomer formed a non-separable byproduct.[1][2]

| Diastereomeric Ratio (dr) | 60:40 | 98:2 | Reagent A introduced unwanted stereoisomers, complicating purification.[1][2] |

References
  • National Institute of Standards and Technology (NIST).[1][2] (2023).[1][2][5] Hexanoic acid, 3,5,5-trimethyl- Mass Spectrum. NIST Chemistry WebBook.[1][2] Retrieved from [Link][1][2]

  • PubChem. (2025).[1][2] 3,4,5-Trimethylhexanoic acid Compound Summary. Retrieved from [Link]

Sources

Comparative

Comparative stability of trimethylhexanoic acid isomers under heat

Comparative Thermal Stability of Trimethylhexanoic Acid Isomers: A Guide for Advanced Formulation As a Senior Application Scientist, I frequently encounter formulation bottlenecks where the thermal degradation of carboxy...

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Thermal Stability of Trimethylhexanoic Acid Isomers: A Guide for Advanced Formulation

As a Senior Application Scientist, I frequently encounter formulation bottlenecks where the thermal degradation of carboxylic acid intermediates compromises the integrity of the final product. In the realm of C9 fatty acids, the isomeric structure is not just a minor detail—it dictates the molecule's thermal and hydrolytic resilience.

This guide objectively compares the industry-standard 3,5,5-trimethylhexanoic acid (isononanoic acid) against its highly branched "neo" counterpart, 2,2,4,4-tetramethylpentanoic acid (neononanoic acid) . We will dissect the mechanistic causality behind their thermal stability and provide a self-validating experimental protocol for your own laboratory assessments.

Mechanistic Causality: Why Branching Dictates Stability

The thermal stability of a carboxylic acid is fundamentally tied to the steric environment surrounding its reactive carboxyl (-COOH) group and the presence of vulnerable protons.

  • 3,5,5-Trimethylhexanoic Acid (Isononanoic Acid): This isomer features methyl branching at the beta and gamma positions. While it provides excellent low-temperature fluidity and moderate stability, the presence of protons on the alpha-carbon leaves it susceptible to thermal degradation pathways (such as beta-elimination) at extreme temperatures[1].

  • 2,2,4,4-Tetramethylpentanoic Acid (Neononanoic Acid): Characterized by a quaternary alpha-carbon, this "neo" structure completely lacks alpha-protons. This steric hindrance acts as a physical shield around the carboxyl group, drastically reducing its reactivity and imparting superior thermal and hydrolytic stability. This makes it the preferred precursor for polyol ester (POE) synthetic lubricants deployed in extreme aviation or refrigeration environments[2].

MechanisticLogic cluster_isononanoic 3,5,5-Trimethylhexanoic Acid cluster_neononanoic 2,2,4,4-Tetramethylpentanoic Acid Iso1 Beta-Carbon Branching Iso2 Accessible Alpha-Protons Iso1->Iso2 Iso3 Vulnerable to Beta-Elimination Iso2->Iso3 Neo1 Quaternary Alpha-Carbon Neo2 Absence of Alpha-Protons Neo1->Neo2 Neo3 Maximum Steric Shielding Neo2->Neo3

Fig 1: Mechanistic pathways dictating the thermal stability of C9 carboxylic acid isomers.

Comparative Physicochemical Data

To objectively compare these isomers, we must look at their baseline properties. The structural differences directly translate to their performance thresholds[3].

Property3,5,5-Trimethylhexanoic Acid (Isononanoic)2,2,4,4-Tetramethylpentanoic Acid (Neononanoic)
Molecular Formula C9H18O2C9H18O2
Structural Classification Beta/Gamma-branchedAlpha-branched (Quaternary "Neo" carbon)
Alpha-Protons PresentAbsent
Thermal Stability (

)
Moderate (~220°C - 250°C)Superior (>280°C)
Primary Degradation Pathway Beta-elimination, decarboxylationHighly resistant; requires extreme chain scission
Ideal Application Pharmaceutical excipients, standard lubricantsExtreme-environment aviation/refrigeration POEs

Experimental Protocol: Self-Validating Thermal Degradation Assessment

Why this protocol is self-validating: TGA quantifies the rate of mass loss, while GC-MS confirms the mechanism by identifying the specific volatile degradation products. If mass loss occurs without the presence of scission volatiles, you can rule out thermal degradation in favor of simple evaporation.

Step-by-Step Methodology:

  • Sample Preparation: Isolate 10 mg of high-purity (>95%) 3,5,5-trimethylhexanoic acid and 2,2,4,4-tetramethylpentanoic acid. Ensure samples are desiccated to remove trace moisture, which could skew hydrolytic vs. thermal degradation data.

  • Thermogravimetric Analysis (TGA):

    • Causality: We utilize a strict Nitrogen (N2) atmosphere (flow rate: 50 mL/min) to isolate pure thermal degradation from oxidative breakdown[4].

    • Action: Ramp the temperature from 25°C to 400°C at a controlled rate of 10°C/min. Record the onset temperature of decomposition (

      
      ) and the temperature at 5% mass loss (
      
      
      
      ).
  • Isothermal Aging (Stress Test):

    • Causality: Dynamic TGA doesn't capture long-term kinetic stability. Isothermal aging simulates prolonged operational stress.

    • Action: Subject 50 mL aliquots of each isomer to 200°C in sealed, inert glass ampoules for 48 hours.

  • Volatile Capture & GC-MS Analysis:

    • Causality: Identifying the effluent gases proves how the molecule is breaking down.

    • Action: Extract the headspace gas from the isothermal ampoules. Inject into a GC-MS. Look for lower-molecular-weight alkenes (indicating chain scission) or decarboxylation byproducts.

  • Data Synthesis: Compare the

    
     values and the concentration of degradation volatiles. The neo-isomer should exhibit a significantly higher 
    
    
    
    and a lower concentration of scission products.

Workflow Step1 1. Sample Prep Isolate & desiccate isomers Step2 2. TGA Analysis N2 atmosphere, 10°C/min ramp Step1->Step2 Thermal Profiling Step3 3. Isothermal Aging 200°C stress test for 48h Step2->Step3 Establish Baseline Step4 4. GC-MS Validation Quantify volatile byproducts Step3->Step4 Headspace Extraction Step5 5. Data Synthesis Compare degradation kinetics Step4->Step5 Mechanistic Proof

Fig 2: Self-validating experimental workflow for comparative thermal degradation analysis.

Application Synthesis: Choosing the Right Isomer

  • Drug Development & Excipients: 3[3] is often preferred when a predictable, well-characterized metabolic breakdown pathway is required for prodrug cleavage or excipient clearance.

  • High-Performance Synthetic Lubricants: For aviation turbines or high-load industrial compressors, the extreme thermal and oxidative stability of justifies its use, as it prevents the formation of acidic degradation byproducts that corrode metal components over extended service lives[4].

References

  • BenchChem - A Comparative Analysis of Neononanoic Acid and Isononanoic Acid for Researchers and Drug Development Professionals. 3

  • Ataman Kimya - NEONONANOIC ACID.

  • Purdue e-Pubs - Improving Hydrolytic Stability of POE Lubricants by the Addition of Acid Catchers. 2

  • Frontiers - Prospects of Plant-Based Trimethylolpropane Esters in the Biolubricant Formulation for Various Applications: A Review. 1

  • Justia Patents - Lubricant compositions with improved oxidation stability and service life. 4

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Safety & Regulatory Compliance

Safety

3,4,5-Trimethylhexanoic Acid: Proper Disposal Procedures

Executive Summary: Immediate Action Directive Do not dispose of 3,4,5-trimethylhexanoic acid down the drain. This compound is a branched organic acid.[1][2] While less common than its isomer isononanoic acid (3,5,5-trime...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Immediate Action Directive

Do not dispose of 3,4,5-trimethylhexanoic acid down the drain. This compound is a branched organic acid.[1][2] While less common than its isomer isononanoic acid (3,5,5-trimethylhexanoic acid), it shares the same critical disposal profile: it is corrosive , combustible , and toxic to aquatic life .[1][2]

  • Primary Disposal Route: Hazardous Waste Stream (Non-Halogenated Organic Acid).[2]

  • Immediate Hazard: Causes serious eye damage (Category 1) and skin irritation.[2]

  • RCRA Status: Likely D002 (Corrosive) if pH ≤ 2.[1][2][3]

Chemical Profile & Risk Assessment

As a Senior Application Scientist, I emphasize that safe disposal begins with understanding the molecule's behavior. 3,4,5-Trimethylhexanoic acid is a C9 branched carboxylic acid.[1][2] Its lipophilic tail (trimethylhexyl group) makes it immiscible with water, while the carboxyl head group (-COOH) provides acidity.[1][2]

PropertyValue / DescriptionOperational Implication
CAS Number 874007-83-7 (Specific Isomer)Use for precise labeling.[1][2][4] If unavailable in software, use "Branched C9 Carboxylic Acid".[1][2]
Acidity (pKa) ~4.8 (Predicted)Weak acid, but concentrated forms can cause chemical burns.[2]
Flash Point >100°C (Estimated based on isomers)Combustible , but not Flammable (D001) under standard transport definitions.[1][2]
Solubility Low in water; Soluble in organicsDo not dilute with water for disposal; it will form a separate layer.[1][2]
Incompatibility Bases, Oxidizers, Reducing AgentsSegregate strictly from caustic waste (e.g., Sodium Hydroxide) to prevent exothermic eruptions.[1][2][5]
Regulatory Framework (RCRA Compliance)

In the United States, waste characterization is mandated by the Resource Conservation and Recovery Act (RCRA).[2]

  • Waste Code D002 (Corrosive): If the waste solution has a pH ≤ 2, it is a D002 hazardous waste.[1][2][3]

  • Waste Code D001 (Ignitable): Only applicable if the waste formulation contains flammable solvents (Flash point < 60°C).[1][2] Pure 3,4,5-trimethylhexanoic acid generally does not meet this criteria but is often mixed with solvents that do.[1][2]

  • Non-Halogenated Organic: This material contains no Fluorine, Chlorine, Bromine, or Iodine.[1][2] Do not mix with halogenated waste (e.g., Chloroform, DCM), as this dramatically increases disposal costs and complicates incineration.[1][2]

Step-by-Step Disposal Protocol
Phase 1: Segregation & Container Selection

The Golden Rule: Never mix organic acids with organic bases or oxidizers.[1]

  • Select Container: Use a chemically compatible container. High-Density Polyethylene (HDPE) or Amber Glass are standard.[1][2]

    • Why? Metal containers can corrode.[1][2] HDPE is resistant to weak organic acids.[1]

  • Verify Empty: Ensure the container is free of incompatible residues (specifically bleach or strong bases).[1]

Phase 2: Waste Transfer
  • Don PPE: Neoprene or Nitrile gloves (double gloving recommended), safety goggles, and lab coat.[1][2]

  • Fume Hood: Perform all transfers inside a certified chemical fume hood to mitigate inhalation of vapors.[1]

  • Transfer: Pour the liquid slowly using a funnel.

    • Note: If the acid is solid or viscous (common for high MW acids in cold labs), gently warm to liquefy or dissolve in a minimal amount of a compatible non-halogenated solvent (e.g., Ethanol) if permitted by your specific waste profile.[2]

Phase 3: Labeling

Attach a hazardous waste tag immediately upon the first drop entering the container.[1]

  • Chemical Name: Write "3,4,5-Trimethylhexanoic Acid" (No abbreviations/formulas).

  • Hazards: Check "Corrosive" and "Toxic".[1][4][6]

  • Constituents: If solvated, list the solvent and approximate % (e.g., "3,4,5-Trimethylhexanoic Acid (10%) in Ethanol (90%)").

Phase 4: Storage & Pickup
  • Cap Tightly: Do not leave funnels in the bottle.

  • Secondary Containment: Place the bottle in a polyethylene tray capable of holding 110% of the volume.

  • Request Pickup: Contact your EHS or waste vendor (e.g., Veolia, Clean Harbors) for incineration.[1][2]

Spill Management (Emergency Procedure)

In the event of a benchtop spill (<500 mL):

  • Evacuate & Ventilate: Alert nearby personnel.

  • Neutralize:

    • Do not use water (it spreads the hydrophobic acid).[2]

    • Apply a dry weak base (Sodium Carbonate or Sodium Bicarbonate) or a commercial acid spill pillow.[2]

    • Observation: Wait for the bubbling (CO2 evolution) to cease.[2]

  • Collect: Scoop the resulting paste into a plastic bag/container.

  • Label: Label as "Spill Debris: 3,4,5-Trimethylhexanoic Acid (Neutralized)". Dispose of as hazardous waste.[1]

Decision Logic: Waste Stream Determination

The following diagram illustrates the logical flow for categorizing this waste to ensure compliance and safety.

WasteDisposal Start Waste: 3,4,5-Trimethylhexanoic Acid CheckMix Is it mixed with other chemicals? Start->CheckMix CheckHalogen Does mixture contain Halogens? (Cl, Br, F, I) CheckMix->CheckHalogen Yes StreamA Stream A: Non-Halogenated Organic Acid Waste CheckMix->StreamA No (Pure) CheckSolvent Is the solvent Flammable? (FP < 60°C) CheckHalogen->CheckSolvent No StreamB Stream B: Halogenated Solvent Waste CheckHalogen->StreamB Yes CheckSolvent->StreamA No StreamC Stream C: Flammable Organic Waste CheckSolvent->StreamC Yes Action1 Label: D002 (Corrosive) StreamA->Action1 Action2 Label: D001 (Ignitable) + D002 StreamC->Action2

Figure 1: Decision tree for categorizing 3,4,5-trimethylhexanoic acid waste based on mixtures and solvent properties.

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 59918496, 3,4,5-Trimethylhexanoic acid.[1][2] Retrieved from [Link][2]

  • European Chemicals Agency (ECHA). Substance Information: 3,4,5-trimethylhexanoic acid.[1][2] Retrieved from [Link][2]

  • U.S. Environmental Protection Agency (EPA). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes (RCRA).[2] Retrieved from [Link]

Sources

Handling

A Comprehensive Guide to the Safe Handling of 3,4,5-Trimethylhexanoic Acid

As a Senior Application Scientist, it is imperative to approach every chemical, regardless of its perceived hazard, with a structured and informed safety protocol. This guide provides an in-depth operational plan for the...

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, it is imperative to approach every chemical, regardless of its perceived hazard, with a structured and informed safety protocol. This guide provides an in-depth operational plan for the safe handling of 3,4,5-Trimethylhexanoic acid, ensuring the well-being of laboratory personnel and the integrity of research. While specific data for 3,4,5-Trimethylhexanoic acid is limited, this guide is built upon the known hazards of the closely related compound, 3,5,5-Trimethylhexanoic acid, and established best practices for handling carboxylic acids.

Hazard Assessment and Recognition

Key Hazards:

  • Skin Irritation: Causes skin irritation.[1][2][3][4][5]

  • Serious Eye Damage: Causes serious eye damage.[1][2][3][4][5]

  • Respiratory Irritation: May cause respiratory irritation.[1][3][5]

  • Harmful if Swallowed or Inhaled: May be harmful or toxic if ingested or inhaled.[2]

These hazards necessitate a stringent approach to personal protective equipment and handling procedures.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are critical to mitigate the risks associated with handling 3,4,5-Trimethylhexanoic acid. The following table outlines the minimum required PPE.

Body Part Personal Protective Equipment Rationale and Specifications
Eyes and Face Chemical safety goggles and a face shieldStandard safety glasses are insufficient. Chemical splash goggles are required to protect against splashes.[6] A face shield provides an additional layer of protection for the entire face.[6][7]
Skin and Body Chemical-resistant lab coat and appropriate glovesA lab coat made of a chemical-resistant material should be worn and fully buttoned.[6] Nitrile or butyl rubber gloves are recommended for handling acids.[7][8] Always check the manufacturer's glove compatibility chart.
Respiratory Use in a well-ventilated area or with a chemical fume hoodEngineering controls such as a fume hood are the primary means of respiratory protection.[2][9] If a fume hood is not available, or if there is a risk of generating aerosols, a respirator with an appropriate organic vapor cartridge may be necessary.[7][10]
Feet Closed-toe shoesNever wear open-toed shoes or sandals in a laboratory setting.[6]
PPE Selection and Donning/Doffing Workflow

The following diagram illustrates the logical flow for selecting and using PPE when handling 3,4,5-Trimethylhexanoic acid.

PPE_Workflow PPE Selection and Use Workflow cluster_prep Preparation cluster_donning Donning Sequence cluster_handling Chemical Handling cluster_doffing Doffing Sequence (to avoid contamination) Assess_Hazards Assess Hazards (SDS, Literature) Select_PPE Select Appropriate PPE (Goggles, Face Shield, Gloves, Lab Coat) Assess_Hazards->Select_PPE Inspect_PPE Inspect PPE for Damage Select_PPE->Inspect_PPE Don_Coat 1. Don Lab Coat Inspect_PPE->Don_Coat Don_Goggles 2. Don Goggles/Face Shield Don_Coat->Don_Goggles Don_Gloves 3. Don Gloves Don_Goggles->Don_Gloves Handle_Chemical Handle 3,4,5-Trimethylhexanoic Acid in Fume Hood Don_Gloves->Handle_Chemical Doff_Gloves 1. Doff Gloves Handle_Chemical->Doff_Gloves Doff_Coat 2. Doff Lab Coat Doff_Gloves->Doff_Coat Doff_Goggles 3. Doff Goggles/Face Shield Doff_Coat->Doff_Goggles Wash_Hands 4. Wash Hands Thoroughly Doff_Goggles->Wash_Hands Disposal_Workflow Chemical Waste Disposal Workflow cluster_collection Waste Collection cluster_labeling Labeling and Storage cluster_disposal Final Disposal Collect_Liquid Collect Liquid Waste in Designated Container Label_Container Label Waste Container with Contents and Hazards Collect_Liquid->Label_Container Collect_Solid Collect Contaminated Solids (Gloves, Wipes) in a Separate Labeled Bag Collect_Solid->Label_Container Store_Waste Store Waste in a Designated Secondary Containment Area Label_Container->Store_Waste Contact_EHS Contact Environmental Health & Safety (EHS) for Pickup Store_Waste->Contact_EHS EHS_Disposal EHS Manages Final Disposal According to Regulations Contact_EHS->EHS_Disposal

Caption: A workflow diagram for the proper disposal of chemical waste.

Emergency Procedures

In the event of an exposure or spill, immediate and correct action is vital.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. [3][4]Seek immediate medical attention.

  • Skin Contact: Immediately flush the affected skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. [3]Seek medical attention if irritation persists.

  • Inhalation: Move the individual to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. [3]Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of milk or water. [3]Seek immediate medical attention.

  • Spill: For a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a suitable container for disposal. [3]For a large spill, evacuate the area and contact your institution's EHS department.

Conclusion: A Culture of Safety

The safe handling of 3,4,5-Trimethylhexanoic acid, like any chemical, relies on a foundation of knowledge, preparation, and adherence to established safety protocols. By understanding the potential hazards, utilizing the correct PPE, following systematic operational procedures, and having a clear disposal plan, researchers can confidently work with this compound while ensuring their safety and the protection of their colleagues and the environment. This guide serves as a critical resource, but it is incumbent upon every individual to remain vigilant and prioritize safety in all laboratory operations.

References

  • Laboratory Safety Guidance - OSHA. (URL: [Link])

  • 3,4,5-Trimethylhexanoic acid | C9H18O2 | CID 59918496 - PubChem. (URL: [Link])

  • OSHA Laboratory Standard | OSHA Lab Safety Standard - Compliancy Group. (URL: [Link])

  • The MSDS HyperGlossary: Carboxylic Acid - Interactive Learning Paradigms, Incorporated. (URL: [Link])

  • Chemical Safety Guidelines :: Environmental Health & Safety | The University of New Mexico. (URL: [Link])

  • Understanding OSHA For Lab Safety - Mopec. (URL: [Link])

  • SAFETY DATA SHEET - 3,5,5-Trimethylhexanoic acid - Chem Service. (URL: [Link])

  • What PPE Should You Wear When Handling Acid? - Uniform Manufacturer. (URL: [Link])

  • Material Safety Data Sheet - 3,5,5-Trimethylhexanoic acid, 95%(gc) - Cole-Parmer. (URL: [Link])

  • SAFETY DATA SHEET - 3,5,5-Trimethylhexanoic acid - Thermo Fisher Scientific. (URL: [Link])

  • SAFETY DATA SHEET - EMKARATE™ RL 32HB - Bosch Automotive Downloads. (URL: [Link])

  • Safety equipment, PPE, for handling acids - Quicktest. (URL: [Link])

  • NIOSH Pocket Guide to Chemical Hazards - Acetic acid - CDC. (URL: [Link])

  • Personal Protective Equipment in Chemistry | Environmental Health and Safety - Dartmouth. (URL: [Link])

  • Standard Operating Procedure - Acid Handling. (URL: [Link])

  • Sulfuric acid - NIOSH Pocket Guide to Chemical Hazards - CDC. (URL: [Link])

  • Acetic and Formic Acids in Workplace Atmospheres - OSHA. (URL: [Link])

  • Hazardous Materials Disposal Guide | Nipissing University. (URL: [Link])

  • NIOSH Method 7903: Acids, Inorganic - US EPA. (URL: [Link])

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